Difluorocyclooctyne-CH2-benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H16F2O2 |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
4-[(2,2-difluorocyclooct-3-yn-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H16F2O2/c17-16(18)10-4-2-1-3-5-14(16)11-12-6-8-13(9-7-12)15(19)20/h6-9,14H,1-3,5,11H2,(H,19,20) |
InChI Key |
QOCBRLNYKZCCPG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Difluorocyclooctyne-CH2-Benzoic Acid (DIFO-Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorocyclooctyne-CH2-benzoic acid, a difluorinated cyclooctyne (B158145) (DIFO) analogue, is a cutting-edge bioorthogonal chemical reporter extensively utilized for the detection and imaging of azide-modified biomolecules.[1] As a key player in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), DIFO-acid offers rapid and specific ligation with azides in complex biological environments, including living cells, without the need for cytotoxic copper catalysts.[1] The geminal fluorine atoms adjacent to the strained alkyne bond significantly enhance its reactivity, making it a highly efficient tool for a range of applications, from live-cell imaging of glycans to the development of antibody-drug conjugates (ADCs).[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, and applications.
Physicochemical and Kinetic Data
The following tables summarize the key physicochemical properties of a representative DIFO-acid analogue and the kinetic data for the reaction of second-generation DIFO reagents with benzyl (B1604629) azide.
Table 1: Physicochemical Properties of a DIFO-Acid Analogue
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄F₂O₄ | Inferred from structure |
| Molecular Weight | 303.14 g/mol | Inferred from structure |
| CAS Number | 1047997-30-7 | [1] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | General knowledge |
| Storage Conditions | Store at -20°C for long-term stability | [3] |
Table 2: Quantitative Kinetic Data for Second-Generation DIFO Reagents
The following second-order rate constants were determined for the reaction of second-generation DIFO reagents (structurally very similar to DIFO-acid) with benzyl azide.
| DIFO Reagent | Solvent System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source |
| Second-Generation DIFO-acid analogue | CD₃CN | (4.2 ± 0.1) x 10⁻² | [2] |
| Second-Generation DIFO-acid analogue | 7:3 CD₃CN:D₂O with 25 mM potassium phosphate, pH 7 | (5.2 ± 0.2) x 10⁻² | [2] |
| Original DIFO reagent | Not specified | 7.6 x 10⁻² | [4] |
Synthesis Protocol
Synthesis of a Second-Generation DIFO-Acid Analogue [3]
The synthesis involves the formation of a difluorinated cyclooctanone, followed by a Wittig reaction to introduce the linker, and subsequent conversion to the cyclooctyne.
Step 1: Synthesis of 2,2-difluoro-1,3-cyclooctanedione
-
To a solution of 1,3-cyclooctanedione in a suitable solvent, add Selectfluor and cesium carbonate at 0°C.
-
Stir the reaction until completion, then work up to isolate the 2,2-difluoro-1,3-cyclooctanedione. The reported yield is 73%.
Step 2: Wittig Reaction to Introduce the Linker
-
Prepare a phosphonium (B103445) salt with the desired linker containing a protected carboxylic acid.
-
React the 2,2-difluoro-1,3-cyclooctanedione with the phosphonium salt in the presence of a base such as DBU to perform the Wittig reaction.
Step 3: Reduction and Deprotection
-
The resulting product from the Wittig reaction is then reduced, for example, through hydrogenation.
-
The protecting group on the carboxylic acid is subsequently removed to yield the carboxylic acid derivative.
Step 4: Formation of the Cyclooctyne
-
The ketone is converted to a vinyl triflate.
-
Elimination of the triflate using a suitable base yields the final difluorinated cyclooctyne product.
Characterization Data for a Second-Generation DIFO-Methyl Ester Analogue: [3]
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, J = 8.4 Hz), 7.38 (d, 2H, J = 8.2 Hz), 7.23 (s, 1H), 3.92 (s, 3H), 2.70 (t, 2H, J = 6.6 Hz), 2.52 (app t, 2H, J = 6.2 Hz), 1.86 (m, 2H), 1.53 (m, 4H).
-
¹³C NMR (125 MHz, CDCl₃): δ 202.1 (t, J = 28.9 Hz), 166.8, 140.0, 134.6 (t, J = 19.6 Hz), 131.2 (t, J = 10.3 Hz), 130.0, 129.7, 129.0, 115.2 (t, J = 253.4 Hz), 52.4, 37.5, 27.3, 26.0, 25.7, 25.3 (t, J = 2.5 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -111.09 (s).
-
HRMS (FAB): calcd for C₁₇H₁₈O₃F₂ [M + H]⁺, 309.1302; found, 309.1302.
Experimental Protocols and Applications
DIFO-acid is a versatile tool for bioorthogonal labeling. The carboxylic acid handle allows for its conjugation to a variety of molecules, such as amines (after activation to an NHS ester), to create custom probes for specific applications.
General Protocol for Live-Cell Imaging of Azido-Glycans
This protocol is adapted from methods using DIFO-biotin conjugates for cell surface labeling.[4][5]
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).
-
DIFO-fluorophore conjugate (prepared by coupling DIFO-acid to an amine-containing fluorophore).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells in the presence of an azide-containing sugar for 24-48 hours to allow for metabolic incorporation into cell surface glycans.
-
Labeling:
-
Wash the cells with PBS.
-
Incubate the cells with the DIFO-fluorophore conjugate in complete medium at a concentration of 10-100 µM. Incubation can be as short as 1 minute at 37°C for cell surface labeling.[5] For imaging of intracellular trafficking, longer incubation times (e.g., 1 hour) may be required.[5]
-
-
Washing: Gently wash the cells three times with complete medium to remove unbound DIFO-fluorophore conjugate.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Application in Targeting the EGFR Signaling Pathway
DIFO-acid can be conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy. For example, an anti-EGFR antibody can be coupled to a cytotoxic drug via a DIFO-linker. This allows for the specific delivery of the drug to cancer cells overexpressing the epidermal growth factor receptor (EGFR).
Upon binding of the ADC to EGFR, the complex is internalized, leading to the release of the cytotoxic payload inside the cell.[6] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug. The binding of the ADC to EGFR can also disrupt downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation and survival.[4]
Mandatory Visualizations
Caption: The bioorthogonal SPAAC reaction between DIFO-acid and an azide.
Caption: Workflow for labeling and imaging azide-modified glycans on live cells.
Caption: DIFO-ADC targeting EGFR disrupts downstream signaling and induces apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination antibody treatment down-regulates epidermal growth factor receptor by inhibiting endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Difluorocyclooctyne-CH2-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Difluorocyclooctyne-CH2-benzoic acid (DIFO-C-benzoic acid), a critical reagent in bioorthogonal chemistry. The synthesis leverages the established methodology for producing second-generation difluorinated cyclooctynes (DIFO) and incorporates a specific Wittig reagent to install the desired methylene (B1212753) benzoic acid functionality. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process commencing with the commercially available 1,3-cyclooctanedione. The core strategy involves the following key transformations:
-
Difluorination: Introduction of the geminal difluoro group at the C2 position of the cyclooctanedione ring.
-
Wittig Reaction: Installation of the methylene-benzoic acid moiety via a Wittig reaction using a custom phosphonium (B103445) ylide. This step is crucial for creating the C-C bond that connects the cyclooctyne (B158145) core to the benzoic acid linker.
-
Ketone Reduction: Reduction of the remaining ketone to a hydroxyl group.
-
Elimination: Formation of the strained cyclooctyne ring through an elimination reaction.
-
Ester Hydrolysis: Conversion of the methyl ester of the benzoic acid to the final carboxylic acid.
This pathway is an adaptation of the synthesis of second-generation DIFO reagents, modified to yield the specific target molecule.
Detailed Experimental Protocols
The following protocols are adapted from established literature for the synthesis of related DIFO analogs and provide a robust framework for the preparation of this compound.
Step 1: Synthesis of 2,2-Difluoro-1,3-cyclooctanedione
This initial step introduces the key difluoro functionality to the cyclooctane (B165968) ring.
-
Reaction: 1,3-Cyclooctanedione is reacted with a fluorinating agent, such as Selectfluor®, in the presence of a base.
-
Procedure:
-
To a solution of 1,3-cyclooctanedione (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Selectfluor® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of Methyl 4-((3,3-difluoro-2-oxocyclooctylidene)methyl)benzoate
This crucial step utilizes a Wittig reaction to install the methylene-benzoic acid moiety.
-
Reaction: 2,2-Difluoro-1,3-cyclooctanedione is reacted with the ylide generated from (4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide.
-
Procedure:
-
Suspend (4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C and add a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq), dropwise to generate the ylide.
-
Stir the resulting deep red solution at -78 °C for 30 minutes.
-
Add a solution of 2,2-Difluoro-1,3-cyclooctanedione (1.0 eq) in THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Step 3: Synthesis of Methyl 4-((3,3-difluoro-2-hydroxycyclooctylidene)methyl)benzoate
The ketone is selectively reduced to a hydroxyl group in this step.
-
Reaction: The ketone is reduced using a mild reducing agent.
-
Procedure:
-
Dissolve Methyl 4-((3,3-difluoro-2-oxocyclooctylidene)methyl)benzoate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
The crude product is often used in the next step without further purification.
-
Step 4: Synthesis of Methyl 4-((3,3-difluorocyclooct-1-yn-1-yl)methyl)benzoate
Formation of the strained cyclooctyne ring is achieved through an elimination reaction.
-
Reaction: The hydroxyl group is converted into a leaving group, followed by base-induced elimination. A common method is the Martin sulfurane-mediated dehydration.
-
Procedure:
-
Dissolve Methyl 4-((3,3-difluoro-2-hydroxycyclooctylidene)methyl)benzoate (1.0 eq) in a suitable solvent like dichloromethane.
-
Add Martin sulfurane (1.5 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography.
-
Step 5: Synthesis of this compound (DIFO-C-benzoic acid)
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Reaction: The methyl ester is hydrolyzed under basic conditions.[1][2][3][4]
-
Procedure:
-
Dissolve Methyl 4-((3,3-difluorocyclooct-1-yn-1-yl)methyl)benzoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture with dilute HCl (e.g., 1 M) to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Quantitative Data
The following tables summarize typical yields for the key steps in the synthesis of a related second-generation DIFO reagent, which can serve as a benchmark for the synthesis of DIFO-C-benzoic acid.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Difluorination | 1,3-Cyclooctanedione | 2,2-Difluoro-1,3-cyclooctanedione | 70-80 |
| 2 | Wittig Reaction | 2,2-Difluoro-1,3-cyclooctanedione | Alkene intermediate | 50-60 |
| 3 | Ketone Reduction | Alkene intermediate | Alcohol intermediate | 90-95 |
| 4 | Elimination | Alcohol intermediate | DIFO-ester | 40-50 |
| 5 | Ester Hydrolysis | DIFO-ester | DIFO-acid | >95 |
Synthesis Pathway Visualization
The following diagram illustrates the complete synthesis pathway for this compound.
Caption: Synthesis of this compound.
References
The Mechanism of Action of DIFO Reagents in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difluorinated cyclooctyne (B158145) (DIFO) reagents have emerged as powerful tools in the field of bioorthogonal chemistry, particularly for copper-free click chemistry applications. Their unique mechanism of action, driven by a combination of ring strain and electronic activation, enables rapid and specific ligation with azide-functionalized molecules in complex biological environments. This technical guide provides a comprehensive overview of the core principles governing DIFO reactivity, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying chemical processes. Understanding these fundamentals is critical for the effective design and execution of experiments in drug discovery, chemical biology, and materials science.
Introduction to DIFO Reagents and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage.[1] While the copper-catalyzed version (CuAAC) is highly efficient, the cytotoxicity of the copper catalyst limits its application in living systems.[2]
This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that utilizes strained cyclooctynes.[2][3] DIFO reagents are a key class of cyclooctynes that exhibit exceptionally fast reaction kinetics.[4] The defining feature of DIFO is the presence of two fluorine atoms adjacent to the alkyne, which significantly enhances its reactivity towards azides.[1][5]
Core Mechanism of Action
The rapid reactivity of DIFO reagents in SPAAC is attributed to two primary factors: ring strain and electronic activation .
-
Ring Strain: The eight-membered ring of the cyclooctyne forces the normally linear alkyne bond into a bent geometry. This distortion creates significant ring strain, estimated to be around 18 kcal/mol.[1] The release of this strain energy upon the [3+2] cycloaddition with an azide provides a powerful thermodynamic driving force for the reaction, lowering the activation energy.[][7]
-
Electronic Activation by Fluorine Atoms: The two electron-withdrawing fluorine atoms at the propargylic position play a crucial role in accelerating the reaction rate.[8][9] They lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.[1][3] According to frontier molecular orbital theory, the primary orbital interaction in this cycloaddition is between the Highest Occupied Molecular Orbital (HOMO) of the azide and the LUMO of the alkyne.[10] By lowering the alkyne's LUMO, the energy gap between the interacting orbitals is reduced, leading to a stronger interaction and a faster reaction rate.[3][10] Density functional theory (DFT) calculations have shown that difluoro substitution lowers the activation energy by approximately 2.0 kcal/mol compared to a non-fluorinated cyclooctyne.[3]
The reaction proceeds through a concerted, pericyclic transition state where the azide and alkyne come together to form the triazole ring in a single step.[5][11]
Quantitative Kinetic Data
The efficiency of SPAAC reactions is typically quantified by second-order rate constants (k₂). Below is a summary of reported rate constants for DIFO and other common cyclooctynes with benzyl (B1604629) azide, providing a basis for comparison.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent | Reference(s) |
| DIFO | 0.076 | Acetonitrile | [4] |
| OCT (Cyclooctyne) | 0.0024 | Acetonitrile | [4] |
| MOFO (Monofluorinated Cyclooctyne) | 0.0043 | Acetonitrile | [4] |
| DIBO (Dibenzocyclooctyne) | 0.057 | Methanol | [4] |
| ALO (Aryl-less Octyne) | ~0.0024 | Acetonitrile | [4] |
| BARAC (Biarylazacyclooctynone) | > 0.1 | Not specified | [12] |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The data presented here are for comparative purposes.
Potential for Off-Target Reactivity
While DIFO reagents are highly selective for azides, it is important for researchers to be aware of potential side reactions, particularly with free sulfhydryl groups present in proteins (cysteine residues).[3] Although DIFO is reported to be less prone to thiol-yne addition compared to other cyclooctynes like DIBO and DIBAC, this off-target reactivity can lead to non-specific labeling, especially in complex biological samples with high concentrations of reactive thiols.[3] Careful experimental design, including the use of thiol-blocking agents if necessary, can mitigate this issue.
Visualizing the Mechanism and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.
Signaling Pathway: The SPAAC Reaction Mechanism
Experimental Workflow: Cell Surface Labeling
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving DIFO reagents. Researchers should optimize concentrations, incubation times, and other parameters for their specific systems.
General Protocol for Labeling Azide-Modified Proteins in Solution
-
Prepare Protein Sample: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 µM.
-
Prepare DIFO Reagent Stock: Dissolve the DIFO-conjugated probe (e.g., DIFO-biotin) in a compatible solvent such as DMSO or DMF to create a 1-10 mM stock solution.
-
Initiate the Reaction: Add the DIFO reagent stock solution to the protein solution to achieve a final concentration typically in a 10- to 100-fold molar excess over the protein. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal incubation time will depend on the specific reactants and their concentrations.
-
Quench and Purify (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule azide. The labeled protein can then be purified from unreacted DIFO reagent using standard methods such as size-exclusion chromatography, dialysis, or spin filtration.
-
Analysis: Analyze the labeled protein using appropriate techniques, such as SDS-PAGE followed by western blot (for biotinylated proteins) or fluorescence gel scanning (for fluorophore-labeled proteins).
Protocol for Live Cell Surface Labeling
-
Metabolic Labeling: Culture cells in media supplemented with an azide-functionalized metabolic precursor (e.g., 25-100 µM N-azidoacetylmannosamine, Ac₄ManNAz, for labeling sialic acids) for 1-3 days to allow for incorporation into cell surface glycans.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them 2-3 times with a cold, neutral buffer (e.g., PBS containing 1% fetal bovine serum to prevent non-specific binding) to remove unincorporated azido (B1232118) sugar.
-
Labeling with DIFO Probe: Resuspend the cells in the same buffer and add the DIFO-conjugated probe (e.g., DIFO-fluorophore) to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at room temperature or 37 °C for 30-60 minutes. Protect from light if using a fluorescent probe.
-
Washing: Wash the cells 2-3 times with cold buffer to remove the unreacted DIFO probe.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or prepare them for fluorescence microscopy.
Conclusion
DIFO reagents represent a significant advancement in click chemistry, enabling rapid and bioorthogonal ligation in living systems without the need for a toxic catalyst. The mechanism of action, rooted in the principles of ring strain and electronic activation, provides a robust platform for a wide array of applications in chemical biology and drug development. By understanding the core principles, quantitative kinetics, and potential for off-target reactivity, researchers can effectively harness the power of DIFO reagents for their specific needs. The provided protocols and visualizations serve as a foundational guide for the successful implementation of this powerful chemical tool.
References
- 1. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct immunofluorescent labeling of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Technical Guide to Difluorocyclooctyne-CH2-benzoic Acid: Properties, Stability, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluorocyclooctyne-CH2-benzoic acid, a second-generation difluorinated cyclooctyne (B158145) (DIFO) analog, is a powerful tool in the field of bioorthogonal chemistry. Its high reactivity in copper-free click chemistry, coupled with its stability in biological environments, makes it an invaluable reagent for the precise labeling and imaging of biomolecules in living systems. This technical guide provides a comprehensive overview of the properties, stability, and common applications of this compound, with a focus on its use in studying cellular glycosylation. Detailed experimental protocols and a plausible synthetic scheme are also presented to facilitate its practical implementation in the laboratory.
Introduction
Bioorthogonal chemistry, the study of chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to probe complex biological systems. Among the most prominent bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of "click chemistry." this compound is a key player in this field, offering rapid reaction kinetics and high stability for the specific labeling of azide-modified biomolecules.[1] This guide serves as a technical resource for researchers looking to leverage the capabilities of this versatile molecule.
Properties of this compound
This compound is a structurally optimized cyclooctyne derivative. The electron-withdrawing fluorine atoms significantly enhance the reactivity of the alkyne towards azides, while the benzoic acid moiety can be used as a handle for further functionalization or to improve solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Please note that some of these values are predicted.
| Property | Value | Reference |
| Chemical Name | 4-((2,2-difluoro-3-cyclooctyn-1-yl)methyl)benzoic acid | |
| Synonyms | DIFO, this compound | |
| CAS Number | 1047997-30-7 | [1] |
| Molecular Formula | C₁₆H₁₆F₂O₂ | [1] |
| Molecular Weight | 278.29 g/mol | [1] |
| Melting Point | 181.0-182.0 °C (decomposes) | [1] |
| Boiling Point (Predicted) | 391.7 ± 42.0 °C | [1] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.32 ± 0.10 | [1] |
Stability and Storage
The stability of this compound is a critical factor for its successful application.
General Stability
This compound is chemically stable under standard ambient conditions (room temperature). It has also been shown to be stable in the presence of water, thiols, amines, and alcohols at physiological pH, which is crucial for its use in biological systems.
Storage Recommendations
For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. When stored under these conditions, the compound is reported to be stable for many months.
While general stability is high, specific quantitative data on degradation rates under various pH, temperature, and solvent conditions are not extensively published. It is recommended to prepare fresh solutions for sensitive experiments.
Synthesis
The synthesis of second-generation DIFO reagents, including analogs like this compound, has been described in the literature. The following represents a plausible, generalized synthetic workflow based on published methods for similar DIFO compounds.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
The primary application of this compound is in the labeling of azide-modified biomolecules within living cells. The following is a general protocol for the metabolic labeling of cell-surface glycans and subsequent detection via copper-free click chemistry.
Metabolic Labeling of Glycans
This protocol describes the introduction of azide (B81097) groups into cellular glycans using an azide-modified sugar.
Materials:
-
Cell line of interest (e.g., Jurkat, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell-surface glycans.
Copper-Free Click Chemistry Labeling
This protocol details the reaction of the azide-labeled cells with this compound conjugated to a reporter molecule (e.g., a fluorophore).
Materials:
-
Azide-labeled cells from the previous step
-
This compound conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor)
-
Serum-free cell culture medium or PBS
Procedure:
-
Prepare a stock solution of the DIFO-fluorophore conjugate in DMSO.
-
Wash the azide-labeled cells twice with ice-cold PBS to remove unincorporated azide sugar.
-
Dilute the DIFO-fluorophore conjugate in serum-free medium or PBS to a final concentration of 10-100 µM.
-
Incubate the cells with the DIFO-fluorophore solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells three times with PBS to remove unreacted DIFO reagent.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Caption: Workflow for labeling cellular glycans using DIFO.
Application in Studying Signaling Pathways: Glycosylation and Siglec Signaling
This compound is a tool to study biological processes, rather than a direct participant in signaling. A key application is in elucidating the role of glycosylation in cell signaling. For instance, it can be used to visualize changes in cell-surface sialic acid expression, which are known to modulate the activity of Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of receptors involved in immune regulation.
By metabolically labeling cells with an azido-sialic acid precursor and then reacting them with a DIFO-probe, researchers can track the expression and localization of sialoglycans that act as ligands for Siglec receptors. This can provide insights into how changes in glycosylation patterns, often observed in cancer and inflammatory diseases, impact Siglec-mediated signaling pathways that control cell proliferation, apoptosis, and immune responses.
Caption: Conceptual diagram of using DIFO to study Siglec signaling.
Conclusion
This compound is a robust and versatile tool for chemical biologists and drug development professionals. Its favorable properties of high reactivity and stability make it an ideal choice for the specific and efficient labeling of biomolecules in living systems. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this powerful technology for the investigation of complex biological processes, such as the role of glycosylation in cellular signaling. As our understanding of bioorthogonal chemistry deepens, the applications for reagents like this compound will undoubtedly continue to expand, opening new avenues for discovery in biology and medicine.
References
An In-Depth Technical Guide to Copper-Free Click Chemistry for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry has emerged as a powerful tool in chemical biology and drug development, enabling the study of biomolecules in their native environment. This is accomplished through bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the strain-promoted azide-alkyne cycloaddition (SPAAC), a biocompatible reaction that has revolutionized in vivo imaging.[1][2]
Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for use in living organisms.[3][4] This has opened up new avenues for non-invasive imaging, targeted drug delivery, and the study of dynamic cellular processes.[5][6] This guide provides a comprehensive overview of the core principles of copper-free click chemistry, a comparison of commonly used reagents, and detailed experimental protocols for in vivo imaging applications.
The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The driving force behind SPAAC is the ring strain of cyclooctyne (B158145) molecules.[1][4] This strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing it to proceed efficiently at physiological temperatures and pH.[1] The reaction results in the formation of a stable triazole linkage, covalently connecting the two molecules.[1]
The efficiency of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. Various modifications to the cyclooctyne ring have been developed to enhance reaction kinetics, a critical factor for reactions occurring at low in vivo concentrations.[1]
Comparison of Common Cyclooctyne Reagents
The choice of cyclooctyne is a critical experimental parameter that influences the efficiency of in vivo labeling. The table below summarizes the second-order rate constants for some of the most commonly used cyclooctynes in their reaction with benzyl (B1604629) azide, a standard model azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | High reactivity, widely used for biomolecule labeling and imaging.[1][7] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Robust reactivity.[1] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size and lower lipophilicity, suitable for applications where these properties are critical.[1] |
| Difluorinated Cyclooctyne | DIFO | Not specified in provided results | Enhanced reactivity due to electron-withdrawing fluorine atoms, used for in vivo imaging of azide-labeled sugars.[8] |
| Biarylazacyclooctynone | BARAC | Not specified in provided results | Extremely reactive, suitable for sensitive biological environments.[7] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants.[1]
Experimental Protocols for In Vivo Imaging
The following protocols provide a generalized workflow for metabolic labeling and subsequent in vivo imaging using copper-free click chemistry.
Metabolic Labeling of Target Biomolecules with an Azide Sugar
This protocol describes the metabolic incorporation of an azide group into cell-surface glycans using an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz).[9][10]
Materials:
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Vehicle for in vivo administration (e.g., sterile PBS or a solution of 7% DMSO in PBS)
-
Animal model (e.g., tumor-bearing mouse)
Procedure:
-
Prepare a sterile solution of the azide-modified sugar in the chosen vehicle.
-
Administer the azide-modified sugar solution to the animal model. A typical regimen involves daily injections for a period of 7 days to allow for sufficient metabolic incorporation of the azide into the target biomolecules.[9]
-
The dosage and administration route should be optimized for the specific animal model and experimental goals.
In Vivo Labeling with a Cyclooctyne-Conjugated Imaging Probe
Following metabolic labeling, the azide-modified biomolecules can be detected in vivo by administering a cyclooctyne-conjugated imaging probe.
Materials:
-
Cyclooctyne-conjugated imaging probe (e.g., DBCO-fluorophore, DBCO-radioligand)
-
Sterile, biocompatible buffer (e.g., PBS)
-
Animal model with azide-labeled biomolecules
Procedure:
-
Prepare a sterile solution of the cyclooctyne-conjugated imaging probe in a biocompatible buffer.
-
Administer the probe solution to the animal model, typically via intravenous (tail vein) injection.[11]
-
The optimal dose of the imaging probe should be determined empirically. For example, a 200 µL injection of 25 µM DBCO-conjugated dye (5 nmol) has been used in mice.[11]
-
Allow sufficient time for the probe to circulate and react with the azide-labeled targets. This time will vary depending on the probe's pharmacokinetics and the reaction kinetics of the chosen cyclooctyne.
In Vivo Imaging and Data Analysis
The labeled biomolecules can then be visualized using an appropriate imaging modality.
Procedure:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Perform whole-body imaging using the imaging modality corresponding to the probe's label (e.g., fluorescence imaging, PET, or SPECT).
-
Acquire images at various time points to assess probe distribution and target accumulation.
-
For quantitative analysis, tumor uptake can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
Copper-free click chemistry, particularly SPAAC, has become an indispensable technique for in vivo imaging. Its biocompatibility, high specificity, and rapid reaction kinetics allow for the non-invasive visualization of a wide range of biological processes in living organisms.[1] By carefully selecting the appropriate cyclooctyne reagent and optimizing experimental protocols, researchers can gain valuable insights into disease progression, drug efficacy, and fundamental biological mechanisms. This powerful technology continues to drive innovation in biomedical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. aip.org [aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. What is SPAAC? | AxisPharm [axispharm.com]
- 8. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 9. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Difluorocyclooctyne-CH2-benzoic Acid for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Difluorocyclooctyne-CH2-benzoic acid, a second-generation difluorinated cyclooctyne (B158145) (DIFO) analog, for its application in bioorthogonal labeling. We will delve into the underlying principles of strain-promoted alkyne-azide cycloaddition (SPAAC), the advantages of DIFO reagents, quantitative data on their reactivity, and detailed experimental protocols.
Introduction to Bioorthogonal Chemistry and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions are highly selective and can be used to label and visualize biomolecules in their natural environment.[3]
A cornerstone of bioorthogonal chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This reaction is a type of "click chemistry" that occurs between a strained cyclooctyne and an azide (B81097) to form a stable triazole linkage.[6][7] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a toxic copper catalyst, making it ideal for use in living cells and organisms.[2][4][8][9] The driving force for this reaction is the high ring strain of the cyclooctyne.[4]
The first generation of cyclooctynes had relatively slow reaction rates, which limited their applications.[6] This led to the development of more reactive cyclooctynes to enhance the efficiency of bioorthogonal labeling.[5][6]
The Advent of Difluorinated Cyclooctynes (DIFO)
To improve the reaction kinetics of SPAAC, second-generation cyclooctynes were developed. One key strategy was the introduction of electron-withdrawing fluorine atoms at the propargylic position of the cyclooctyne.[6] This modification led to the creation of difluorinated cyclooctynes (DIFO), which exhibit dramatically increased rates of cycloaddition with azides.[4][6]
The initial synthesis of DIFO reagents was complex, involving 12 steps with a low overall yield, which limited their widespread use.[10][11] This challenge prompted the development of second-generation DIFO analogs with simplified synthetic routes.[10][11]
This compound: A Second-Generation DIFO Reagent
This compound is a novel, synthetically more accessible DIFO analog.[10][11][12] This compound retains the highly reactive difluorinated cyclooctyne core while featuring a C-C bond to the linker at the C4 position, which simplifies its synthesis compared to the first-generation DIFO that had a C-O bond at C6.[11] The benzoic acid moiety provides a convenient chemical handle for conjugation to other molecules, such as fluorescent dyes, biotin, or drugs, further expanding its utility in bioorthogonal applications.[13][14][15][16][17] These second-generation DIFO reagents have shown comparable reaction kinetics to the original DIFO and have been successfully used for imaging glycans on live cells.[10][11][12]
Quantitative Data: Reactivity of Cyclooctynes
The reactivity of different cyclooctynes is typically compared by their second-order rate constants (k₂) for the reaction with a model azide, such as benzyl (B1604629) azide. The table below summarizes the reported rate constants for various cyclooctynes, highlighting the superior reactivity of DIFO and its analogs.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| OCT (Cyclooctyne) | ~0.0024 | [1] |
| DIFO (Difluorinated Cyclooctyne) | ~0.08 | [5] |
| DIBO (Dibenzocyclooctyne) | Varies with modification | [6][7] |
| BCN (Bicyclo[6.1.0]nonyne) | High reactivity | [3] |
Note: The exact rate constant for this compound is not explicitly stated in the provided search results, but as a second-generation DIFO analog, it is expected to have a rate constant comparable to the parent DIFO compound.
Experimental Protocols for Bioorthogonal Labeling
The following are generalized protocols for using this compound for bioorthogonal labeling of glycans on live cells.
Metabolic Labeling of Cells with an Azido-Sugar
This protocol describes the introduction of an azide group into cellular glycans using an unnatural sugar.
-
Cell Culture: Culture the cells of interest to the desired confluency using standard cell culture techniques.
-
Preparation of Azido-Sugar Stock: Prepare a stock solution of an azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz), in a suitable solvent like DMSO.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into the cellular glycans.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling
This protocol details the "click" reaction between the azide-labeled cells and the DIFO reagent.
-
Cell Preparation: After metabolic labeling, wash the cells with phosphate-buffered saline (PBS) to remove any unreacted azido-sugar.
-
Preparation of DIFO Reagent: Prepare a solution of this compound (or its fluorescently-tagged conjugate) in a biocompatible solvent (e.g., DMSO) and dilute it in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Labeling Reaction: Add the DIFO reagent solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.[18] The optimal time and concentration should be determined empirically.
-
Washing: After incubation, wash the cells with PBS to remove any unreacted DIFO reagent.
Visualization and Analysis
The method of analysis depends on the nature of the tag conjugated to the DIFO reagent.
-
Fluorescence Microscopy: If a fluorescent dye is attached to the DIFO reagent, the labeled cells can be visualized directly using a fluorescence microscope.
-
Flow Cytometry: For quantitative analysis of the labeling efficiency, the cells can be analyzed by flow cytometry.
-
Western Blotting/Proteomics: If the goal is to label specific proteins, the cell lysate can be analyzed by western blotting or mass spectrometry-based proteomics after conjugation to a reporter tag like biotin.
Visualizations
General Workflow for Bioorthogonal Labeling
Caption: Workflow of bioorthogonal labeling using DIFO-CH2-benzoic acid.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism
References
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Homologation Approach to the Synthesis of Difluorinated Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CAS 519-42-6: Benzoic acid, 4,6-dihydroxy-2,3-dimethyl- [cymitquimica.com]
- 14. Benzoic acid, 2,4-dimethoxy- (CAS 91-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid - Kunduz [kunduz.com]
- 16. webqc.org [webqc.org]
- 17. Benzoic acid - Wikipedia [en.wikipedia.org]
- 18. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide for Researchers
An In-depth Examination of the Core Principles, Experimental Protocols, and Applications of a Bioorthogonal Chemistry Mainstay for Researchers, Scientists, and Drug Development Professionals.
The strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its remarkable efficiency, selectivity, and biocompatibility have established it as a cornerstone of bioorthogonal chemistry, enabling the precise chemical modification of biomolecules in their native environments. This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental methodologies, and a quantitative comparison of commonly used reagents, tailored for professionals engaged in cutting-edge research.
Core Principles of SPAAC
At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage. The reaction's driving force is the significant ring strain inherent in the eight-membered cyclooctyne ring. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, thus preventing unwanted side reactions.[3]
The mechanism is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile. The pre-distortion of the alkyne bond in the cyclooctyne towards the transition state geometry is a key factor in its high reactivity.[4]
Figure 1: The general mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Presentation: A Comparative Analysis of Cyclooctyne Reactivity
The choice of cyclooctyne is a critical determinant of the SPAAC reaction's success, with different derivatives offering a trade-off between reactivity and stability. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Below is a summary of second-order rate constants for the reaction of various common cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne | BCN | 0.012 - 0.024 | [5] |
| Dibenzocyclooctyne | DBCO / ADIBO | 0.25 - 0.90 | [5] |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | [4] |
| Biarylazacyclooctynone | BARAC | >1.0 | [1] |
| Difluorinated cyclooctyne | DIFO | ~0.1 | [4] |
| [9+1]CPP | - | 2.2 x 10⁻³ | [6] |
| m[9+1]CPP | - | 9.6 x 10⁻³ | [6] |
| [11+1]CPP | - | 4.5 x 10⁻⁴ | [6] |
| fluor[11+1]CPP | - | 4.7 x 10⁻³ | [6] |
| Alexa488-DIBO with azF-Rhodopsin | - | 62 ± 12 | [7][8][9] |
Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.[1] The data presented should be considered as a guide for reagent selection.
Experimental Protocols
This section provides a generalized methodology for key SPAAC experiments. Optimization is often necessary for specific applications.
General Protocol for Protein Bioconjugation
This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye or drug molecule).
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized molecule stock solution in a compatible organic solvent (e.g., DMSO).
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).
Procedure:
-
Preparation: Ensure the azide-modified protein is purified and at a suitable concentration (e.g., 1-5 mg/mL).
-
Reaction Setup: Add the DBCO-functionalized molecule from the stock solution to the protein solution. A 3-10 fold molar excess of the DBCO reagent over the protein is a common starting point.[10] The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.[10]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction times can vary depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[10]
-
Monitoring (Optional): The reaction progress can be monitored by techniques such as LC-MS to observe the formation of the conjugate or by SDS-PAGE if there is a significant change in molecular weight.[10]
-
Purification: Upon completion, remove the unreacted DBCO-functionalized molecule and byproducts using an appropriate purification method. Size-exclusion chromatography is effective for separating the larger protein conjugate from smaller unreacted molecules.[11][12] Reverse-phase HPLC can also be employed for purification.
Protocol for Metabolic Labeling and Imaging of Cell-Surface Glycans
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.
Materials:
-
Peracetylated azido-sugar (e.g., Ac₄ManNAz).
-
Cell culture medium and supplements.
-
DBCO-functionalized fluorophore.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the peracetylated azido-sugar for 1-3 days. The optimal concentration of the azido-sugar should be determined empirically for the specific cell line.
-
Cell Preparation: Gently wash the cells with PBS to remove unincorporated azido-sugar.
-
SPAAC Reaction: Incubate the cells with the DBCO-functionalized fluorophore in cell culture medium or PBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells several times with PBS to remove the unreacted DBCO-fluorophore.
-
Fixation and Permeabilization (Optional): For imaging, cells can be fixed with 4% paraformaldehyde. If intracellular targets are to be visualized, a permeabilization step with a mild detergent can be included.
-
Imaging: Mount the cells and visualize the fluorescently labeled glycans using a fluorescence microscope.
Mandatory Visualizations
Experimental Workflow for Protein Bioconjugation
Figure 2: A generalized workflow for protein bioconjugation using SPAAC.
SPAAC in Studying G Protein-Coupled Receptor (GPCR) Signaling
SPAAC has been instrumental in the site-specific labeling of G protein-coupled receptors (GPCRs) to study their structure, dynamics, and signaling.[3][8][13] By genetically encoding an unnatural amino acid containing an azide group into a specific site on the GPCR, researchers can attach a variety of probes, such as fluorophores, to investigate ligand binding and conformational changes associated with receptor activation.[7]
Figure 3: Application of SPAAC for labeling GPCRs to study signaling pathways.
Conclusion
Strain-promoted azide-alkyne cycloaddition has proven to be a robust and versatile tool for chemical biology and drug discovery. Its bioorthogonality and catalyst-free nature make it particularly well-suited for applications in living systems. By understanding the core principles, carefully selecting reagents based on quantitative kinetic data, and employing optimized experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific endeavors. The continued development of new cyclooctyne reagents with enhanced reactivity and stability promises to further expand the utility of this remarkable reaction in the years to come.
References
- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Genetic code expansion to enable site‐specific bioorthogonal labeling of functional G protein‐coupled receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Sortase-tag expressed protein ligation: combining protein purification and site-specific bioconjugation into a single step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Micelle-enhanced bioorthogonal labeling of genetically-encoded azido groups on the lipid-embedded surface of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Difluorinated Cyclooctynes (DIFO) for Advanced Cell Labeling
Audience: Researchers, Scientists, and Drug Development Professionals
Difluorinated cyclooctynes (DIFO) have emerged as powerful tools in chemical biology and drug development for the precise labeling of biomolecules in living systems. As a key reagent in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), DIFO enables the investigation of dynamic cellular processes without the cytotoxicity associated with traditional copper-catalyzed methods.[1][2][3][4] This guide provides a comprehensive overview of the core features of DIFO, quantitative comparisons of its performance, detailed experimental protocols, and visualizations of the underlying chemical and biological workflows.
Core Principles of DIFO-Mediated Labeling
The utility of DIFO lies in its unique chemical structure, which combines ring strain with electronic activation to dramatically accelerate the rate of reaction with azides.[1][4][5] The azide (B81097) group, being small, stable, and biologically inert, can be metabolically incorporated into various biomolecules such as glycans, proteins, and lipids.[3][6][7] The subsequent reaction with a DIFO-conjugated probe (e.g., a fluorophore or biotin) allows for highly specific and efficient labeling of the target molecule within its native cellular environment.[2][8]
Key Features of DIFO Reagents:
-
Enhanced Reactivity: The defining feature of DIFO is the presence of two electron-withdrawing fluorine atoms at the propargylic position.[1][3] This electronic modification lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap with the azide's Highest Occupied Molecular Orbital (HOMO).[1] This results in a significantly faster reaction rate compared to non-fluorinated cyclooctynes.[7]
-
Biocompatibility: The primary advantage of the DIFO-azide reaction is its bioorthogonality. It proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2][4][8]
-
High Stability: DIFO reagents exhibit excellent stability in aqueous environments and are resistant to reaction with biological nucleophiles such as thiols and amines at physiological pH.[1] This ensures that the probe remains intact and reactive only towards its intended azide target.
-
Synthetic Accessibility: While the synthesis of the first-generation DIFO was complex, subsequent development has led to second and third-generation analogues with significantly more tractable synthetic routes, making these powerful reagents more accessible for widespread use.[6][8][9]
-
Versatility: The DIFO core can be readily functionalized with a variety of reporter tags, including fluorescent dyes for imaging applications and biotin (B1667282) for affinity purification and proteomics studies.[1][10]
Quantitative Data Presentation
The performance of DIFO and other cyclooctynes can be quantitatively compared based on their reaction kinetics and labeling efficiency in cellular systems.
Table 1: Comparative Second-Order Reaction Rate Constants of Various Cyclooctynes with Benzyl Azide
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne | OCT | ~0.001 | [3] |
| Monofluorinated Cyclooctyne | MOFO | 0.0043 | [5] |
| Difluorinated Cyclooctyne | DIFO | 0.076 | [1][5] |
| Second-Generation DIFO | DIFO2 | 0.090 | [1] |
| Third-Generation DIFO | DIFO3 | ~0.01 (with Alexa Fluor 647) | [6][11] |
| Dibenzocyclooctyne | DIBO | 0.057 | [5] |
| Biarylazacyclooctynone | BARAC | 0.960 | [12] |
| Tetramethyl-dibenzocyclooctyne | TMDIBO | ~0.03 (with Alexa Fluor 647) | [6][11] |
Note: Reaction rates can vary depending on the solvent and specific azide used.
Table 2: Performance Comparison of Probes in Cell Surface Azido-Glycan Labeling
| Probe | Cell Type | Labeling Condition | Signal-to-Background Ratio | Reference(s) |
| DIFO-biotin | Jurkat cells | 100 µM, 1 h | ~20-fold higher than phosphine | [2][4][5] |
| DIFO3-AF647 | Lewis Lung Carcinoma | 24 h labeling | ~10 | [6] |
| TMDIBO-AF647 | Lewis Lung Carcinoma | 24 h labeling | up to 35 | [6] |
| Phosphine-AF647 | Lewis Lung Carcinoma | 24 h labeling | ~5 | [6] |
Note: AF647 refers to Alexa Fluor 647. Labeling efficiency is dependent on cell type, probe concentration, and incubation time.
Experimental Protocols
Protocol 1: General Procedure for Metabolic Labeling of Cell-Surface Glycans and DIFO Conjugation
This protocol outlines the two-step labeling strategy for visualizing cell-surface glycans.
1. Metabolic Labeling with Azido (B1232118) Sugars: a. Culture cells of interest (e.g., Jurkat, HeLa, or CHO cells) to a suitable confluency in their appropriate growth medium.[13][14] b. Supplement the culture medium with a peracetylated azido sugar precursor, such as N-azidoacetylmannosamine (Ac4ManNAz) for sialic acid labeling or N-azidoacetylgalactosamine (Ac4GalNAz) for O-glycan labeling. A typical concentration is 25-50 µM.[6][8] c. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell-surface glycoconjugates.[8]
2. DIFO Probe Labeling: a. After the metabolic labeling period, harvest the cells and wash them two to three times with a buffered saline solution (e.g., PBS) to remove any unincorporated azido sugar. b. Prepare a working solution of the DIFO-conjugated probe (e.g., DIFO-biotin or DIFO-fluorophore) in a suitable buffer or serum-free medium. The optimal concentration can range from nanomolar to micromolar and should be determined empirically.[2][4] c. Resuspend the washed cells in the DIFO probe solution and incubate for a period ranging from a few minutes to an hour at room temperature or 37°C.[2][8] Incubation times should be optimized for the specific cell type and probe. d. Following incubation, wash the cells again with buffered saline to remove any unreacted DIFO probe.
3. Analysis: a. For fluorescently labeled cells (DIFO-fluorophore): The cells can be immediately analyzed by flow cytometry to quantify the labeling intensity or visualized by fluorescence microscopy to observe the spatial distribution of the labeled glycans.[2][8] b. For biotin-labeled cells (DIFO-biotin): The cells can be subsequently stained with a fluorescently-conjugated streptavidin or avidin (B1170675) derivative and then analyzed by flow cytometry or microscopy.[1][5] Alternatively, the biotin tag can be used for affinity pulldown and subsequent proteomic analysis of the labeled glycoproteins.
Mandatory Visualizations
Caption: The [3+2] cycloaddition reaction between DIFO and an azide.
Caption: Experimental workflow for labeling cell surface glycans with DIFO.
Conclusion
Difluorinated cyclooctynes represent a cornerstone of modern bioorthogonal chemistry, providing researchers with a robust and versatile method for labeling and studying biomolecules in their native context. The combination of high reaction kinetics, excellent biocompatibility, and synthetic tractability has solidified the position of DIFO reagents as indispensable tools in cell biology, proteomics, and the development of targeted therapeutics. As research continues to advance, the applications of DIFO are expected to expand, further enhancing our understanding of complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polar Dibenzocyclooctynes for Selective Labeling of Extracellular Glycoconjugates of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Live-Cell Labeling of Proteins Using a Photoreactive Fluorogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Difluorocyclooctyne-CH2-benzoic Acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Difluorocyclooctyne-CH2-benzoic acid is a second-generation difluorinated cyclooctyne (B158145) (DIFO) reagent integral to the field of bioorthogonal chemistry.[1][2][3] This class of reagents is engineered for copper-free click chemistry, a biocompatible reaction that has revolutionized the study of biological processes in living systems.[4][5][6][7][8] By reacting rapidly and selectively with azide-functionalized molecules, this compound enables the precise labeling and imaging of biomolecules, such as glycans, on live cells without the need for cytotoxic copper catalysts.[1][2][3]
The key advantage of second-generation DIFO reagents like this compound lies in their enhanced synthetic accessibility compared to their predecessors. The initial DIFO reagents, while effective, were hampered by a complex 12-step synthesis with an overall yield of approximately 1%.[4][5] The development of second-generation analogs has made these powerful tools more readily available to the broader scientific community.[4][6][7]
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following table summarizes typical properties and performance metrics for second-generation DIFO reagents based on available literature. These values provide a benchmark for researchers employing this class of compounds.
| Parameter | Value/Range | Notes |
| Purity | ≥95% | Typically determined by HPLC and/or NMR. |
| Molecular Weight | 278.29 g/mol | Calculated for C15H15F2NO2. |
| Storage | -20°C | Recommended for long-term stability. |
| Solubility | Soluble in DMSO, DMF | Limited solubility in aqueous solutions. |
| Reaction Kinetics | Rapid | Second-order rate constants with azides are generally high for DIFO reagents, though specific values for this derivative are not readily available. |
| Reaction Yield (Bioconjugation) | High | The click reaction with azides typically proceeds with high efficiency. |
Experimental Protocols
The following are generalized protocols for the synthesis and application of this compound, based on established methods for similar DIFO reagents. Researchers should optimize these protocols for their specific experimental context.
1. Synthesis of a Carboxy-Functionalized DIFO Reagent (General Protocol)
The synthesis of second-generation DIFO reagents with a carboxylic acid functionality typically involves a multi-step process. While a specific protocol for this compound is not detailed in the literature, a general approach can be inferred from the synthesis of related compounds. This often involves the construction of the difluorocyclooctyne core followed by the introduction of the carboxymethyl group.
2. Protocol for Live Cell Glycan Imaging
This protocol outlines the use of this compound for labeling and imaging azide-modified glycans on the surface of live cells.
-
Step 1: Metabolic Labeling of Cellular Glycans
-
Culture cells of interest to the desired confluency.
-
Incubate the cells with an azide-modified monosaccharide precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) in the culture medium for 24-48 hours. The optimal concentration and incubation time should be determined empirically for each cell type.
-
The azido-sugar will be metabolized by the cells and incorporated into their cell-surface glycans.
-
-
Step 2: Preparation of the DIFO-Fluorophore Conjugate
-
Dissolve this compound and an amine-functionalized fluorescent dye in a suitable solvent such as DMSO.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to facilitate the amide bond formation between the carboxylic acid of the DIFO reagent and the amine of the fluorophore.
-
Allow the reaction to proceed for several hours at room temperature.
-
Purify the DIFO-fluorophore conjugate using HPLC.
-
-
Step 3: Labeling of Azide-Modified Glycans with the DIFO-Fluorophore Conjugate
-
Wash the metabolically labeled cells with PBS to remove any un-incorporated azido-sugar.
-
Incubate the cells with the DIFO-fluorophore conjugate in a serum-free medium for 30-60 minutes at 37°C. The optimal concentration of the conjugate should be titrated to maximize signal and minimize background.
-
Wash the cells with PBS to remove any unbound DIFO-fluorophore conjugate.
-
-
Step 4: Imaging
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in the application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Second-generation difluorinated cyclooctynes for copper-free click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-EPMC2646667 - Second-generation difluorinated cyclooctynes for copper-free click chemistry. - OmicsDI [omicsdi.org]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of DIFO Analogues: A Technical Guide to Copper-Free Click Chemistry
Introduction
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the visualization and tracking of biomolecules in their native environment. A cornerstone of this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of the well-known "click chemistry." This reaction circumvents the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications. At the forefront of SPAAC reagent development are difluorinated cyclooctynes (DIFO), which exhibit a remarkable balance of stability and reactivity. This technical guide provides an in-depth overview of the discovery, development, and application of DIFO analogues for researchers, scientists, and drug development professionals.
The Genesis of DIFO: A Need for Speed and Biocompatibility
The Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, while highly efficient, traditionally requires a copper(I) catalyst to proceed at biologically relevant rates.[1][] However, the inherent toxicity of copper limits its application in living systems.[3][4] This limitation spurred the development of copper-free click chemistry, which utilizes ring-strained alkynes to accelerate the reaction with azides.
The first-generation cyclooctyne (B158145), OCT, demonstrated the feasibility of this approach, but its reaction kinetics were modest.[5] To enhance the reaction rate, the Bertozzi group introduced the concept of activating the cyclooctyne ring with electron-withdrawing groups.[1][6] This led to the development of DIFO (difluorinated cyclooctyne), where the installation of two fluorine atoms adjacent to the alkyne significantly lowers the energy of the alkyne's lowest unoccupied molecular orbital (LUMO), thereby accelerating the cycloaddition with the azide's highest occupied molecular orbital (HOMO).[6][7] This design principle resulted in a reagent with reaction rates comparable to the copper-catalyzed reaction, without the associated toxicity.[1]
Second-Generation DIFO Analogues: Simplifying Synthesis, Enhancing Utility
While the first-generation DIFO proved to be a powerful tool, its synthesis was a lengthy 12-step process with a low overall yield of approximately 1%.[3][6] This complexity hindered its widespread adoption. To address this, second-generation DIFO analogues were developed with a focus on synthetic tractability.[3][6]
A key innovation in the second-generation design was the repositioning of the linker attachment point on the cyclooctyne core.[3] This seemingly minor change dramatically simplified the synthetic route without compromising the reagent's reactivity.[3] Furthermore, analogues with reduced hydrophobicity were synthesized to minimize non-specific binding in biological systems.[3] These improvements have made DIFO reagents more accessible to the broader scientific community.
Quantitative Data: A Comparative Look at Reactivity
The efficacy of a bioorthogonal reaction is largely determined by its kinetics. The table below summarizes the second-order rate constants for various DIFO analogues and other commonly used copper-free click chemistry reagents, providing a quantitative basis for reagent selection.
| Cyclooctyne Reagent | Azide (B81097) Partner | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIFO (First Generation) | Benzyl Azide | CD3CN | 0.076 | [8] |
| DIFO2 (Second Generation) | Benzyl Azide | Not Specified | 0.042 | [9][10] |
| DIFBO | Benzyl Azide | Not Specified | > DIFO | [11] |
| BCN | Benzyl Azide | Not Specified | 0.14 | [8] |
| DIBO | Benzyl Azide | Not Specified | 0.17 | [8] |
Signaling Pathways and Experimental Workflows
The utility of DIFO analogues is best illustrated through their application in biological experiments. The following diagrams, generated using the DOT language, depict the fundamental reaction mechanism and a typical experimental workflow for cell surface labeling.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between an azide and a DIFO analogue.
Caption: A typical workflow for labeling cell surface glycans using DIFO analogues.
Key Experimental Protocols
Synthesis of a Second-Generation DIFO Analogue
The following is a representative protocol for the synthesis of a second-generation DIFO analogue, adapted from Sletten and Bertozzi (2008).[3] This protocol highlights the streamlined nature of the second-generation synthesis.
Materials:
-
1,3-cyclooctanedione
-
Selectfluor™
-
Cesium carbonate (Cs₂CO₃)
-
Appropriate phosphonium (B103445) salt for Wittig reaction
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Various organic solvents (e.g., acetonitrile (B52724), THF, methanol) and reagents for subsequent reduction, triflation, and elimination steps.
Procedure:
-
Difluorination: To a solution of 1,3-cyclooctanedione in acetonitrile at 0 °C, add Selectfluor™ and cesium carbonate. Stir the reaction until completion, then work up to isolate 2,2-difluoro-1,3-cyclooctanedione.[6]
-
Wittig Reaction: React the difluorinated diketone with the appropriate phosphonium salt and DBU in THF to install the linker with a protected functional group.[6]
-
Reduction: Reduce one of the ketone functionalities to a hydroxyl group using a suitable reducing agent (e.g., sodium borohydride (B1222165) in methanol).
-
Triflation: Convert the remaining ketone to a vinyl triflate by reaction with a triflating agent (e.g., triflic anhydride) in the presence of a base.
-
Elimination: Induce elimination of the vinyl triflate to form the cyclooctyne using a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide).
-
Purification: Purify the final DIFO analogue using column chromatography.
Note: This is a generalized protocol. For detailed, step-by-step instructions, including specific reagent quantities, reaction times, and purification conditions, please refer to the supplementary information of the primary literature.[3]
Cell Surface Glycan Labeling
This protocol outlines a general procedure for labeling cell surface glycans on live cells using a DIFO-fluorophore conjugate.
Materials:
-
Mammalian cells (e.g., Jurkat cells)
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DIFO-fluorophore conjugate (e.g., DIFO-biotin or DIFO-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz (e.g., 25 µM) for 2-3 days.[3] This will result in the metabolic incorporation of azido (B1232118) sugars into cell surface glycans.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS containing a low concentration of FBS (e.g., 1%) to remove unincorporated azido sugars.
-
Labeling with DIFO Conjugate: Resuspend the cells in fresh media and add the DIFO-fluorophore conjugate at the desired concentration (e.g., 1-10 µM).[3] Incubate for a specific period (e.g., 30-60 minutes) at 37 °C.
-
Washing: Wash the cells again with PBS to remove the unreacted DIFO conjugate.
-
Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled glycans.
Conclusion
The development of DIFO analogues represents a significant advancement in the field of bioorthogonal chemistry. By combining high reactivity with excellent biocompatibility and synthetic accessibility, these reagents have empowered researchers to probe complex biological processes in living systems with unprecedented precision. As research continues, the development of new DIFO analogues with further enhanced properties will undoubtedly open up new avenues for discovery in chemical biology and drug development.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. sketchviz.com [sketchviz.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. medium.com [medium.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Flowchart Creation [developer.mantidproject.org]
Core Principles of Bioorthogonal Chemistry Featuring DIFO Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of bioorthogonal chemistry, with a specific focus on the application and advantages of difluorinated cyclooctyne (B158145) (DIFO) reagents. Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This powerful toolset has revolutionized the study of biomolecules in their native environments.
At the forefront of bioorthogonal chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][2] DIFO reagents are a key player in this field, offering rapid reaction kinetics and high selectivity for labeling azide-modified biomolecules.[3][4]
The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC utilizes the inherent ring strain of cyclooctyne derivatives to accelerate the [3+2] cycloaddition reaction with azides, forming a stable triazole linkage.[5][6] The reaction is driven by the high internal energy of the strained alkyne, which lowers the activation energy of the cycloaddition compared to linear alkynes.[5][7]
DIFO reagents, a class of difluorinated cyclooctynes, exhibit enhanced reactivity due to two key features:
-
Ring Strain: The eight-membered ring of cyclooctyne is highly strained, distorting the alkyne from its ideal linear geometry. This strain is released upon reaction with an azide (B81097), providing a thermodynamic driving force.[5]
-
Electron-Withdrawing Fluorine Atoms: The presence of gem-difluoride adjacent to the alkyne bond further accelerates the reaction.[8][9] These electron-withdrawing groups lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap with the azide's Highest Occupied Molecular Orbital (HOMO) and thus, a faster reaction rate.[4][10]
Quantitative Comparison of Cyclooctyne Reagents
The choice of cyclooctyne reagent is critical for successful bioorthogonal labeling, with reaction kinetics being a primary consideration. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, providing a clear comparison of their relative reactivities.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne (OCT) | 0.0012 | [3] |
| Monofluorinated Cyclooctyne (MOFO) | 0.0043 | [8] |
| Difluorinated Cyclooctyne (DIFO) | 0.076 | [3][8] |
| Dibenzocyclooctyne (DIBO) | Not explicitly stated, but described as exceptionally fast | [11] |
| Dibenzocyclooctyne (in another study) | 2.3 | [3] |
Data compiled from multiple sources. Note that reaction conditions can influence rate constants.
Bioorthogonality and Potential Side Reactions
While DIFO reagents are highly selective for azides, their bioorthogonality is not absolute.[2] The high reactivity of strained alkynes can lead to unwanted side reactions, particularly with free sulfhydryl groups (thiols) present in the cytosol.[2] This thiol-yne addition is thought to proceed through a radical mechanism.[2]
For intracellular applications, minimizing this non-specific labeling is crucial.[2] A common strategy is to block free thiol groups prior to introducing the DIFO-based probe.[2] This can be achieved by treating cell lysates or proteins with reagents like iodoacetamide (B48618) (IAM) after disulfide bond reduction with dithiothreitol (B142953) (DTT).[2]
Experimental Protocols
Below are generalized protocols for in vitro protein labeling using DIFO reagents, based on methodologies described in the literature. Researchers should optimize these protocols for their specific applications.
In Vitro Labeling of Azide-Modified Proteins
This protocol describes the labeling of a purified protein that has been modified to contain an azide group.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., 50 mM Tris-HCl, 0.1% SDS)
-
DIFO-conjugate (e.g., DIFO-TAMRA or DIFO-Biotin) stock solution (e.g., 10 mM in DMSO)
-
Microcentrifuge tubes
-
Centrifugal filter device (e.g., 10 kDa molecular weight cutoff)
Procedure:
-
To a solution containing 10 µg of the azide-labeled protein in 39.8 µL of buffer, add 0.2 µL of the 10 mM DIFO-conjugate stock solution.[2]
-
Agitate the reaction mixture at room temperature for 20-30 minutes.[2] For light-sensitive fluorophores, the reaction can be carried out in the dark.[2]
-
Quench the reaction and remove excess, unreacted DIFO reagent by buffer exchange using a centrifugal filter device.[2]
-
The labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or fluorescence imaging.
Labeling of Azide-Modified Proteins in Cell Lysates
This protocol is for labeling azide-containing proteins within a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate containing azide-labeled proteins (e.g., from metabolic labeling with an azide-containing sugar) in lysis buffer (e.g., 50 mM Tris-HCl, 0.1% SDS)
-
DIFO-conjugate stock solution (e.g., 10 mM in DMSO)
-
(Optional) Thiol-blocking reagents: DTT and IAM
-
Microcentrifuge tubes
-
Centrifugal filter device
Procedure:
-
(Optional but recommended for intracellular targets) To reduce non-specific background, first block free thiols. This involves reducing disulfide bonds with DTT followed by alkylation with IAM.[2] Buffer exchange to remove excess DTT and IAM is necessary before proceeding.
-
To 150 µg of cell lysate in 30 µL of buffer, add 1 µL of the 10 mM DIFO-conjugate stock solution.[2]
-
Agitate the reaction mixture at room temperature for 20 minutes.[2]
-
Remove unreacted DIFO probe by buffer exchange using a centrifugal filter device.[2]
-
Analyze the labeled proteins by gel electrophoresis and Western blot analysis using an antibody against the tag (e.g., anti-TAMRA or streptavidin for biotin).[2]
Applications in Drug Development and Research
The robust and bioorthogonal nature of the DIFO-azide ligation has made it a valuable tool in various research and drug development areas:
-
Glycan Imaging: DIFO reagents have been successfully used for dynamic in vivo imaging of glycans in living cells and developing organisms like zebrafish.[3][4]
-
Protein Labeling and Tracking: The specific and efficient labeling allows for the visualization and tracking of proteins within complex biological systems.
-
Drug Discovery: Bioconjugation using click chemistry is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs) and other targeted therapies.[12][13] The efficiency and stability of the triazole linkage formed by SPAAC are highly desirable for these applications.
-
Material Science: The principles of bioorthogonal chemistry are also being applied to the development of new biomaterials and functionalized surfaces.[6]
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 13. adcreview.com [adcreview.com]
Methodological & Application
Application Notes and Protocols for Live Cell Labeling with Difluorocyclooctyne-CH2-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the labeling of live cells using Difluorocyclooctyne-CH2-benzoic acid (DIFO-CAGE), a valuable tool in bioorthogonal chemistry. This method allows for the specific and efficient fluorescent labeling of biomolecules in their native cellular environment, which has significant implications for basic research and drug development. The protocol is based on the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that is highly biocompatible and does not require a cytotoxic copper catalyst.[1][2]
Introduction to SPAAC and DIFO-CAGE
Strain-promoted azide-alkyne cycloaddition is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[1] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH. Fluorination of the cyclooctyne, as in DIFO-CAGE, has been shown to increase the reaction rate, enabling rapid and sensitive labeling of azides on the cell surface or within the cell.[3]
This technology is particularly useful for:
-
Visualizing biomolecule dynamics: Tracking the movement and interactions of proteins, glycans, and other molecules in real-time.
-
Target identification and validation: Attaching a DIFO-CAGE moiety to a drug candidate to visualize its interaction with specific cellular targets.[4]
-
Pharmacokinetic and pharmacodynamic studies: Fluorescently labeling a therapeutic to track its distribution and clearance in cellular models.
Experimental Protocols
This section provides a generalized protocol for labeling live cells that have been metabolically tagged with an azide-containing precursor. This is a common strategy for introducing the azide chemical reporter into cellular biomolecules.[5]
Materials
-
This compound (DIFO-CAGE)
-
Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine (Ac4ManNAz) for glycoproteins, azidohomoalanine (Aha) for proteins)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Fluorescent probe with a reactive group for benzoic acid (if not using a pre-labeled DIFO-CAGE)
I. Metabolic Labeling of Cells with an Azide Precursor
-
Cell Seeding: Seed the cells of interest onto a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 50-70% confluency on the day of labeling.
-
Preparation of Azide Precursor Stock Solution: Dissolve the azide-modified metabolic precursor in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Incubation with Azide Precursor: The following day, replace the culture medium with fresh medium containing the azide precursor at a final concentration typically ranging from 25-100 µM. The optimal concentration should be determined empirically for each cell line and precursor.
-
Incubation Period: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide into the biomolecules of interest.
II. Live Cell Labeling with DIFO-CAGE
-
Preparation of DIFO-CAGE Stock Solution: Prepare a stock solution of DIFO-CAGE in DMSO (e.g., 1-10 mM).
-
Preparation of Labeling Medium: Dilute the DIFO-CAGE stock solution in fresh, pre-warmed cell culture medium to the desired final labeling concentration. Typical final concentrations range from 5-50 µM. The optimal concentration should be determined to maximize signal while minimizing background.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide precursor.
-
Labeling Reaction: Remove the wash buffer and add the DIFO-CAGE labeling medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time can be adjusted based on the specific application and desired labeling intensity.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted DIFO-CAGE.
-
Imaging: The cells are now ready for imaging using a suitable fluorescence microscope.
Data Presentation
The following tables provide a summary of typical experimental parameters and a hypothetical comparison of labeling efficiency under different conditions.
Table 1: Typical Experimental Parameters for Live Cell Labeling
| Parameter | Typical Range | Notes |
| Cell Line | HeLa, HEK293T, Jurkat | Cell line dependent |
| Azide Precursor | Ac4ManNAz, Aha | Depends on the target biomolecule |
| Azide Precursor Concentration | 25 - 100 µM | Optimize for each cell line |
| Azide Incubation Time | 24 - 72 hours | Longer times may increase incorporation |
| DIFO-CAGE Concentration | 5 - 50 µM | Higher concentrations can increase background |
| DIFO-CAGE Incubation Time | 30 - 60 minutes | Shorter times may be sufficient with higher concentrations |
| Imaging Modality | Confocal Microscopy, Flow Cytometry | Depends on the experimental question |
Table 2: Hypothetical Labeling Efficiency Comparison
| DIFO-CAGE Conc. (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Background Ratio |
| 5 | 30 | 850 | 8.5 |
| 5 | 60 | 1200 | 11.2 |
| 25 | 30 | 2500 | 20.1 |
| 25 | 60 | 3100 | 22.5 |
| 50 | 30 | 4200 | 18.7 (higher background) |
| 50 | 60 | 4800 | 19.5 (higher background) |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of SPAAC.
Caption: Live cell labeling workflow.
Caption: Relationships in bioorthogonal labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycan Imaging Using DIFO Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Difluorinated Cyclooctyne (B158145) (DIFO) reagents for the imaging of glycans in biological systems. The protocols outlined below leverage the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), to enable the visualization of metabolically labeled glycans in cells and organisms.
Introduction to DIFO Reagents and Glycan Imaging
The study of glycans and their roles in health and disease is a rapidly growing field. Altered glycosylation patterns on the cell surface are recognized as hallmarks of various pathological conditions, most notably cancer. DIFO reagents are powerful tools for glycan imaging due to their high reactivity and specificity towards azides in a biological environment, without the need for a toxic copper catalyst.[1][2]
The general strategy for glycan imaging with DIFO reagents is a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with an unnatural sugar analog that has been chemically modified to contain an azide (B81097) group. This "azidosugar" is metabolized by the cell's own biosynthetic machinery and incorporated into newly synthesized glycans.[3][4]
-
Bioorthogonal Ligation: The azide-labeled glycans are then detected by introducing a DIFO reagent that is conjugated to a reporter molecule, such as a fluorophore. The strained cyclooctyne ring of the DIFO reagent rapidly and specifically reacts with the azide group on the glycan via SPAAC, forming a stable covalent bond and effectively "tagging" the glycan for visualization.[1][4]
This approach allows for the dynamic imaging of glycan expression and localization in living systems, providing valuable insights into complex biological processes.[2][5]
Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Glycans in Cultured Cells
This protocol describes a general procedure for labeling and imaging glycans on the surface of cultured mammalian cells.
Materials:
-
Peracetylated azido-sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)
-
DIFO reagent conjugated to a fluorophore (e.g., DIFO-488, DIFO-biotin)
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular imaging)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of the peracetylated azido-sugar in sterile DMSO.
-
Dilute the azido-sugar stock solution in complete cell culture medium to a final concentration of 25-100 µM.
-
Replace the existing medium with the azido-sugar-containing medium.
-
Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the rate of glycan biosynthesis.
-
-
DIFO Reagent Labeling:
-
Prepare a stock solution of the DIFO-fluorophore conjugate in DMSO.
-
Wash the cells twice with warm PBS to remove any unincorporated azido-sugar.
-
Dilute the DIFO-fluorophore conjugate in serum-free medium or PBS to a final concentration of 10-100 µM.
-
Incubate the cells with the DIFO reagent solution for 30-60 minutes at 37°C, protected from light.[6][7]
-
-
Washing: Wash the cells three times with PBS to remove any unreacted DIFO reagent.
-
(Optional) Fixation and Permeabilization:
-
If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
For intracellular imaging, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: In Vivo Glycan Imaging in Zebrafish Embryos
This protocol is adapted from studies demonstrating in vivo glycan imaging in a model organism.[2][5]
Materials:
-
Peracetylated azido-sugar (e.g., Ac4GalNAz)
-
DIFO reagent conjugated to a fluorophore (e.g., DIFO-647)
-
Zebrafish embryos
-
Embryo medium (E3)
-
Tris-(2-carboxyethyl)phosphine (TCEP) (optional, for quenching)
-
Confocal microscope
Procedure:
-
Metabolic Labeling:
-
Incubate zebrafish embryos in E3 medium containing the peracetylated azido-sugar (e.g., 50 µM Ac4GalNAz) starting from 3 hours post-fertilization (hpf).[2]
-
Continue the incubation for the desired period of development (e.g., up to 72 hpf).
-
-
DIFO Reagent Labeling:
-
At the desired developmental stage, transfer the embryos to a solution of the DIFO-fluorophore conjugate (e.g., 100 µM DIFO-647) in E3 medium.
-
Incubate for 1 hour at room temperature, protected from light.[2]
-
-
Washing: Wash the embryos thoroughly with fresh E3 medium to remove unreacted DIFO reagent.
-
Imaging:
-
Mount the embryos in a suitable imaging chamber.
-
Image the embryos using a confocal microscope.
-
Data Presentation
The following table summarizes quantitative data from studies using DIFO and related cyclooctyne reagents for glycan imaging, providing a basis for comparison of labeling efficiency.
| Cell Line | Azido-Sugar | Reagent | Concentration | Labeling Time | Signal-to-Background Ratio (SBR) | Median Fluorescence Intensity (MFI) | Reference |
| Lewis Lung Carcinoma (LLC) | 50 µM Ac4GalNAz | DIFO3-AF647 | 30 µM | 15 min | ≈10 | Not Reported | [1] |
| Lewis Lung Carcinoma (LLC) | 50 µM Ac4GalNAz | TMDIBO-AF647 | 30 µM | 15 min | >30 | Not Reported | [1] |
| Jurkat | Ac4ManNAz | DIFO-biotin | 100 µM | 1 h | ~20-fold greater than other methods | Not Reported | [8] |
| CHO | Caged Ac3ManNAz + PSA | DIFO-biotin | 100 µM | 12 h | PSA-dependent increase | ~1000 (arbitrary units) | [9] |
Visualizations
Experimental Workflow for Glycan Imaging
Caption: Experimental workflow for glycan imaging using DIFO reagents.
Impact of Aberrant Glycosylation on Integrin Signaling
Altered glycosylation of cell surface receptors, such as integrins, is a common feature of cancer cells and can significantly impact their signaling functions, contributing to processes like cell migration and invasion. DIFO-based imaging can be used to visualize these changes in glycan structure on specific receptors. The following diagram illustrates how changes in the glycosylation of integrin αvβ3 can affect downstream signaling.
Caption: Impact of aberrant glycosylation on integrin-mediated signaling.
References
- 1. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview: imaging in the study of integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-glycosylation modulates integrin and FGF signalling by influencing the secretion of basement membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Imaging of N-linked Glycosylation Suggests Glycan Biosynthesis is a Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Difluorocyclooctyne-CH2-benzoic acid with Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between Difluorocyclooctyne-CH2-benzoic acid (also known as DIFO-C6-acid) and azides is a cornerstone of modern bioconjugation and drug development. This process, a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful example of "click chemistry." Its bioorthogonal nature—the ability to proceed within a living system without interfering with native biochemical processes—makes it an invaluable tool for labeling and tracking biomolecules in real-time.[1] This copper-free reaction is characterized by its high efficiency, rapid kinetics, and high selectivity, forming a stable triazole linkage.[1][2] These attributes have led to its widespread adoption in applications ranging from live-cell imaging to the development of targeted therapeutics.
Core Principles
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne (B158145) ring in the DIFO-C6-acid molecule. This inherent strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), obviating the need for a cytotoxic copper catalyst.[3] The reaction is highly specific, with the alkyne and azide moieties reacting exclusively with each other, even in the complex milieu of a cell.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the SPAAC reaction involving DIFO reagents. Please note that specific values can vary depending on the azide reaction partner, solvent, and temperature.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | 0.3 - 0.9 M⁻¹s⁻¹ | For reactions with benzyl (B1604629) azide. This rapid rate allows for efficient labeling at low concentrations. |
| Reaction Time | 30 minutes to 4 hours | Typically reaches high conversion within this timeframe at room temperature. |
| Optimal pH Range | 6.5 - 8.5 | The reaction is robust across a range of physiological pH values. |
| Typical Yield | > 90% | High yields are consistently achieved under optimized conditions. |
| Stability of Triazole Product | High | The resulting triazole linkage is chemically and metabolically stable. |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Reaction in Solution
This protocol describes a general method for the reaction of this compound with an azide-containing molecule in a buffered solution.
Materials:
-
This compound (DIFO-C6-acid)
-
Azide-functionalized molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Reaction vessel (e.g., microcentrifuge tube)
-
Analytical equipment for monitoring reaction progress (e.g., LC-MS or NMR)
-
Purification system (e.g., HPLC or silica (B1680970) gel chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DIFO-C6-acid in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., PBS or a co-solvent mixture if solubility is an issue).
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the azide-functionalized molecule solution.
-
Add an equimolar amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the DIFO-C6-acid stock solution to the reaction mixture. The final concentration of the reactants will depend on the specific application but is typically in the micromolar to low millimolar range.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 5%, to maintain the integrity of biological samples if applicable.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature (approximately 25°C) with gentle agitation.
-
Typical reaction times range from 30 minutes to 4 hours. The progress of the reaction can be monitored by LC-MS or NMR by observing the consumption of reactants and the formation of the triazole product.
-
-
Purification:
-
Once the reaction is complete, the triazole product can be purified from unreacted starting materials and byproducts.
-
For small molecules, purification can be achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography.
-
For bioconjugates, size-exclusion chromatography or affinity chromatography may be more appropriate.
-
Protocol 2: Live-Cell Imaging of Azide-Labeled Biomolecules
This protocol outlines a workflow for labeling and visualizing azide-modified biomolecules on the surface of living cells using a DIFO-C6-acid fluorescent conjugate.
Materials:
-
Cells with azide-labeled surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar)
-
Fluorescently labeled DIFO-C6-acid (e.g., conjugated to a fluorophore like FITC or a rhodamine dye)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
If metabolic labeling is required, incubate the cells with the appropriate azide-containing precursor for a sufficient period to allow for its incorporation into the target biomolecules.
-
-
Labeling Reaction:
-
Prepare a stock solution of the fluorescent DIFO-C6-acid conjugate in DMSO.
-
Dilute the fluorescent DIFO probe in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the DIFO-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells with the fluorescent DIFO probe for 30 to 60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound fluorescent probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: Logical relationship of the SPAAC reaction.
References
Application Notes and Protocols for Metabolic Labeling Using Difluorocyclooctyne-CH2-benzoic acid (DIFO-CAGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for investigating the dynamics of biomolecules within living systems. By introducing bioorthogonally tagged metabolic precursors into cells, researchers can track the synthesis, localization, and post-translational modifications of proteins, glycans, lipids, and nucleic acids. Difluorocyclooctyne-CH2-benzoic acid (DIFO-CAGE) is a key reagent in this workflow, enabling the sensitive and specific detection of azide-modified biomolecules through copper-free click chemistry.
DIFO-CAGE is a difluorinated cyclooctyne (B158145) (DIFO) analog that participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly within a biological environment without interfering with native cellular processes.[2] The absence of a cytotoxic copper catalyst makes DIFO-CAGE particularly well-suited for live-cell imaging applications.[3] These application notes provide detailed protocols for utilizing DIFO-CAGE in metabolic labeling experiments, with a focus on the study of glycosylation.
Principle of the Method
The metabolic labeling strategy using DIFO-CAGE involves a two-step process. First, cells are cultured in the presence of a metabolic precursor that has been chemically modified to contain an azide (B81097) group. For example, to study glycosylation, an azide-modified sugar such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) is used.[4] This azido (B1232118) sugar is taken up by the cells and incorporated into newly synthesized glycans by the cellular machinery.
In the second step, the azide-labeled glycans are detected by reacting them with DIFO-CAGE. The strained ring of the difluorocyclooctyne readily undergoes a [3+2] cycloaddition reaction with the azide group, forming a stable triazole linkage.[5] DIFO-CAGE can be conjugated to various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis, allowing for versatile downstream applications.
Data Presentation
The following table summarizes representative quantitative data for metabolic labeling experiments. The specific values can vary depending on the cell type, metabolic precursor, and detection reagent used.
| Parameter | Typical Value/Range | Notes |
| Azido Sugar Concentration | 25 - 100 µM | Optimal concentration should be determined empirically for each cell line to maximize labeling and minimize potential toxicity.[4] |
| Incubation Time (Metabolic Labeling) | 12 - 72 hours | Longer incubation times generally lead to higher incorporation of the azido sugar. |
| DIFO-CAGE Reagent Concentration | 10 - 50 µM | Higher concentrations may increase signal but can also lead to higher background. |
| Incubation Time (Click Reaction) | 30 - 120 minutes | The reaction is typically fast, but longer incubation can ensure complete labeling. |
| Labeling Efficiency | Variable | Dependent on metabolic activity of the cells and the specific biosynthetic pathway being studied. Can be assessed by fluorescence intensity or western blot analysis. |
| Signal-to-Noise Ratio | >3:1 | A good signal-to-noise ratio is crucial for clear imaging and reliable quantification.[6][7][8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans for Fluorescence Microscopy
This protocol describes the labeling of cell surface glycans in cultured mammalian cells using an azide-modified sugar and a fluorescently-tagged DIFO-CAGE reagent.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Fluorescently-labeled DIFO-CAGE (e.g., DIFO-CAGE-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Bovine serum albumin (BSA), 3% in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4GalNAz in DMSO.
-
Add Ac4GalNAz to the cell culture medium to a final concentration of 50 µM.
-
Incubate the cells for 48-72 hours under normal growth conditions (37°C, 5% CO2).
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare a solution of the fluorescently-labeled DIFO-CAGE in PBS containing 3% BSA to a final concentration of 25 µM.
-
Incubate the fixed cells with the DIFO-CAGE solution for 60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
-
Imaging:
-
Visualize the labeled glycans using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Metabolic Labeling and Enrichment of Glycoproteins for Proteomic Analysis
This protocol outlines the labeling of glycoproteins with an azido sugar and their subsequent enrichment using a biotin-tagged DIFO-CAGE reagent for mass spectrometry-based proteomic analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Biotin-conjugated DIFO-CAGE
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of 50 µM Ac4ManNAz for 72 hours.
-
-
Cell Lysis:
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Reaction:
-
Add biotin-conjugated DIFO-CAGE to the cell lysate to a final concentration of 50 µM.
-
Incubate for 2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution and Downstream Analysis:
-
Elute the bound glycoproteins by boiling the beads in SDS-PAGE sample buffer.
-
The eluted proteins can then be separated by SDS-PAGE for western blot analysis or subjected to in-gel digestion for mass spectrometry-based proteomic identification.
-
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and detection using DIFO-CAGE.
Caption: Simplified pathway of Ac4GalNAz metabolism and incorporation into glycoproteins.
References
- 1. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding glycosylation: Regulation through the metabolic flux of precursor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal-to-noise ratio in neuro activation PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal-to-Noise Ratio Enhancement of Single-Voxel In Vivo 31P and 1H Magnetic Resonance Spectroscopy in Mice Brain Data Using Low-Rank Denoising - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal-to-Noise Ratio Enhancement of Single-Voxel In Vivo 31P and 1H Magnetic Resonance Spectroscopy in Mice Brain Data Using Low-Rank Denoising - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry tool that enables the covalent ligation of molecules in complex biological environments.[1][2] Also known as copper-free click chemistry, SPAAC involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[2][] The primary advantage of SPAAC in biological systems is its ability to proceed efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, which are a drawback of the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This biocompatibility, combined with high specificity and rapid reaction kinetics, has established SPAAC as an invaluable technique for live-cell imaging, in vivo tracking of biomolecules, and targeted drug delivery.[1][5]
These application notes provide an overview of the experimental setup for SPAAC reactions in biological systems, including detailed protocols for key applications and a summary of quantitative data to aid in experimental design.
Key Features of SPAAC Reactions:
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for live-cell and in vivo applications.[1]
-
Biocompatible: Proceeds under physiological conditions (temperature, pH) with minimal disruption to biological processes.[1][5]
-
High Specificity: The azide and cyclooctyne groups are abiotic and react selectively with each other, avoiding side reactions with endogenous functional groups.[1]
-
Favorable Kinetics: The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid ligation even at low concentrations.[][6]
-
Versatility: Applicable for labeling a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids.[1][]
Data Presentation
Table 1: Comparison of Second-Order Reaction Kinetics for Common Cyclooctynes
The choice of cyclooctyne is critical as it significantly influences the reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, providing a basis for selecting the appropriate reagent for a specific application. Rates can vary depending on the solvent and the specific azide structure.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne | DBCO (or DIBO) | ~0.1 - 1.0 | [5][7] |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | [5] |
| Biarylazacyclooctynone | BARAC | > 1.0 | [5] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | [5][8] |
| Aza-dibenzocyclooctyne | DIBAC | ~0.3 | [8] |
| Oxa-dibenzocyclooctyne | ODIBO | Highly reactive, increases in aqueous solution | [9] |
Note: Higher rate constants are generally desirable for in vivo applications where concentrations are low and rapid labeling is necessary.
Table 2: Typical Experimental Parameters for SPAAC-Mediated Live Cell Labeling
| Parameter | Typical Range/Condition | Notes |
| Metabolic Labeling (Azide) | ||
| Azido Sugar (e.g., Ac4ManNAz) | 25 - 50 µM | For glycan labeling. Incubation time varies (e.g., 24-48 h). |
| Azido Amino Acid (e.g., AHA) | 50 µM - 4 mM | For protein labeling. Pulse for a defined period (e.g., 4 h).[10][11] |
| SPAAC Reaction (Cyclooctyne) | ||
| Cyclooctyne-Fluorophore Conc. | 10 - 50 µM | Optimal concentration should be titrated.[11][12] |
| Incubation Time | 10 min - 1 h | Dependent on the cyclooctyne reactivity and concentration.[12] |
| Temperature | 37°C | Standard cell culture conditions. |
| pH | 7.2 - 7.4 | Maintained by cell culture medium. |
Experimental Workflows and Protocols
General Workflow for SPAAC Labeling in Biological Systems
The general principle behind SPAAC labeling in a biological context involves two main steps:
-
Metabolic or Covalent Incorporation of the Azide Handle: An azide-modified precursor (e.g., an amino acid, sugar, or lipid) is introduced to the biological system. This precursor is then incorporated into the target biomolecule through the cell's natural metabolic pathways. Alternatively, proteins can be genetically encoded with unnatural amino acids containing an azide group.
-
SPAAC Ligation with a Cyclooctyne Probe: A cyclooctyne-functionalized probe (e.g., a fluorophore, biotin, or drug molecule) is added. The strained alkyne of the cyclooctyne reacts specifically with the azide-tagged biomolecule, resulting in its labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is SPAAC? | AxisPharm [axispharm.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and application of photo-click reagents for spatial and temporal control of strain-promoted alkyne-azide cycloadditions (SPAAC) [openscholar.uga.edu]
- 10. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Zebrafish Using Difluorocyclooctyne-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo imaging in zebrafish embryos and larvae offers a powerful platform for studying developmental biology, disease modeling, and drug discovery. The optical transparency of zebrafish at early life stages allows for high-resolution visualization of cellular and molecular processes in a whole, living vertebrate. Bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a key technology for in vivo labeling and imaging. This method utilizes a two-step process: metabolic incorporation of an azide-modified biomolecule followed by covalent reaction with a cyclooctyne-bearing probe, such as a difluorocyclooctyne (DIFO) derivative.
This document provides detailed application notes and protocols for the use of DIFO-based probes for in vivo imaging in zebrafish. While the specific probe "Difluorocyclooctyne-CH2-benzoic acid" is not explicitly detailed in the literature, the following protocols for structurally related DIFO-fluorophore conjugates are directly applicable and provide a robust framework for experimental design. These techniques enable the visualization of various biological processes, including glycan dynamics during embryogenesis.[1][2][3][4]
Principle of the Method
The experimental approach involves two key steps:
-
Metabolic Labeling: Zebrafish embryos are incubated with a precursor molecule containing an azide (B81097) group. This "chemical reporter" is metabolically incorporated into a specific class of biomolecules (e.g., glycans).
-
Bioorthogonal Ligation: The azide-labeled biomolecules are then detected by introducing a DIFO-conjugated reporter molecule (e.g., a fluorophore). The strained alkyne of the DIFO reagent reacts specifically and covalently with the azide group in a catalyst-free "click" reaction, allowing for visualization by fluorescence microscopy.[1][4]
This strategy allows for time-resolved imaging of newly synthesized biomolecules and can be adapted for multi-color labeling experiments to track different molecular populations over time.[3][4]
Data Presentation
Table 1: Summary of Quantitative Parameters for In Vivo Zebrafish Imaging with DIFO Reagents
| Parameter | Value | Biomolecule Target | Zebrafish Stage | Reference |
| Metabolic Labeling Reagent | ||||
| Ac4GalNAz (peracetylated N-azidoacetylgalactosamine) | 5 mM | Mucin-type O-glycans | 3 - 72 hpf | [1] |
| GDP-FucAl (GDP-5-alkynylfucose) | Microinjection | Fucosylated glycans | 1-cell stage | |
| Ac4ManNAz (peracetylated N-azidoacetylmannosamine) | 5 mM | Sialylated glycans | 4 hpf onwards | [4] |
| GalNAz (N-azidoacetylgalactosamine) | 1-5 nL of 5-125 mM solution (microinjection) | Mucin-type O-glycans | 1 to 4-cell stage | [3] |
| DIFO-Fluorophore Conjugate | ||||
| DIFO-647 | 100 µM | Azide-labeled glycans | 24 - 72 hpf | [1] |
| DIFO-488 | 100 µM | Azide-labeled glycans | 9 hpf - 76 hpf | [3][4] |
| DIFO-555 | 100 µM | Azide-labeled glycans | 62 - 73 hpf | [1][4] |
| DIFO-biotin | 100 µM | Azide-labeled glycans | 15 hpf | [2] |
| Incubation/Reaction Time | ||||
| Metabolic Labeling (immersion) | 3 hours to several days | Glycans | Embryonic/Larval | [1][4] |
| DIFO Reaction | 15 - 60 minutes | Azide-labeled biomolecules | Embryonic/Larval | [1][2][3][4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycans in Zebrafish Embryos
This protocol describes the metabolic incorporation of azide-functionalized sugars into glycans in developing zebrafish embryos.
Materials:
-
Zebrafish embryos
-
Embryo medium (E3)
-
Azide-functionalized sugar (e.g., Ac4GalNAz, Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microinjection setup (for specific applications)
-
Incubator at 28.5 °C
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the azide-functionalized sugar in DMSO.
-
Dilute the stock solution in E3 embryo medium to the desired final concentration (e.g., 5 mM for Ac4ManNAz).[4] Ensure the final DMSO concentration is non-toxic to the embryos (typically ≤ 0.5%).
-
-
Metabolic Labeling (Immersion):
-
Collect zebrafish embryos at the desired developmental stage.
-
Dechorionate the embryos if necessary for the specific application.
-
Transfer the embryos to the labeling solution.
-
Incubate the embryos at 28.5 °C for the desired period (e.g., several hours to days), allowing for the metabolic incorporation of the azidosugar.[1][4]
-
-
Metabolic Labeling (Microinjection):
-
For molecules that are not readily taken up by immersion, such as charged nucleotide sugars, microinjection is required.[3]
-
Prepare a solution of the azide-functionalized sugar (e.g., 5-125 mM GalNAz in 0.2 M KCl with a tracer dye).[3]
-
Microinject 1-5 nL of the solution into the yolk of one- to four-cell stage embryos.[3]
-
-
Washing:
-
After the labeling period, remove the embryos from the labeling solution.
-
Wash the embryos thoroughly with fresh E3 embryo medium (3-4 changes) to remove any unincorporated azidosugar.
-
Protocol 2: In Vivo Labeling with DIFO-Fluorophore Conjugates (Copper-Free Click Chemistry)
This protocol describes the covalent labeling of azide-modified biomolecules with a DIFO-fluorophore conjugate.
Materials:
-
Azide-labeled zebrafish embryos (from Protocol 1)
-
DIFO-fluorophore conjugate (e.g., DIFO-488)
-
E3 embryo medium
-
Incubator at 28.5 °C
-
Confocal microscope
Procedure:
-
Preparation of DIFO Reaction Solution:
-
Labeling Reaction:
-
Washing:
-
After the reaction, remove the embryos from the DIFO solution.
-
Wash the embryos extensively with fresh E3 embryo medium (at least 4 changes) to remove any unreacted DIFO-fluorophore conjugate.
-
-
Imaging:
-
Mount the labeled embryos in low-melting point agarose (B213101) on a glass-bottom dish.
-
Image the embryos using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging in zebrafish.
Caption: Signaling pathway for metabolic labeling of glycans.
References
Application Notes & Protocols: Cell Surface Glycan Imaging with DIFO Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface glycans are integral to a multitude of biological processes, including cell-cell communication, signal transduction, and host-pathogen interactions. Alterations in glycosylation patterns are recognized as a hallmark of various diseases, most notably cancer.[1] Consequently, methods to visualize and analyze glycans in their native environment are crucial for both fundamental research and translational applications.
This document details the use of difluorinated cyclooctyne (B158145) (DIFO) probes for imaging cell surface glycans. This powerful technique employs a two-step bioorthogonal chemistry strategy:
-
Metabolic Labeling: Cells are cultured with an unnatural monosaccharide analog containing an azide (B81097) group (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).[2][3] Cellular enzymes process this sugar and incorporate it into newly synthesized glycans, thereby displaying the azide tag on the cell surface.[3]
-
Copper-Free Click Chemistry: A DIFO probe, conjugated to a reporter molecule like a fluorophore, is introduced. The DIFO group reacts specifically and rapidly with the azide tag via a strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This reaction is bioorthogonal, meaning it does not interfere with native biological processes, and crucially, it proceeds without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.[4][5]
This method allows for the highly sensitive and specific covalent labeling of glycans, enabling dynamic imaging in living cells and organisms.[6][7][8]
Key Applications
-
Dynamic Glycan Imaging: Monitor the trafficking, internalization, and turnover of cell-surface glycans in real-time in living cells.[6][7]
-
Disease Biomarker Detection: Visualize altered glycan expression on the surface of cancer cells or other diseased cells.[1][9]
-
In Vivo Imaging: Track glycan expression and dynamics during the development of whole organisms, such as zebrafish embryos.[8][10]
-
High-Throughput Analysis: Quantify changes in cell surface glycan expression via flow cytometry for applications like drug screening.[8]
-
Multi-color Labeling: Use different DIFO-fluorophore conjugates to resolve temporally distinct populations of glycans.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with DIFO-based glycan labeling, providing a basis for experimental design.
| Parameter | Typical Value / Range | Description |
| Metabolic Labeling Concentration | 25 - 100 µM (Ac₄ManNAz/Ac₄GalNAz) | Concentration of azido-sugar added to cell culture medium.[2][8][11] |
| Metabolic Labeling Time | 1 - 3 days | Incubation time required for sufficient incorporation of the azido-sugar into cell surface glycans.[2][11] |
| DIFO Probe Concentration | 1 - 10 µM (for microscopy) | Concentration of the DIFO-fluorophore probe used for labeling cells.[8][11] |
| DIFO Labeling Time | 1 - 60 minutes | Incubation time for the copper-free click reaction. Detectable labeling can occur in as little as 1 minute.[6][7][11] |
| Cell Viability | >95% | DIFO probes show minimal to no toxicity at typical working concentrations.[7][11] |
| Signal-to-Background Ratio | High | The bioorthogonal nature of the reaction results in minimal nonspecific labeling and low background fluorescence.[6][7][11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the incorporation of an azide-modified sugar into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., CHO, Jurkat, HeLa)
-
Complete cell culture medium
-
Culture vessels (e.g., glass-bottom dishes for microscopy)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or N-azidoacetylgalactosamine (Ac₄GalNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile and pre-warmed
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that will result in a sub-confluent monolayer after the incubation period. Allow cells to adhere overnight.
-
Prepare Azido-Sugar Stock: Dissolve the Ac₄ManNAz in sterile DMSO to prepare a 10 mM stock solution. Store at -20°C.[2]
-
Metabolic Incorporation: Dilute the Ac₄ManNAz stock solution directly into the complete cell culture medium to a final concentration of 25-50 µM. For a negative control, prepare a separate culture vessel with medium containing an equivalent amount of DMSO without the azido-sugar.
-
Incubation: Aspirate the old medium from the cells and replace it with the azido-sugar-containing medium. Incubate the cells for 1 to 3 days under normal growth conditions (e.g., 37°C, 5% CO₂).[2][11] The optimal time should be determined empirically for each cell line.
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar.[2] The cells are now ready for DIFO probe labeling.
Protocol 2: DIFO Probe Labeling and Fluorescence Imaging
This protocol details the covalent attachment of a DIFO-fluorophore to the azide-labeled cells for visualization.
Materials:
-
Azide-labeled cells from Protocol 1
-
DIFO-conjugated fluorophore (e.g., DIFO-488)
-
Serum-free medium or PBS
-
(Optional) Fixative: 4% Paraformaldehyde (PFA) in PBS
-
(Optional) Nuclear counterstain: Hoechst 33342 or DAPI
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare DIFO Probe Solution: Prepare a 1 mM stock solution of the DIFO-fluorophore in DMSO. Dilute this stock in serum-free medium or PBS to a final working concentration of 1-10 µM.[8][11]
-
Labeling Reaction: Add the DIFO probe solution to the washed, azide-labeled cells. Incubate for 30-60 minutes at 37°C, protected from light.[11] For rapid imaging of only the cell surface, incubation for 1 minute may be sufficient.[6][7]
-
Washing: Aspirate the DIFO probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Live-Cell Imaging: For live-cell imaging, add fresh culture medium (or imaging buffer) to the cells. If desired, add a live-cell nuclear stain like Hoechst 33342 for 1-5 minutes, then wash.[11] Proceed to image the cells immediately.
-
(Optional) Fix and Permeabilize: For fixed-cell imaging, after the final wash in step 3, add 4% PFA and incubate for 15 minutes at room temperature.[2] Wash twice with PBS. If intracellular targets are to be stained, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[2]
-
Fixed-Cell Imaging: Mount the coverslip on a microscope slide with mounting medium, which may contain DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope.[2]
Visualizations
Caption: Step-by-step workflow for cell surface glycan imaging using DIFO probes.
Caption: Diagram of the copper-free click chemistry reaction at the cell surface.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient metabolic labeling: Cell line has low uptake or incorporation of the azido-sugar. | Increase the concentration of the azido-sugar (e.g., up to 100 µM) or extend the incubation time.[8] Test different azido-sugars (e.g., Ac₄GalNAz, Ac₄GlcNAz).[12] |
| Inefficient click reaction: Probe concentration is too low or incubation time is too short. | Increase the DIFO probe concentration or extend the labeling time. Ensure probe is not degraded. | |
| Fluorophore photobleaching: Excessive exposure to excitation light. | Reduce exposure time/intensity during imaging. Use an anti-fade mounting medium for fixed cells. | |
| High Background | Incomplete washing: Residual unbound probe remains. | Increase the number and duration of wash steps after DIFO probe incubation. Use a buffer containing a mild detergent like Tween-20 for washes of fixed cells. |
| Non-specific binding: The DIFO probe or fluorophore is binding non-specifically to cells or the substrate. | Perform the labeling step in serum-free medium, as serum proteins can sometimes interact with probes.[1][5] Consider including a blocking step (e.g., with BSA) for fixed cells. | |
| Cell Toxicity / Death | Reagent concentration: Azido-sugar or DIFO probe concentrations are too high. | Perform a dose-response curve to find the optimal, non-toxic concentration for your specific cell line. DIFO probes are generally non-toxic, but this should be confirmed.[7][11] |
| Solvent toxicity: DMSO concentration is too high in the final medium. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).[12] |
References
- 1. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Imaging of Membrane-Associated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Tumor Markers with Azide/DIFO Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of tumor markers utilizing Azide (B81097)/Difluorinated Cyclooctyne (DIFO) click chemistry, a powerful and versatile bioorthogonal ligation strategy. The methodologies described herein are central to advancements in cancer diagnosis, imaging, and targeted therapeutics.
Introduction to Azide/DIFO Click Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that occurs between an azide and a strained alkyne, such as DIFO, without the need for a toxic copper catalyst.[][2] This bioorthogonality makes it ideal for labeling biomolecules in living systems without interfering with native biological processes.[][3] The reaction is highly efficient, selective, and proceeds under mild, physiological conditions.[2][4] In the context of oncology, this chemistry is leveraged to attach imaging agents (fluorophores, radionuclides) or therapeutic payloads to tumor-specific markers.
Two primary strategies for labeling tumor markers using this chemistry are:
-
Metabolic Labeling: In this approach, cancer cells are metabolically engineered to express azide groups on their surface glycans by providing them with an unnatural azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz).[5][6] These azide-functionalized cells can then be targeted with a DIFO-conjugated probe.
-
Pre-targeting: This strategy involves a two-step process. First, a tumor-targeting molecule (e.g., an antibody) conjugated to an azide is administered and allowed to accumulate at the tumor site while clearing from circulation. Subsequently, a smaller, fast-clearing DIFO-conjugated imaging or therapeutic agent is administered, which then "clicks" to the azide-functionalized antibody at the tumor location.
Application Note 1: Metabolic Labeling of Tumor Cells for In Vivo Fluorescence Imaging
This application note describes the use of metabolic glycoengineering to label tumor cells with azides for subsequent in vivo fluorescence imaging using a DIFO-conjugated fluorophore.
Experimental Workflow
The overall workflow for metabolic labeling and in vivo imaging involves the administration of an azido-sugar to a tumor-bearing animal model, allowing time for metabolic incorporation of the azide onto tumor cell surfaces. This is followed by the administration of a DIFO-conjugated imaging probe, which reacts with the azide-labeled tumor cells, enabling visualization.
Protocol: Metabolic Labeling of Tumor Cells in a Mouse Model
This protocol is a generalized example and should be optimized for specific cell lines, animal models, and probes.
Materials:
-
Azido-sugar: Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Vehicle: DMSO/PBS solution
-
DIFO Probe: DIFO-conjugated fluorophore (e.g., DIFO-Cy5)
-
Animal Model: Tumor-bearing nude mice (e.g., with subcutaneous LS174T cell xenografts)
-
In Vivo Imaging System (e.g., IVIS)
Procedure:
-
Azido-Sugar Administration (Metabolic Labeling):
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the stock solution in PBS to the final desired concentration.
-
Administer the Ac₄ManNAz solution to the tumor-bearing mice (e.g., daily intraperitoneal injections for 3-7 days). The metabolic labeling process is largely complete within 24 hours.[5]
-
-
DIFO-Fluorophore Administration:
-
24 to 48 hours after the final Ac₄ManNAz administration, intravenously inject the DIFO-fluorophore conjugate.
-
-
In Vivo Imaging:
-
At various time points post-injection of the DIFO-fluorophore (e.g., 6, 24, and 48 hours), anesthetize the mice and perform whole-body fluorescence imaging.
-
Acquire images to visualize the accumulation of the fluorophore at the tumor site.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to control groups (e.g., mice not treated with Ac₄ManNAz).
-
Tumor retention of the DIFO-probe can be significantly enhanced in azido-labeled mice.[7]
-
Quantitative Data
| Parameter | Value | Reference |
| Ac₄ManNAz-treated tumor Cy5 fluorescence intensity vs. control | ~5-fold increase | [5] |
| Tumor retention enhancement of DBCO-Cy5 in GP-NP pretreated mice (6h) | 68% | [7] |
| Tumor retention enhancement of DBCO-Cy5 in GP-NP pretreated mice (24h) | 105% | [7] |
| Tumor retention enhancement of DBCO-Cy5 in GP-NP pretreated mice (48h) | 191% | [7] |
Application Note 2: Pre-targeting Strategy for PET Imaging of Tumors
This application note details a pre-targeting approach for Positron Emission Tomography (PET) imaging of tumors. This method enhances the tumor-to-background signal ratio by separating the slow-accumulating tumor-targeting antibody from the fast-clearing radiolabeled probe.
Experimental Workflow
The pre-targeting workflow consists of administering an azide-modified antibody that targets a tumor-specific antigen. After allowing for tumor accumulation and clearance of unbound antibody from the blood, a DIFO-conjugated radiolabeled probe is administered, which rapidly binds to the antibody at the tumor site for PET imaging.
Protocol: Pre-targeted PET Imaging in a Tumor-Bearing Mouse Model
This generalized protocol outlines the pre-targeting strategy for PET imaging. The choice of antibody, radionuclide, and specific timings must be empirically determined.
Materials:
-
Tumor-specific monoclonal antibody (mAb)
-
Azide functionalization reagent (e.g., Azide-PEG-NHS ester)
-
DIFO-functionalized chelator (e.g., DIFO-DFO)
-
Radionuclide (e.g., Zirconium-89 (B1202518), ⁸⁹Zr)
-
Tumor-bearing mouse model
-
MicroPET/CT scanner
Procedure:
-
Preparation of Antibody-Azide Conjugate:
-
Conjugate the azide functional group to the antibody using a suitable crosslinker (e.g., NHS ester chemistry targeting lysine (B10760008) residues).
-
Purify the antibody-azide conjugate using size-exclusion chromatography.
-
-
Preparation of Radiolabeled DIFO Probe:
-
In Vivo Administration and Pre-targeting:
-
Administer the antibody-azide conjugate to the tumor-bearing mice via intravenous injection.
-
Wait for an extended period (e.g., 24, 48, or 72 hours) to allow for maximal tumor accumulation and clearance of unbound antibody from the bloodstream.
-
-
Administration of Radiolabeled Probe:
-
After the pre-targeting interval, administer the radiolabeled DIFO probe intravenously.
-
-
PET/CT Imaging:
-
At selected time points after probe administration (e.g., 1, 4, and 24 hours), anesthetize the mice and perform a whole-body PET/CT scan.
-
The resulting images should show high signal intensity specifically at the tumor site with low background signal in other tissues.
-
-
Data Analysis:
-
Quantify tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Data
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIFO | 7.6 x 10⁻² | [11] |
| BARAC | > 1 | [12] |
| DIBO | ~3.3 x 10⁻¹ | [12] |
Note: Reaction rates can vary based on solvent and specific azide structure.
| Radionuclide | Half-life | Common Use | Reference |
| ⁶⁴Cu | 12.7 hours | PET | [13] |
| ⁸⁹Zr | 78.4 hours | PET | [9][14] |
| ¹²⁴I | 4.2 days | PET | [13] |
| ⁹⁹mTc | 6.0 hours | SPECT | [13] |
| ¹¹¹In | 2.8 days | SPECT | [13] |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in targeted cancer therapy development using click chemistry, from target identification to the creation of a therapeutic conjugate.
These application notes and protocols provide a framework for utilizing Azide/DIFO click chemistry in cancer research and drug development. The versatility and robustness of this bioorthogonal reaction continue to drive innovation in the field, offering new possibilities for sensitive diagnostics and potent, targeted therapies.[15][16]
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cell Labeling Service - CD BioGlyco [glycoclick.bioglyco.com]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. Radiolabelling of the octadentate chelators DFO* and oxoDFO* with zirconium-89 and gallium-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heptadentate chelates for 89Zr-radiolabelling of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. harvest.usask.ca [harvest.usask.ca]
- 15. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent anti-cancer therapy created using ‘click chemistry’ | UCL News - UCL – University College London [ucl.ac.uk]
Application Notes and Protocols for Detecting Protein Interactions with DIFO Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Traditional methods for identifying PPIs, such as yeast two-hybrid and affinity purification coupled with mass spectrometry (AP-MS), have been instrumental but can be limited in their ability to capture transient or weak interactions and often require genetic tagging, which can perturb protein function.[1][2][3] Bioorthogonal chemistry offers a powerful alternative for labeling and identifying protein interactors in their native environment.[1]
This document provides detailed application notes and protocols for utilizing difluorinated cyclooctyne (B158145) (DIFO) labeling, a cornerstone of copper-free click chemistry, to detect and quantify protein-protein interactions.[4] DIFO reagents react specifically and efficiently with azide-labeled biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the covalent labeling of proteins of interest and their binding partners within living cells without the need for a toxic copper catalyst.[5][6][7] These methods are highly valuable for drug development professionals seeking to identify the cellular targets of small molecules and for researchers investigating complex signaling pathways.
Principle of DIFO-Based Protein Interaction Detection
The core of this methodology lies in a two-step process. First, a bioorthogonal handle, typically an azide (B81097) group, is introduced into a "bait" protein. This can be achieved through metabolic labeling with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), or by site-specific incorporation of an unnatural amino acid.[5][8][9] Alternatively, a small molecule of interest can be functionalized with an azide group.[10]
Second, the azide-labeled bait protein is allowed to interact with its binding partners within the cellular context. Following this interaction, a DIFO-containing reagent, which is conjugated to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging), is introduced. The DIFO group rapidly and specifically reacts with the azide on the bait protein and any closely interacting "prey" proteins that have been cross-linked or are in close proximity, forming a stable triazole linkage.[6][11] The tagged protein complexes can then be enriched and analyzed by mass spectrometry to identify the interacting partners.[1][12]
Experimental Workflow Overview
A general workflow for identifying protein-protein interactions using DIFO labeling involves several key stages, from introducing the bioorthogonal handle to identifying the interacting proteins.
Caption: General experimental workflow for DIFO-based protein interaction analysis.
Detailed Protocols
Protocol 1: Metabolic Labeling and Pull-Down for Global Interactor Identification
This protocol is designed to identify the interaction partners of a protein of interest (POI) by metabolically incorporating an azide-containing amino acid, followed by DIFO-biotin labeling and affinity purification.
Materials:
-
Mammalian cell line of choice
-
DMEM for SILAC (or other methionine-free media)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
DIFO-biotin conjugate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., 8 M urea (B33335), 25 mM NH4HCO3)
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
Procedure:
-
Metabolic Labeling:
-
Culture cells in standard medium to ~70% confluency.
-
Wash cells twice with PBS.
-
Replace standard medium with methionine-free DMEM supplemented with dFBS and L-AHA (50-100 µM).
-
Incubate for 4-18 hours to allow for AHA incorporation into newly synthesized proteins.
-
-
Cell Lysis and DIFO Labeling:
-
Wash cells twice with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
To the cleared lysate, add the DIFO-biotin conjugate to a final concentration of 100 µM.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the click reaction.
-
-
Affinity Purification:
-
Pre-wash streptavidin magnetic beads with lysis buffer.
-
Add the pre-washed beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads sequentially with:
-
Lysis buffer (3 times)
-
PBS with 1% SDS (3 times)
-
PBS (3 times)
-
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in elution buffer containing 10 mM DTT and incubate at 37°C for 30 minutes.
-
Cool to room temperature and add 55 mM iodoacetamide, then incubate in the dark for 20 minutes.
-
Dilute the urea concentration to less than 2 M with 25 mM NH4HCO3.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Quantitative Analysis of Protein Interactions using SILAC and DIFO Labeling
This protocol combines Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with DIFO-based interaction capture to quantify changes in protein interactions under different conditions.[13][14][15][16]
Materials:
-
SILAC-compatible cell line
-
"Light" (standard arginine and lysine) and "Heavy" (e.g., 13C6, 15N4-Arginine and 13C6, 15N2-Lysine) SILAC media
-
All materials from Protocol 1
Procedure:
-
SILAC Labeling:
-
Culture two populations of cells for at least five passages in "light" and "heavy" SILAC media, respectively, to ensure complete incorporation of the labeled amino acids.
-
In the final passage, treat one cell population with a stimulus (e.g., a drug) while the other serves as a control.
-
Incorporate AHA into both cell populations as described in Protocol 1.
-
-
Cell Lysis, Mixing, and DIFO Labeling:
-
Lyse the "light" and "heavy" labeled cells separately.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform the DIFO-biotin click reaction on the mixed lysate as described in Protocol 1.
-
-
Affinity Purification and Mass Spectrometry:
-
Perform streptavidin affinity purification and on-bead digestion as described in Protocol 1.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and proteins using a standard proteomics search engine.
-
Quantify the "heavy" to "light" ratios for each identified protein. Proteins with a significantly altered ratio between the stimulated and control conditions are considered dynamic interactors.
-
Data Presentation
Quantitative data from SILAC-DIFO experiments should be presented in a clear, tabular format to facilitate comparison. The table should include protein identifiers, gene names, the number of unique peptides identified, the heavy/light (H/L) ratio, and statistical significance.
Table 1: Quantitative Analysis of a Bait Protein's Interactome Upon Drug Treatment
| Protein Accession | Gene Name | Unique Peptides | H/L Ratio (Drug/Control) | p-value | Interaction Change |
| P04637 | TP53 | 15 | 0.98 | 0.85 | No Change |
| Q06609 | MDM2 | 12 | 0.21 | 0.001 | Decreased |
| P62993 | GRB2 | 10 | 3.15 | 0.005 | Increased |
| P11362 | HSP90AA1 | 21 | 1.05 | 0.76 | No Change |
| Q13547 | YWHAZ | 8 | 2.89 | 0.01 | Increased |
This is example data and does not represent actual experimental results.
Signaling Pathway and Logical Relationship Visualization
The integration of DIFO labeling with quantitative proteomics can be conceptualized as a logical workflow for identifying dynamic protein interactions.
Caption: Logical workflow for quantitative interactomics using SILAC and DIFO labeling.
Conclusion
DIFO labeling, in conjunction with modern proteomics techniques, provides a robust and versatile platform for the discovery and quantification of protein-protein interactions in a physiologically relevant context. The protocols and workflows described herein offer a guide for researchers to apply this powerful technology to their specific biological questions, ultimately advancing our understanding of cellular networks and aiding in the development of novel therapeutics. The ability to capture both stable and transient interactions without the need for genetic manipulation of the bait protein makes this a particularly attractive approach for a wide range of applications.[1][8]
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Differential Protein-Protein Interaction Networks using Affinity Purification Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. mdpi.com [mdpi.com]
- 5. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Difluorocyclooctyne-CH2-benzoic acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorocyclooctyne-CH2-benzoic acid (DFO-CH2-COOH) is a bifunctional linker that incorporates a highly reactive difluorinated cyclooctyne (B158145) (DFO) moiety for copper-free click chemistry and a carboxylic acid group for conjugation to amine-containing molecules. This reagent is of significant interest in the development of advanced drug delivery systems (DDS). The DFO group enables rapid and bioorthogonal ligation with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2][3] This makes it an ideal tool for conjugating drugs to targeting ligands, nanoparticles, or polymers for therapeutic applications.[4][5]
The carboxylic acid handle provides a versatile point of attachment for a wide range of therapeutic agents, particularly those bearing primary or secondary amine groups, through standard amide bond formation. The "-CH2-" spacer between the cyclooctyne and the benzoic acid may offer improved reactivity and reduced steric hindrance.
These application notes provide an overview of the potential uses of DFO-CH2-COOH in drug delivery and generalized protocols for its application.
Principle of Application: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of DFO-CH2-COOH's utility in drug delivery lies in the SPAAC reaction. This reaction is a type of [3+2] cycloaddition between a strained alkyne (the DFO moiety) and an azide (B81097). The high ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a copper catalyst which can be toxic to biological systems.[2][3]
Key Advantages of SPAAC for Drug Delivery:
-
Bioorthogonality: The reaction is highly selective and does not interfere with native biological functional groups.[4][6]
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications.[7]
-
Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH.[6]
-
High Reaction Rates: DFO derivatives are known for their rapid reaction kinetics with azides.[2]
Applications in Drug Delivery
DFO-CH2-COOH can be employed to construct a variety of drug delivery systems, including:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach a potent cytotoxic drug. The resulting DFO-drug conjugate can then be "clicked" onto an azide-modified antibody for targeted delivery to cancer cells.
-
Targeted Nanoparticle Systems: DFO-CH2-COOH can be used to conjugate drugs to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). These drug-loaded nanoparticles can then be functionalized with azide-bearing targeting ligands (e.g., peptides, aptamers) to enhance their accumulation at the desired site of action.[3]
-
Polymer-Drug Conjugates: Drugs can be tethered to biocompatible polymers (e.g., PEG, polyglutamic acid) via the DFO-CH2-COOH linker. This can improve the pharmacokinetic profile of the drug, leading to longer circulation times and enhanced therapeutic efficacy.[8]
-
Radiopharmaceutical Development: While not a direct application of the benzoic acid moiety, the DFO core is structurally related to chelators used for radiolabeling with isotopes like Zirconium-89 for PET imaging, suggesting potential for dual-modality therapeutic and diagnostic agents.
Data Presentation
Disclaimer: The following tables present representative quantitative data based on studies of similar cyclooctyne-based drug delivery systems. Specific data for DFO-CH2-benzoic acid are not currently available in the cited literature. These values should be considered illustrative.
Table 1: Representative Drug Loading Content and Efficiency in Nanoparticle Formulations.
| Nanoparticle Type | Drug Model | Conjugation Chemistry | Drug Loading Content (DLC, w/w %) | Drug Loading Efficiency (DLE, %) | Reference (for similar systems) |
| Polymeric Micelles | Doxorubicin | SPAAC | 5 - 15 | 60 - 85 | [8] |
| Liposomes | Gemcitabine | SPAAC | 2 - 8 | 40 - 70 | [4] |
| PLGA Nanoparticles | Paclitaxel | SPAAC | 1 - 5 | 50 - 80 | [9] |
Table 2: Representative In Vitro Drug Release Kinetics.
| Delivery System | Drug Model | Release Conditions | % Release at 24h | % Release at 72h | Reference (for similar systems) |
| Polymer-Drug Conjugate | Camptothecin | pH 5.5 (lysosomal model) | 30 - 50 | 60 - 80 | [8] |
| Targeted Nanoparticles | Doxorubicin | pH 7.4 (physiological) | 5 - 15 | 15 - 30 | [10] |
| Targeted Nanoparticles | Doxorubicin | pH 5.5 + Cathepsin B | 40 - 60 | 70 - 90 | [10] |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Drug to DFO-CH2-benzoic acid
This protocol describes the formation of an amide bond between DFO-CH2-COOH and a model amine-containing drug.
Materials:
-
This compound
-
Amine-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve DFO-CH2-benzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate containing the activated NHS ester directly in the next step.
-
-
Amide Bond Formation:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add the solution of the DFO-CH2-CO-NHS ester to the drug solution.
-
Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the DFO-CH2-CO-Drug conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Formulation of DFO-Drug Conjugate into Polymeric Nanoparticles via SPAAC
This protocol outlines the preparation of targeted nanoparticles by conjugating an azide-functionalized targeting ligand to nanoparticles decorated with a DFO-drug conjugate.
Materials:
-
DFO-CH2-CO-Drug conjugate
-
Amphiphilic block copolymer (e.g., DSPE-PEG-NH2)
-
Targeting ligand with an azide group (e.g., Azide-PEG-Folate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO appropriate for the nanoparticle size)
Procedure:
-
Preparation of DFO-functionalized Nanoparticles:
-
Synthesize a DFO-PEG-DSPE conjugate by reacting DFO-CH2-COOH with DSPE-PEG-NH2 using the carbodiimide chemistry described in Protocol 1.
-
Prepare polymeric nanoparticles incorporating the DFO-PEG-DSPE conjugate using a suitable method such as nanoprecipitation or film hydration. For example, dissolve the DFO-PEG-DSPE and any other lipid/polymer components in an organic solvent, evaporate the solvent to form a thin film, and hydrate (B1144303) with an aqueous buffer followed by sonication or extrusion.
-
-
SPAAC Conjugation of Targeting Ligand:
-
To a solution of the DFO-functionalized nanoparticles in PBS (pH 7.4), add the azide-functionalized targeting ligand (e.g., Azide-PEG-Folate) in a 3-10 fold molar excess relative to the DFO moieties on the nanoparticle surface.
-
Incubate the reaction mixture at room temperature or 37 °C for 4-12 hours with gentle stirring.[6]
-
-
Purification of Targeted Nanoparticles:
-
Remove the unreacted targeting ligand by dialysis against PBS.
-
Alternatively, size exclusion chromatography can be used for purification.
-
-
Characterization of Targeted Nanoparticles:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the successful conjugation of the targeting ligand using techniques such as UV-Vis spectroscopy (if the ligand has a characteristic absorbance), fluorescence spectroscopy (if a fluorescently labeled ligand is used), or by quantifying the remaining free ligand in the purification washings.
-
Assess the drug loading content as described in Protocol 3.
-
Protocol 3: Quantification of Drug Loading and In Vitro Release Study
Quantification of Drug Loading:
-
Direct Method:
-
Lyophilize a known amount of the purified drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.
-
Quantify the drug concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:[11][12]
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
-
Indirect Method:
-
After nanoparticle preparation and purification, collect all the aqueous phases (e.g., from centrifugation supernatant or dialysis medium).
-
Quantify the amount of unencapsulated drug in these phases.
-
Calculate the amount of encapsulated drug by subtracting the unencapsulated amount from the initial total amount of drug used.[13]
-
In Vitro Drug Release Study:
-
Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or acetate (B1210297) buffer at pH 5.5 to simulate the lysosomal environment).
-
Maintain the system at 37 °C with constant gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
Caption: Experimental workflow for developing a targeted drug delivery system.
Caption: Logical relationships in constructing the drug delivery system.
Caption: A generalized signaling pathway for a targeted drug delivery system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
- 13. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Difluorocyclooctyne-CH2-benzoic acid reactions
Welcome to the technical support center for Difluorocyclooctyne-CH2-benzoic acid (DIFO-acid) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable click chemistry reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a difluorinated cyclooctyne (B158145) (DIFO) analogue. It is a key reagent in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Its primary application is in the labeling and imaging of biomolecules, such as glycans on living cells, without the need for cytotoxic copper catalysts.[1]
Q2: What is the general synthetic strategy for DIFO-acid derivatives?
The synthesis of second-generation DIFO reagents, which are structurally analogous to the target molecule, typically involves a multi-step process. This process starts with the difluorination of 1,3-cyclooctanedione. A linker is then introduced via a Wittig reaction, followed by reduction of the resulting alkene. The crucial strained alkyne is formed through enol triflate formation and subsequent elimination. The synthesis is completed by saponification of an ester to yield the final carboxylic acid.[2]
Q3: What are the most critical steps affecting the overall yield?
Based on analogous syntheses, the final step of creating the cyclooctyne via elimination of a vinyl triflate is often a major bottleneck, prone to decomposition and low yields.[3] Additionally, the Wittig reaction and the initial difluorination can be challenging and require careful optimization to ensure a good supply of the intermediate for the final steps.
Q4: Are there known side reactions to be aware of during the application of DIFO reagents?
Yes, DIFO-based reagents have been shown to react with nucleophiles other than azides, most notably with free sulfhydryl groups present in proteins like cysteine residues.[4] This can lead to non-specific labeling in biological systems. While DIFO reagents are less prone to this than some other cyclooctynes, it is a potential side reaction to consider.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound, broken down by the key reaction stages.
Stage 1: Difluorination of 1,3-Cyclooctanedione
Problem: Low yield of 2,2-difluoro-1,3-cyclooctanedione.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure anhydrous conditions. Use a freshly opened or properly stored fluorinating agent (e.g., Selectfluor). Extend reaction time or slightly increase the temperature, monitoring by TLC or GC-MS. |
| Degradation of starting material | Add the fluorinating agent slowly at a low temperature (e.g., 0 °C) to control the reaction exotherm. |
| Difficult purification | Use flash column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from mono-fluorinated and unreacted starting material. |
Stage 2: Wittig Reaction to Install the Linker
Problem: Low yield of the desired alkene product.
| Potential Cause | Recommended Solution |
| Inactive Wittig reagent | Prepare the phosphonium (B103445) salt fresh if possible. Ensure the base used for ylide generation (e.g., DBU, n-BuLi) is of high quality and added under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). |
| Steric hindrance | The diketone may be sterically hindered. A more reactive phosphonium ylide may be required. Consider using a Schlosser modification of the Wittig reaction for improved yields with hindered ketones. |
| Competing side reactions | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize side reactions. |
Stage 3: Reduction of the Alkene
Problem: Incomplete reduction or side product formation.
| Potential Cause | Recommended Solution |
| Inefficient hydrogenation | Ensure the catalyst (e.g., Pd/C) is active. Increase catalyst loading or hydrogen pressure. Ensure the solvent is appropriate and free of catalyst poisons. |
| Over-reduction | Monitor the reaction progress carefully by TLC or GC-MS to avoid the reduction of other functional groups. Use a milder reducing agent if necessary. |
Stage 4: Enol Triflate Formation
Problem: Low yield of the vinyl triflate precursor.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Use a slight excess of triflating agent (e.g., triflic anhydride) and a non-nucleophilic base (e.g., 2,6-lutidine, pyridine). Ensure anhydrous conditions. |
| Side reactions (elimination/substitution) | This step is analogous to tosylation, where elimination to form an undesired alkene can be a major side reaction.[5] Using a hindered, non-nucleophilic base can minimize this. Also, the chloride byproduct from a tosyl chloride reaction can lead to substitution; while less common with triflates, it's a possibility to be aware of.[4][6] |
| Product instability | The vinyl triflate can be unstable. It is often best to use it in the next step immediately after purification. |
Stage 5: Elimination to Form the Cyclooctyne
Problem: Very low yield or decomposition of the final product.
| Potential Cause | Recommended Solution |
| Harsh reaction conditions | This is a critical and often low-yielding step.[3] Use a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures. Add the base slowly to a solution of the vinyl triflate. |
| Product instability | The strained alkyne is highly reactive and can be prone to polymerization or other decomposition pathways.[7] Keep the reaction and work-up temperatures as low as possible. It is often beneficial to proceed to the next step with the crude product if it is sufficiently pure. |
| Difficult purification | Purification of the strained alkyne can be challenging due to its reactivity. Use rapid purification techniques like flash chromatography at low temperatures. |
Stage 6: Saponification and Final Purification
Problem: Low recovery of the final DIFO-acid.
| Potential Cause | Recommended Solution |
| Incomplete hydrolysis | Use a sufficient excess of base (e.g., LiOH, NaOH) and allow for adequate reaction time. Gentle heating may be required. Monitor by TLC or LC-MS. |
| Product loss during work-up | Carefully acidify the reaction mixture to protonate the carboxylate. Extract the product with a suitable organic solvent. Multiple extractions may be necessary. |
| Difficult final purification | The final product may require purification by preparative HPLC to achieve high purity. |
Experimental Protocols
Protocol 1: Synthesis of a Second-Generation DIFO-acid (Analogous to Target)
This protocol is based on the synthesis of second-generation DIFO reagents and serves as a model for the synthesis of this compound.[2][3]
-
Difluorination: To a solution of 1,3-cyclooctanedione in an anhydrous solvent (e.g., acetonitrile) at 0 °C, add cesium carbonate followed by the slow addition of a fluorinating agent such as Selectfluor. Stir the reaction at 0 °C and allow it to warm to room temperature overnight. Quench the reaction, extract the product, and purify by column chromatography.
-
Wittig Reaction: Prepare the corresponding phosphonium salt for the "-CH2-benzoic acid" linker (as a protected ester). Generate the ylide using a strong base like DBU in an anhydrous solvent. Add the 2,2-difluoro-1,3-cyclooctanedione to the ylide solution and stir until the reaction is complete (monitor by TLC). Purify the resulting alkene by column chromatography.
-
Reduction: Dissolve the alkene in a suitable solvent (e.g., ethanol, ethyl acetate) and add a palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed. Filter off the catalyst and concentrate the solvent.
-
Enol Triflate Formation: Dissolve the reduced product in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C. Add a non-nucleophilic base (e.g., 2,6-lutidine) followed by the slow addition of triflic anhydride. Stir at low temperature until the reaction is complete. Carefully quench the reaction and purify the vinyl triflate, keeping in mind its potential instability.
-
Elimination: Dissolve the vinyl triflate in an anhydrous solvent (e.g., THF) and cool to -78 °C. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). Stir at low temperature for a few hours. Quench the reaction at low temperature and extract the crude cyclooctyne product.
-
Saponification: Dissolve the crude cyclooctyne ester in a mixture of THF and water. Add a base such as lithium hydroxide (B78521) and stir until the ester hydrolysis is complete. Acidify the reaction mixture with dilute HCl and extract the final DIFO-acid product. Purify by preparative HPLC if necessary.
Visualizations
Caption: Troubleshooting workflow for DIFO-acid synthesis.
Caption: Factors influencing enol triflate formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Difluorobenzocyclooctyne: Synthesis, Reactivity, and Stabilization by β-Cyclodextrin - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Optimizing DIFO-Based SPAAC Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for difluorinated cyclooctyne (B158145) (DIFO)-based Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is DIFO-based SPAAC and why is it used?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click" chemistry reaction that enables the covalent ligation of an azide-functionalized molecule with a strained alkyne, such as a difluorinated cyclooctyne (DIFO). This reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2][3] DIFO reagents are a class of cyclooctynes that are functionalized with electron-withdrawing fluorine atoms, which accelerates the reaction rate.[4][5][6] This makes DIFO-based SPAAC particularly well-suited for applications in living systems, such as live-cell imaging, biomolecule labeling, and drug delivery, where biocompatibility is crucial.[3][7]
Q2: What are the key factors influencing the rate of DIFO-based SPAAC reactions?
Several factors can impact the kinetics of DIFO-based SPAAC reactions:
-
Reactant Concentration: Higher concentrations of both the DIFO reagent and the azide-containing molecule will increase the reaction rate according to the law of mass action.
-
Temperature: Increasing the reaction temperature generally accelerates the reaction. Reactions are commonly performed at room temperature (25 °C) or 37 °C.[8][9][10] However, the thermal stability of the biomolecules involved must be considered.
-
pH: The optimal pH can be buffer-dependent. While some studies show that higher pH values can increase reaction rates, this is not always the case.[9][10] It is advisable to perform reactions within a pH range of 7-8.5, ensuring the stability of the biomolecules.
-
Solvent: While SPAAC is compatible with aqueous buffers, the use of organic co-solvents like DMSO or DMF may be necessary to solubilize hydrophobic DIFO reagents. However, the concentration of organic solvents should be minimized to avoid denaturation of proteins or other biomolecules.[11]
-
Steric Hindrance: The accessibility of the azide (B81097) and DIFO moieties is critical. Bulky neighboring groups can sterically hinder the reaction and reduce the reaction rate.
Q3: Are there any known side reactions with DIFO reagents?
Yes, the most significant side reaction of DIFO and other strained cyclooctynes is with free sulfhydryl groups, such as those found in cysteine residues of proteins.[5][12] This can lead to non-specific labeling and should be addressed by blocking free thiols with reagents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) prior to the SPAAC reaction. Additionally, highly reactive cyclooctynes can sometimes undergo self-reaction or trimerization upon storage or under certain experimental conditions.[11]
Q4: How should DIFO reagents be stored and handled?
DIFO reagents, particularly those with high ring strain, can be unstable. They should be stored under the recommended conditions, which are typically cold (-20 °C or -80 °C) and protected from light.[11] It is advisable to prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO, DMF) and store them at low temperatures. Repeated freeze-thaw cycles should be avoided. For highly reactive and unstable DIFO analogs, complexation with β-cyclodextrin has been shown to enhance stability for long-term storage.[13]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Degraded DIFO Reagent | - Ensure DIFO reagents have been stored properly (cold, dark, dry). - Test the DIFO reagent with a simple, reliable azide control to confirm its activity. - If degradation is suspected, use a fresh batch of the reagent. |
| Suboptimal Reactant Concentrations | - Increase the concentration of one or both reactants. - If solubility is a limiting factor, consider using a minimal amount of a compatible organic co-solvent (e.g., DMSO). - For precious biomolecules, using a slight excess (1.5-2 equivalents) of the less critical reagent can drive the reaction to completion.[11] |
| Steric Hindrance | - If labeling a large biomolecule, consider designing constructs with a PEG (polyethylene glycol) linker between the DIFO or azide moiety and the molecule of interest. PEG linkers can reduce steric hindrance and improve reaction rates.[9][10] |
| Incorrect pH or Buffer | - Optimize the reaction pH within a range that is compatible with your biomolecules (typically pH 7-8.5). - Some studies suggest that HEPES buffer may lead to higher reaction rates compared to PBS for certain SPAAC reactions.[9][10] |
| Presence of Thiols | - If working with proteins or in a cellular context, pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent side reactions with cysteine residues. |
Problem 2: Non-Specific Labeling or Multiple Product Peaks
| Possible Cause | Troubleshooting Steps |
| Reaction with Sulfhydryl Groups | - As mentioned above, block free thiols with a suitable alkylating agent before adding the DIFO reagent.[5] |
| DIFO Reagent Trimerization | - Highly reactive DIFO reagents can sometimes form trimers.[13] Use fresh DIFO stock solutions and avoid prolonged reaction times at high concentrations if this is suspected. Analyze the reaction mixture by mass spectrometry to identify potential side products. |
| Impure Starting Materials | - Ensure the purity of both the azide-functionalized molecule and the DIFO reagent using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry). |
| Reaction with Other Nucleophiles | - While less common, some highly reactive cyclooctynes may exhibit reactivity with other nucleophiles in complex biological environments.[14] Ensure that the reaction conditions are as mild as possible. |
Problem 3: Poor Solubility of DIFO Reagent
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of the DIFO Core | - Prepare a concentrated stock solution of the DIFO reagent in an anhydrous organic solvent like DMSO or DMF. - Add the stock solution to the aqueous reaction mixture dropwise while vortexing to aid dissolution. - Keep the final concentration of the organic co-solvent as low as possible (typically <5%) to avoid negative effects on biomolecules.[11] |
| Precipitation Upon Addition to Aqueous Buffer | - Consider using a DIFO analog that is conjugated to a hydrophilic linker, such as PEG, to improve its aqueous solubility. |
Quantitative Data on SPAAC Reaction Rates
The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, providing a comparison of their relative reactivities. Note that DIFO and its derivatives exhibit some of the highest reaction rates.
| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent | Reference |
| DIBO | 0.0567 ± 0.0027 | 25 | Methanol | [4] |
| DIBO-ketone | 0.2590 ± 0.0067 | 25 | Methanol | [4] |
| [9+1]CPP | 2.2 x 10⁻³ | 25 | DMSO-d₆ | [15] |
| [11+1]CPP | 4.5 x 10⁻⁴ | 25 | DMSO-d₆ | [15] |
| fluor[11+1]CPP | 4.7 x 10⁻³ | 25 | DMSO-d₆ | [15] |
The following table illustrates the effect of buffer and pH on the reaction rate of sulfo DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside at 25 °C.
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.85 | [9][10] |
| HEPES | 7 | 1.22 | [9][10] |
| MES | 5 | 0.23 | [9] |
| Borate | 9 | 1.18 | [9] |
| DMEM | 7.4 | 0.97 | [9][10] |
| RPMI | 7.4 | 0.77 | [9][10] |
Experimental Protocols
General Protocol for Optimizing DIFO-based SPAAC
This protocol provides a general workflow for optimizing a DIFO-based SPAAC reaction. The specific concentrations and reaction times will need to be empirically determined for each unique system.
-
Preparation of Reactants:
-
Prepare a stock solution of the DIFO reagent (e.g., 10 mM) in anhydrous DMSO or DMF. Store at -20 °C or -80 °C, protected from light.
-
Prepare the azide-containing molecule in a buffer that is compatible with its stability and the intended application (e.g., PBS, HEPES at pH 7.4).
-
-
Thiol Blocking (if applicable):
-
If working with proteins or other thiol-containing samples, incubate the sample with a 10-fold molar excess of a thiol-blocking agent (e.g., N-ethylmaleimide) for 1 hour at room temperature.
-
Remove the excess blocking agent by dialysis, spin filtration, or size-exclusion chromatography.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-containing molecule with the DIFO stock solution. Typical final concentrations range from 50 µM to 500 µM for each reactant.[11]
-
If necessary, a co-solvent can be used, but the final concentration should be kept low (e.g., <5% DMSO).
-
Incubate the reaction at the desired temperature (e.g., 25 °C or 37 °C) with gentle agitation.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by various techniques:
-
UV-Vis Spectroscopy: Monitor the disappearance of the characteristic absorbance of the cyclooctyne at around 310-320 nm.[4]
-
ATR-IR Spectroscopy: Track the disappearance of the azide peak at approximately 2100 cm⁻¹.[8]
-
NMR Spectroscopy: Monitor the appearance of product peaks and disappearance of reactant peaks.[16]
-
LC-MS: Analyze aliquots of the reaction mixture over time to determine the extent of product formation.
-
-
-
Purification of the Conjugate:
-
Once the reaction is complete, the desired product can be purified from unreacted starting materials and any side products. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Useful for separating large biomolecule conjugates from smaller unreacted reagents.[17]
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate products based on hydrophobicity.[17]
-
Flash Chromatography: Suitable for larger scale purifications of small molecule conjugates.[4]
-
Dialysis or Spin Filtration: Effective for removing small molecule reagents from macromolecular products.
-
-
Visualizations
Caption: DIFO-based SPAAC Reaction Mechanism.
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. Copper-Free Click Chemistry [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempep.com [chempep.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to improve the solubility of Difluorocyclooctyne-CH2-benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Difluorocyclooctyne-CH2-benzoic acid (DIFO-acid), with a focus on improving its solubility for experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: The solubility of this compound in aqueous solutions is limited due to its amphipathic chemical structure. The molecule contains a hydrophobic difluorocyclooctyne ring and a polar carboxylic acid group. At neutral or acidic pH, the carboxylic acid is protonated and uncharged, reducing its water solubility. The hydrophobic nature of the cyclooctyne (B158145) moiety further contributes to its poor solubility in water.
Q2: What are the recommended strategies to improve the solubility of this compound?
A2: Several strategies can be employed to enhance the solubility of this compound. The most common and effective methods include pH adjustment and the use of organic co-solvents. For compounds with carboxylic acids, increasing the pH of the solution can significantly improve solubility.[1] Additionally, using a water-miscible organic solvent as a co-solvent is a standard practice for dissolving hydrophobic compounds for biological experiments.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution is a critical factor in the solubility of carboxylic acids. By increasing the pH to a value above the pKa of the carboxylic acid group, the acidic proton is removed, forming a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, organic solvents are highly effective for dissolving this compound. Common choices include dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). These solvents are often used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers for experiments. It is crucial to keep the final concentration of the organic solvent in your experimental system low to avoid potential toxicity or interference with biological assays.
Troubleshooting Guide
Issue: The compound precipitates out of my aqueous buffer during the experiment.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit in the final buffer. | - Decrease the final concentration of the compound in your assay.- Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in your final working solution. Be mindful of the tolerance of your experimental system to the co-solvent.- Increase the pH of your buffer to enhance the solubility of the carboxylic acid group. |
| The pH of the buffer is too low. | - Prepare a stock solution in an organic solvent (e.g., DMSO).- For the working solution, use a buffer with a higher pH (e.g., pH 8.0-8.5) to ensure the carboxylic acid is deprotonated and more soluble. |
| The compound was not fully dissolved in the initial stock solution. | - Ensure the compound is completely dissolved in the organic solvent before diluting it into your aqueous buffer. Gentle warming or sonication can aid dissolution, but the stability of the compound under these conditions should be considered. |
| Temperature fluctuations. | - In some cases, a decrease in temperature can reduce solubility.[2] Ensure your working solutions are maintained at a stable temperature throughout the experiment. |
Data Presentation
Qualitative Solubility of this compound
| Solvent / Solution | Solubility | Notes |
| Water | Poor | Solubility is limited due to the hydrophobic cyclooctyne ring. |
| Aqueous Buffers (pH < 7) | Poor to Moderate | Solubility is pH-dependent; lower pH leads to lower solubility. |
| Aqueous Buffers (pH > 8) | Moderate to Good | Increased pH deprotonates the carboxylic acid, forming a more soluble salt. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | An alternative to DMSO for preparing stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Methanol | Soluble | Can be used as a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of high-purity, anhydrous DMSO to the tube to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the tube at room temperature until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH as needed for your experiment. For improved solubility, a slightly basic pH (e.g., 7.4-8.0) is recommended.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the concentrated stock solution (from Protocol 1) to achieve the final desired concentration. This gradual addition helps to prevent precipitation.
-
Final Concentration of Co-solvent: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the working solution is compatible with your experimental system (typically ≤1%).
-
Use Immediately: It is recommended to prepare the working solution fresh before each experiment to minimize the risk of precipitation over time.
Visualizations
Caption: Experimental workflow for cell labeling using this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Preventing non-specific binding of DIFO reagents in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of DIFO (difluorinated cyclooctyne) reagents in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of DIFO reagents in cells?
A1: The primary cause of non-specific binding of DIFO reagents is their reactivity with free sulfhydryl groups (-SH) on cysteine residues within intracellular proteins.[1][2] While DIFO reagents are designed for bioorthogonal click chemistry with azide-labeled molecules, their strained alkyne can also react with nucleophilic thiols, leading to off-target labeling and high background fluorescence.
Q2: How can I determine if the high background in my experiment is due to non-specific binding of the DIFO reagent?
A2: To determine the source of high background, you should include several key controls in your experiment:
-
No-Azide Control: Process cells that have not been metabolically labeled with an azide-containing reporter in the same way as your experimental samples. If you observe significant fluorescence in this control, it indicates non-specific binding of the DIFO reagent.
-
Unstained Control: Image cells that have not been treated with the DIFO reagent to assess the level of cellular autofluorescence.
-
Reagent-Only Control: A sample with only the DIFO reagent in media can help identify any inherent fluorescence of the reagent or its interaction with the media components.
Q3: What are the main strategies to prevent non-specific binding of DIFO reagents?
A3: The most effective strategy is to block the free sulfhydryl groups in the cells before introducing the DIFO reagent.[1] This is typically achieved by treating the cells with a thiol-reactive quenching agent. Additionally, optimizing reagent concentration, incubation time, and washing steps can further reduce background signal.
Q4: What are some common thiol-reactive quenching agents, and how do I choose the right one?
A4: The most common thiol-reactive quenching agents are N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM). Both effectively and irreversibly block free sulfhydryls. The choice between them may depend on the specific cell type and experimental conditions. It is often recommended to empirically determine the optimal blocking agent and concentration for your system.
Troubleshooting Guide
High Background Fluorescence
High background fluorescence can obscure your specific signal and make data interpretation difficult. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Problem: High and diffuse background fluorescence is observed in cells labeled with a DIFO reagent.
Workflow for Troubleshooting High Background:
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary
While direct comparative studies for DIFO reagents are limited, the following table summarizes the general properties and recommended starting concentrations for common thiol-blocking agents based on established biochemical protocols.
| Blocking Agent | Mechanism of Action | Recommended Starting Concentration | Incubation Time | Key Considerations |
| N-ethylmaleimide (NEM) | Alkylates sulfhydryl groups via a Michael addition reaction.[2] | 10-fold molar excess over cellular thiols (empirically determine, start with 1-5 mM) | 15-30 minutes at room temperature | Prepare fresh as it can hydrolyze in aqueous solutions. Reaction is specific for sulfhydryls at pH 6.5-7.5.[2] |
| Iodoacetamide (IAM) | Alkylates sulfhydryl groups via nucleophilic substitution.[3] | 10-14 mM | 30 minutes at room temperature in the dark | Light-sensitive, so prepare fresh and protect from light. Can have off-target reactions at high concentrations or pH.[4][5] |
Experimental Protocols
Protocol: Thiol-Blocking to Reduce Non-Specific Binding of DIFO Reagents
This protocol provides a general framework for blocking free sulfhydryl groups in cells prior to labeling with DIFO reagents. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
Cells of interest (adherent or suspension)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell staining
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), for intracellular targets
-
Thiol-blocking agent stock solution (e.g., 100 mM N-ethylmaleimide or 140 mM Iodoacetamide, freshly prepared)
-
DIFO reagent
-
Imaging buffer (e.g., PBS or appropriate live-cell imaging medium)
Workflow for Thiol-Blocking Protocol:
Caption: Experimental workflow for thiol-blocking and DIFO labeling.
Procedure:
-
Cell Preparation:
-
For adherent cells, culture them on coverslips or in imaging-compatible plates.
-
For suspension cells, they can be processed in microcentrifuge tubes.
-
-
(Optional) Fixation and Permeabilization:
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Thiol-Blocking Step:
-
Prepare a fresh working solution of your chosen thiol-blocking agent (e.g., 1-5 mM NEM or 10-14 mM IAM) in PBS.
-
Incubate the cells with the blocking solution for 15-30 minutes at room temperature. For IAM, protect from light.
-
Crucial Step: This step should be performed before the addition of the DIFO reagent.
-
-
Washing:
-
Remove the blocking solution and wash the cells thoroughly three times with PBS to remove any unreacted blocking agent.
-
-
DIFO Reagent Labeling:
-
Dilute the DIFO reagent to the desired working concentration in your chosen buffer.
-
Incubate the cells with the DIFO reagent solution for the recommended time and temperature as per the manufacturer's protocol.
-
-
Final Washes:
-
Remove the DIFO reagent solution and wash the cells three to five times with PBS or your imaging buffer to remove any unbound reagent.
-
-
Imaging:
-
Proceed with imaging your cells using the appropriate fluorescence microscopy setup.
-
By following these guidelines and protocols, researchers can effectively minimize non-specific binding of DIFO reagents and achieve high-quality, specific labeling for their bioorthogonal chemistry experiments.
References
- 1. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
Side reactions of Difluorocyclooctyne-CH2-benzoic acid with sulfhydryl groups.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Difluorocyclooctyne-CH2-benzoic acid, a difluorinated cyclooctyne (B158145) (DIFO) analog, in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Particular focus is given to the potential for side reactions with sulfhydryl groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a click chemistry reagent containing a difluorinated cyclooctyne (DIFO) moiety. Its primary application is in copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), for labeling and imaging biomolecules, such as glycans, in living cells.[1] The strained alkyne reacts rapidly with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[2][]
Q2: I am observing non-specific labeling of my protein of interest, which does not contain an azide (B81097) group. What could be the cause?
A known side reaction of DIFO-based reagents, including this compound, is their reactivity towards nucleophilic functional groups, most notably sulfhydryl (thiol) groups found in cysteine residues of proteins.[4] This can lead to azide-independent labeling and result in false-positive signals in your experiments.
Q3: How significant is the side reaction with sulfhydryl groups?
The extent of the side reaction can vary depending on the specific protein and the experimental conditions. However, studies have shown that sulfhydryl groups can be highly reactive towards DIFO-based reagents.[5] This undesired thiol-yne addition can limit the sensitivity and specificity of assays based on SPAAC.[4]
Q4: Are other functional groups in proteins reactive with this compound?
While sulfhydryl groups are the most prominent source of off-target reactivity for cyclooctynes, other nucleophilic residues could potentially react, although this is less commonly observed under typical experimental conditions. The primary reaction remains the highly specific cycloaddition with azides.
Q5: How can I prevent or minimize the side reaction with sulfhydryl groups?
The most effective method to prevent this side reaction is to block the free sulfhydryl groups on your protein of interest before introducing the this compound. This is typically achieved by alkylating the cysteine residues with a thiol-reactive compound such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or non-specific signal in control samples (without azide). | Reaction of this compound with free sulfhydryl groups on proteins. | 1. Pre-treat your protein sample with a sulfhydryl-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the DIFO reagent. 2. Optimize the concentration of the DIFO reagent; use the lowest effective concentration. 3. Reduce the incubation time of the labeling reaction. |
| Low signal intensity of the azide-specific reaction. | 1. Suboptimal reaction conditions (pH, temperature). 2. Degradation of the this compound. | 1. Ensure the reaction buffer is within the optimal pH range for SPAAC (typically pH 7-8.5). 2. Store the DIFO reagent under the recommended conditions (desiccated and protected from light) and prepare fresh solutions for each experiment. |
| Variability in labeling efficiency between experiments. | Inconsistent blocking of sulfhydryl groups. | Ensure complete and consistent blocking of sulfhydryl groups by optimizing the concentration of the blocking agent and the reaction time. The efficiency of the blocking step can be assessed using methods like the Ellman's test.[6] |
Experimental Protocols
Protocol 1: Blocking of Free Sulfhydryl Groups with Iodoacetamide (IAM)
This protocol describes the alkylation of free sulfhydryl groups in a protein sample prior to labeling with this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
Iodoacetamide (IAM) stock solution (100 mM in a compatible solvent like DMF or water, freshly prepared)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If you want to block all cysteines, including those in disulfide bonds, first reduce the protein sample by incubating with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.
-
Buffer Exchange: If DTT was used for reduction, it must be removed before adding IAM. Perform a buffer exchange using a desalting column or dialysis to transfer the protein into a DTT-free buffer. TCEP does not need to be removed.
-
Alkylation: Add the freshly prepared IAM stock solution to the protein sample to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol to react with the excess IAM.
-
Removal of Excess IAM: Remove the excess IAM and by-products by buffer exchange using a desalting column or dialysis.
-
The protein sample is now ready for labeling with this compound.
Protocol 2: Quantification of Free Sulfhydryl Groups using Ellman's Test
This protocol allows for the quantification of free sulfhydryl groups in a protein sample to assess the efficiency of the blocking reaction.
Materials:
-
Protein sample
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution (e.g., 10 mM in a suitable buffer)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or glutathione (B108866) standard solution for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of a thiol-containing standard like cysteine or glutathione.
-
Add a known amount of your protein sample to the reaction buffer.
-
Add the DTNB solution to the protein sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free sulfhydryl groups in your sample by comparing the absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for minimizing sulfhydryl side reactions.
Caption: Desired and side reaction pathways of difluorocyclooctyne.
References
Technical Support Center: Stability of Difluorocyclooctyne-CH2-benzoic acid in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Difluorocyclooctyne-CH2-benzoic acid (DFO-CH2-COOH) in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous buffers at neutral pH?
Difluorinated cyclooctyne (B158145) (DIFO) reagents, including this compound, are generally considered to be stable in aqueous solutions at or near neutral pH (pH 7.4)[1]. They have been designed for use in biological systems and have been shown to be stable in the presence of biological nucleophiles such as thiols (e.g., from cysteine residues or glutathione)[1]. However, the long-term stability can be influenced by buffer composition, temperature, and the presence of other reactive species. For optimal performance, it is recommended to prepare fresh solutions or store stock solutions appropriately (see Q3).
Q2: Can the pH of the aqueous buffer affect the stability of this compound?
Yes, the pH of the aqueous buffer can significantly impact the stability of strained alkynes like this compound. While generally stable at neutral pH, extreme pH conditions (highly acidic or alkaline) can lead to degradation. Some strained alkynes have shown instability under basic conditions. The pH can also affect the protonation state of the benzoic acid moiety, which may influence its solubility and reactivity. It is advisable to maintain the pH of the buffer within a range of 6 to 8 for most applications.
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For aqueous buffer solutions, it is best to prepare them fresh before use. If storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. Stock solutions in anhydrous organic solvents like DMSO or DMF are generally more stable and can be stored at -20°C or -80°C for longer durations.
Q4: Are there any known degradation pathways for this compound in aqueous buffers?
While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can occur through hydrolysis of the strained cyclooctyne ring, particularly under non-neutral pH conditions. Highly reactive cyclooctyne analogs have been observed to undergo spontaneous trimerization in the absence of a reaction partner[2]. The benzoic acid portion of the molecule is generally stable, although under harsh oxidative conditions, degradation of the aromatic ring can occur.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous buffers.
| Issue | Potential Cause | Recommended Action |
| Low or no signal in conjugation reaction | Degradation of this compound | - Prepare fresh solutions of the reagent before each experiment.- Ensure the pH of the reaction buffer is between 6 and 8.- Avoid prolonged incubation times at elevated temperatures. |
| Incompatibility with buffer components | - Avoid buffers containing strong nucleophiles or reducing agents if not essential for the experiment.- Test for compatibility by incubating the reagent in the buffer and analyzing for degradation by HPLC-MS. | |
| Impure or degraded starting material | - Verify the purity of the solid reagent using a suitable analytical method (e.g., NMR, LC-MS).- Store the solid reagent under the recommended conditions (see FAQ Q3). | |
| Inconsistent experimental results | Instability of the reagent in the experimental buffer | - Perform a stability study of the reagent in your specific buffer system over the time course of your experiment.- Use a consistent source and lot of the reagent. |
| Variability in buffer preparation | - Ensure accurate and consistent preparation of all buffers, especially pH. | |
| Appearance of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Degradation of this compound | - Analyze a sample of the reagent in the buffer over time to identify potential degradation products.- Compare the chromatogram of a fresh solution to that of the experimental sample. |
| Presence of impurities in the commercial reagent | - Obtain a certificate of analysis from the supplier.- Purify the reagent if necessary. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (for mobile phase)
-
HPLC system with UV detector and coupled to a mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the stock solution into the aqueous buffer of interest to a final concentration of 100 µM.
-
Prepare several aliquots of this solution for analysis at different time points.
-
-
Incubation:
-
Incubate the aliquots at the desired temperature (e.g., room temperature, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take one aliquot and quench any potential reaction by adding an equal volume of cold acetonitrile.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
UV Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan).
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and any potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the stability profile and estimate the half-life.
-
Analyze the mass spectra for the appearance of new peaks that could correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation signal.
Caption: Hypothetical degradation pathways in aqueous buffer.
References
Technical Support Center: Overcoming Steric Hindrance in Copper-Free Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of copper-free click chemistry?
A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of molecules near the reactive sites. In SPAAC, if the azide (B81097) and cyclooctyne (B158145) moieties are attached to large or complex molecules such as antibodies, proteins, or nanoparticles, their size and conformation can physically block the reactive groups from approaching each other, leading to low or no conjugation efficiency.[1][2] Factors contributing to steric hindrance include the structure of the molecules being conjugated, the length and flexibility of the linker arm, and the specific site of conjugation.[2]
Q2: How does the choice of cyclooctyne affect reactions with sterically hindered substrates?
A: The reactivity of the cyclooctyne is a critical factor. More reactive cyclooctynes can help overcome kinetic barriers imposed by steric hindrance. Dibenzocyclooctynes (DBCO or ADIBO) are highly reactive due to significant ring strain and are often used for challenging conjugations.[3][4] Other cyclooctynes like Bicyclo[6.1.0]nonyne (BCN) are smaller, which can be advantageous in some contexts, but they are generally less reactive than DBCO.[4][5] Fluorinated cyclooctynes (e.g., DIFO) exhibit enhanced reactivity due to the electron-withdrawing effects of the fluorine atoms, making them suitable for difficult conjugations.[6][7][8]
Q3: What is the role of linkers in mitigating steric hindrance?
A: Linkers, especially flexible ones like polyethylene (B3416737) glycol (PEG), can increase the distance between the reacting molecules, minimizing steric hindrance.[1][9] A longer, hydrophilic linker can improve the solubility of the reactants and provide the necessary spatial separation for the azide and cyclooctyne to react efficiently.[4][9] However, the benefit of increasing PEG chain length can be limited, so the optimal linker length and composition should be determined for each specific application.[9]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Q: I am observing a very low or non-existent yield in my SPAAC reaction. What are the potential causes and how can I troubleshoot this?
A: Several factors can contribute to low yields in copper-free click chemistry. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically block the reaction.[1]
-
Reagent Instability/Degradation: Strained cyclooctynes like DBCO can be unstable under acidic conditions or during prolonged storage.[1] DBCO-NHS esters are particularly sensitive to moisture.[2]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[1] DBCO, for instance, is inherently hydrophobic.[2]
-
Incorrect Stoichiometry: An inappropriate molar ratio of azide to cyclooctyne can result in a low yield.
-
Solution: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1]
-
-
Suboptimal Reaction Conditions: Factors such as low reactant concentrations, incorrect pH, or insufficient incubation time can negatively impact conjugation efficiency.[2]
Troubleshooting Workflow:
Data Presentation
Table 1: Relative Reactivity of Common Cyclooctynes in SPAAC
| Cyclooctyne | Relative Second-Order Rate Constant (approx.) | Key Characteristics |
| DIBO | 1 | Early generation cyclooctyne. |
| OCT | 1 | Simple cyclooctyne with moderate reactivity.[8] |
| ALO | 1 | Another early cyclooctyne.[8] |
| DIMAC | 3 | Improved reactivity over early cyclooctynes.[8] |
| BCN | ~5-7 | Small size, good for minimal perturbation.[5][10] |
| MOFO | 4 | Monofluorinated, enhanced reactivity.[8] |
| DBCO (ADIBO) | ~10-30 | High reactivity, widely used.[5][10] |
| DIFO | 75 | Difluorinated, very high reactivity.[8] |
| TMTHSI | >5x BCN, 2.5x DBCO | High reactivity and good water solubility.[5] |
Note: Relative rates can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.[1]
-
Dissolve the cyclooctyne-containing molecule (e.g., DBCO-PEG4-NHS ester) in a compatible anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[1][2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution.
-
The final concentration of each reactant should typically be in the range of 50-500 µM.[1]
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins (e.g., <15%).[1][2]
-
Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[1]
-
-
Incubation:
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE, or TLC).
-
Purify the conjugate using standard methods such as dialysis, size-exclusion chromatography, or HPLC.[2]
-
Protocol 2: Small Molecule Control Reaction
This protocol is designed to verify that the reaction conditions and core reagents are viable.
-
Reagents:
-
Benzyl azide (or another simple, commercially available azide).
-
DBCO-amine (or another simple, commercially available cyclooctyne).
-
-
Procedure:
-
Follow the general SPAAC protocol (Protocol 1) using the small molecule control reagents at a concentration of ~1 mM each in a suitable solvent system (e.g., PBS with 10% DMSO).
-
-
Analysis:
-
Analyze the reaction mixture after 1-2 hours by LC-MS or TLC to confirm the formation of the expected triazole product.[1]
-
-
Interpretation:
-
Successful Control: If the control reaction proceeds with high efficiency, the issue in your primary experiment likely lies with your specific biomolecules (e.g., steric hindrance, insolubility, or degradation).[1]
-
Failed Control: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chempep.com [chempep.com]
- 5. Copper free click chemistry reagent: CliCr® - Cristal Therapeutics [cristaltherapeutics.com]
- 6. Copper-free click chemistry for the in situ crosslinking of photodegradable star polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 8. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce cytotoxicity of bioorthogonal labeling reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of bioorthogonal labeling reagents and navigate common experimental challenges.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during bioorthogonal labeling experiments, focusing on unexpected cytotoxicity and suboptimal labeling outcomes.
Issue 1: High Cell Death or Low Viability After Labeling
Potential Causes & Solutions
-
Reagent Concentration is Too High: The most common cause of cytotoxicity is an excessive concentration of the bioorthogonal reagent.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration of your specific reagent (e.g., TCO, tetrazine, DBCO) in your cell line. A detailed protocol for this optimization is provided in the "Experimental Protocols" section.
-
-
Prolonged Incubation Time: Extended exposure to labeling reagents can induce cellular stress and toxicity.
-
Solution: Optimize the incubation time in conjunction with the reagent concentration. Reactions with faster kinetics, such as the tetrazine-TCO ligation, often require shorter incubation times.[1]
-
-
Inherent Reagent Toxicity: Some bioorthogonal reagents are inherently more cytotoxic than others. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells due to the copper catalyst.[2]
-
Solution: Whenever possible, opt for copper-free click chemistry reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO).[3]
-
-
Solvent Toxicity: The solvent used to dissolve the bioorthogonal reagent (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum, typically below 0.5%.
-
-
Reagent Degradation: Degradation of reagents can lead to the formation of toxic byproducts.
-
Solution: Store reagents according to the manufacturer's instructions and prepare fresh stock solutions. The stability of reagents in your specific cell culture media can be assessed using the protocol provided in the "Experimental Protocols" section.
-
A logical workflow for troubleshooting high cytotoxicity is illustrated in the following diagram:
Issue 2: High Background or Non-Specific Labeling
Potential Causes & Solutions
-
Excessive Reagent Concentration: High concentrations of labeling reagents can lead to non-specific binding and increased background fluorescence.
-
Solution: Titrate the labeling reagent to the lowest effective concentration.
-
-
Insufficient Washing: Inadequate washing after the labeling step can leave unbound fluorescent probes, contributing to high background.
-
Solution: Increase the number and duration of washing steps after incubation with the fluorescent probe.
-
-
Reagent Instability or Impurity: Impure or degraded reagents can lead to off-target reactions and non-specific signals.
-
Solution: Use high-purity reagents and store them under the recommended conditions.
-
-
Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence, which can be mistaken for specific labeling.
-
Solution: Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using fluorescent probes in the far-red or near-infrared spectrum.
-
-
Off-Target Binding: Some bioorthogonal reagents may have an affinity for cellular components other than their intended target.
-
Solution: If off-target binding is suspected, perform control experiments where only the labeling probe is added to the cells (without the bioorthogonal partner) to assess non-specific binding.
-
II. Frequently Asked Questions (FAQs)
Q1: Which bioorthogonal reaction is the least cytotoxic?
A1: Copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), are generally considered to be the most biocompatible and least cytotoxic options for live-cell labeling.[3] Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can exhibit cytotoxicity due to the copper catalyst.[2]
Q2: How do I choose the right concentration for my bioorthogonal labeling reagent?
A2: The optimal concentration is a balance between achieving efficient labeling and minimizing cytotoxicity. It is highly dependent on the cell type, the specific reagent, and the density of the target molecule. We strongly recommend performing a dose-response experiment to determine the ideal concentration for your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.
Q3: Can bioorthogonal labeling affect the function of my protein of interest?
A3: While bioorthogonal handles are designed to be small and minimally perturbing, there is a possibility that the label could interfere with protein function, especially if it is located at or near an active site or a site of protein-protein interaction. It is advisable to perform a functional assay to confirm that the labeled protein retains its biological activity.
Q4: How can I be sure that my labeling is specific?
A4: The inclusion of proper controls is essential to ensure the specificity of your labeling. Key controls include:
-
A "no-click" control where the bioorthogonal partner is omitted to assess the background signal from the probe alone.
-
A control where the metabolic precursor for introducing the bioorthogonal handle is omitted.
-
An unstained control to assess cellular autofluorescence.
Q5: My labeling efficiency is low. What can I do?
A5: Low labeling efficiency can be due to several factors:
-
Suboptimal Reagent Concentration or Incubation Time: Ensure that you have optimized these parameters.
-
Reagent Instability: Use fresh, properly stored reagents.
-
Low Abundance of the Target Molecule: Consider methods to increase the expression or incorporation of your target.
-
Steric Hindrance: The bioorthogonal handle on your target molecule may be inaccessible to the labeling probe.
III. Data Presentation: Comparative Cytotoxicity of Bioorthogonal Reagents
| Reagent Type | Reaction | Key Features | Reported Cytotoxicity Observations |
| TCO (trans-cyclooctene) | iEDDA with Tetrazine | Extremely fast kinetics, copper-free.[1] | Generally considered highly biocompatible with low cytotoxicity at typical working concentrations (low µM range). |
| Tetrazine | iEDDA with TCO | Partner to TCO, fast kinetics, copper-free. | Also considered highly biocompatible. Some derivatives can be unstable in aqueous media, so proper selection and handling are important. |
| DBCO (Dibenzocyclooctyne) | SPAAC with Azide (B81097) | Copper-free, good kinetics, but generally slower than TCO-tetrazine. | Generally well-tolerated by cells. May require longer incubation times or higher concentrations than TCO-tetrazine, which could potentially increase cytotoxicity. |
| Azide | SPAAC with Cyclooctynes, CuAAC with Alkynes | Small, minimally perturbing bioorthogonal handle. | The azide group itself is generally considered non-toxic and biocompatible. |
| Terminal Alkyne | CuAAC with Azide | Requires a copper catalyst. | The cytotoxicity of CuAAC is primarily attributed to the copper catalyst, not the alkyne itself. |
IV. Experimental Protocols
Protocol 1: Optimizing Reagent Concentration to Minimize Cytotoxicity
This protocol outlines a general method for determining the optimal concentration of a bioorthogonal labeling reagent using a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bioorthogonal labeling reagent (e.g., TCO, tetrazine, DBCO)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the reagent
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead stain)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells per well). Allow the cells to adhere and recover overnight.
-
Reagent Preparation: Prepare a 2X stock solution of your bioorthogonal reagent in complete cell culture medium. Perform a serial dilution to create a range of concentrations to test (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest reagent concentration).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the bioorthogonal reagent.
-
Incubation: Incubate the plate for a duration that is relevant to your planned labeling experiments (e.g., 1, 4, or 24 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the reagent concentration to determine the highest concentration that does not significantly impact cell viability.
The experimental workflow for this protocol is visualized below:
Protocol 2: Assessing Reagent Stability in Cell Culture Media
This protocol provides a framework to determine the stability of a bioorthogonal reagent in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bioorthogonal reagent
-
DMSO
-
Complete cell culture medium
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioorthogonal reagent in DMSO. Spike the cell culture medium with the reagent to the desired final working concentration.
-
Time Zero Sample: Immediately collect a sample at time zero (T=0) and store it at -80°C.
-
Incubation: Incubate the remaining medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) and store them at -80°C.
-
HPLC Analysis: Prepare the samples for HPLC analysis. This may involve a protein precipitation step (e.g., adding 3 volumes of ice-cold acetonitrile), followed by centrifugation. Analyze the samples by HPLC to quantify the amount of intact reagent remaining at each time point.
-
Data Analysis: Plot the percentage of remaining reagent against time to determine the stability of the reagent in your cell culture medium.
Protocol 3: Assessing Interference with Western Blotting
Procedure:
-
Prepare Cell Lysates: Prepare lysates from three groups of cells: (a) unlabeled control cells, (b) cells labeled with the bioorthogonal handle, and (c) cells that have undergone the complete two-step bioorthogonal labeling with the probe.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as you normally would for your protein of interest.
-
Analysis: Compare the band intensity and migration pattern of your protein of interest across the three groups. A change in band intensity or a shift in migration in the labeled samples compared to the unlabeled control may indicate interference from the labeling process.
References
- 1. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in glycan imaging with DIFO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in glycan imaging experiments using difluorinated cyclooctyne (B158145) (DIFO) probes.
Frequently Asked Questions (FAQs)
Q1: What is DIFO-based glycan imaging?
A1: DIFO-based glycan imaging is a two-step bioorthogonal labeling technique used to visualize glycans in biological systems. First, cells are metabolically labeled with an azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), which is incorporated into the glycan structures on the cell surface.[1] Second, a DIFO-conjugated fluorescent probe is introduced, which specifically reacts with the azide (B81097) groups via a copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition or SPAAC), allowing for fluorescent detection of the labeled glycans.[2]
Q2: What are the main sources of noise in DIFO-based glycan imaging?
A2: The main sources of noise, or high background, that can reduce the signal-to-noise ratio include:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH and flavins.[3][4]
-
Non-specific binding of the DIFO probe: This can be due to hydrophobic interactions, charge-based interactions with cellular components, or reaction with off-target molecules.[5][6] A significant off-target reaction for DIFO probes is with free sulfhydryl groups (thiols) present in proteins.[7]
-
Probe aggregation: Hydrophobic fluorescent probes can form aggregates, leading to punctate, non-specific signals.[8][9]
-
Insufficient washing: Residual, unbound probe will contribute to background fluorescence.[4][10]
Q3: How can I minimize the impact of Ac4ManNAz on cell health?
A3: While Ac4ManNAz is a powerful tool for metabolic labeling, high concentrations can impact cellular physiology.[11][12] Studies have shown that a concentration of 50 μM Ac4ManNAz can lead to a reduction in major cellular functions.[11][13] It is recommended to use the lowest effective concentration. For in vivo cell labeling and tracking, 10 μM Ac4ManNAz has been suggested as an optimal concentration to achieve sufficient labeling efficiency with minimal effects on cellular systems.[11][12][13]
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
Q: I am not seeing any signal, or the signal is very weak. What are the possible causes and solutions?
A: Low or no signal can stem from issues in the metabolic labeling step or the DIFO probe reaction. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient Metabolic Labeling:
-
Suboptimal Ac4ManNAz Concentration: Ensure you are using an appropriate concentration of Ac4ManNAz. While high concentrations can be toxic, very low concentrations may not yield sufficient azide incorporation. Titrate the Ac4ManNAz concentration for your specific cell type, starting with a range of 10-50 µM.[11][14]
-
Insufficient Incubation Time: Allow sufficient time for metabolic incorporation of the azido-sugar. An incubation time of 1-3 days is a common starting point.[15]
-
Poor Cell Health: Ensure your cells are healthy and metabolically active during the labeling period. Compromised cell viability can lead to reduced metabolic activity and poor labeling.[16]
-
-
Ineffective DIFO Probe Staining:
-
Incorrect Probe Concentration: The concentration of the DIFO probe is critical. A concentration that is too low will result in a weak signal. Perform a concentration titration to find the optimal balance between signal and background.
-
Probe Degradation: Ensure the DIFO probe has been stored correctly and has not degraded. Protect fluorescent probes from light to prevent photobleaching.[17][18]
-
Suboptimal Reaction Conditions: The click chemistry reaction is generally robust, but ensure the buffer conditions (pH, temperature) are suitable for the reaction and for maintaining cell integrity.
-
-
Imaging System Settings:
-
Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the fluorophore conjugated to your DIFO probe.
-
Low Exposure/Gain: Increase the exposure time or camera gain to enhance signal detection. However, be aware that this can also increase background noise.
-
Issue 2: High Background Fluorescence
Q: My images have high background, which is obscuring the specific signal. How can I reduce it?
A: High background is a common issue and can be addressed by optimizing several steps in your protocol.
Potential Causes & Solutions:
-
Non-Specific Probe Binding:
-
Reaction with Thiols: DIFO probes can react with free sulfhydryl groups on proteins.[7] To mitigate this, consider a thiol-blocking step prior to adding the DIFO probe.
-
Hydrophobic and Charge Interactions: Non-specific binding can be reduced by optimizing your buffers.[6][19][20]
-
Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your washing and incubation buffers.[19][21]
-
Include a blocking agent such as Bovine Serum Albumin (BSA) (0.5-2 mg/ml) in your buffers.[19][20]
-
Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce charge-based interactions.[21][22]
-
Adjust the pH of your buffer.[22]
-
-
Probe Aggregation: Hydrophobic probes can aggregate.[8] Ensure the probe is fully solubilized in your buffer. You may need to briefly sonicate the probe stock solution.
-
-
Autofluorescence:
-
Identify the Source: Image an unstained control sample (cells that have not been treated with the DIFO probe) using the same imaging settings to assess the level of autofluorescence.[4]
-
Use appropriate filters: Select filter sets that minimize the detection of autofluorescence.
-
Spectral Unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to separate the specific probe signal from the autofluorescence spectrum.
-
-
Insufficient Washing:
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions. These should be optimized for your specific cell type and experimental setup.
Table 1: Metabolic Labeling with Ac4ManNAz
| Parameter | Recommended Range | Notes |
| Ac4ManNAz Concentration | 10 - 50 µM | Higher concentrations may impact cell physiology. 10 µM is suggested as optimal for in vivo studies.[11][12][13] |
| Incubation Time | 1 - 3 days | Time can be optimized based on the desired labeling efficiency.[15] |
Table 2: DIFO Probe Staining and Washing Conditions
| Parameter | Recommended Range/Condition | Notes |
| DIFO Probe Concentration | Titrate (e.g., 1-20 µM) | The optimal concentration will depend on the probe's brightness and binding affinity. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase non-specific binding. |
| Washing Buffer Additives | 0.05% Tween-20 | Helps to reduce non-specific binding.[19] |
| 1 mg/ml BSA | Acts as a blocking agent.[19] | |
| Number of Washes | 3 - 5 times | Thorough washing is crucial to remove unbound probe.[4][10] |
| Wash Duration | 5 - 10 minutes per wash |
Detailed Experimental Protocols
Protocol 1: Metabolic Glycan Labeling with Ac4ManNAz
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10 mM).
-
Add Ac4ManNAz to the cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Incubate the cells for 1-3 days under standard cell culture conditions.
-
Proceed to the thiol-blocking and DIFO probe staining protocol.
Protocol 2: Thiol-Blocking and DIFO Probe Staining
-
After metabolic labeling, wash the cells twice with PBS.
-
Thiol-Blocking Step (Optional but Recommended):
-
Prepare a fresh solution of a thiol-blocking agent (e.g., 5 mM N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM)) in PBS.
-
Incubate the cells with the blocking solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS to remove the blocking agent.
-
-
Prepare the DIFO-fluorophore probe solution in a suitable buffer (e.g., PBS with 1% BSA). The optimal concentration should be determined by titration.
-
Incubate the cells with the DIFO probe solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three to five times with PBS containing 0.05% Tween-20 to remove unbound probe.
-
The cells are now ready for imaging. You may proceed with fixation and counterstaining if desired.
Visual Guides
Experimental Workflow
Caption: Experimental workflow for glycan imaging with DIFO probes.
Troubleshooting Low Signal-to-Noise Ratio
References
- 1. m.youtube.com [m.youtube.com]
- 2. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designed to Dissolve: Suppression of Colloidal Aggregation of Cu(I)-Selective Fluorescent Probes in Aqueous Buffer and In-Gel Detection of a Metallochaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale co-aggregation of fluorescent lipid probes with cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectralinvivo.com [spectralinvivo.com]
- 17. Thiolation for Enhancing Photostability of Fluorophores at the Single-Molecule Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Reducing Non-Specific Binding [reichertspr.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. nicoyalife.com [nicoyalife.com]
- 22. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Common mistakes to avoid in copper-free click chemistry experiments.
Welcome to the technical support center for copper-free click chemistry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What is copper-free click chemistry and why is it preferred for biological applications?
Copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that forms a stable triazole linkage between an azide (B81097) and a cyclooctyne-functionalized molecule.[1][2] Unlike its predecessor, copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for experiments in living systems, including live-cell imaging and in vivo studies.[1][3][4][5] The primary advantage is its biocompatibility, eliminating concerns of copper toxicity and interference with biological processes.[2] Furthermore, it simplifies purification as there is no need to remove residual copper from the final product.[6]
Troubleshooting Low Reaction Yield
Q2: My copper-free click chemistry reaction is showing low or no product formation. What are the common causes?
Several factors can contribute to poor reaction outcomes. The most common culprits include:
-
Reagent Quality and Stability: The strained cyclooctyne (B158145) reagents (e.g., DBCO, BCN) can degrade over time, especially with improper storage, exposure to acidic conditions, or multiple freeze-thaw cycles.[1][7]
-
Steric Hindrance: Bulky molecules near the azide or cyclooctyne functional groups can physically impede the reaction, preventing the formation of the triazole linkage.[1][7]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and significantly reduce the reaction rate.[1]
-
Incorrect Stoichiometry: An inappropriate molar ratio of the azide and cyclooctyne reagents can result in the incomplete consumption of the limiting reagent.[1][7]
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly influence the reaction kinetics.[1]
Q3: How can I improve the yield of my SPAAC reaction?
To enhance your reaction yield, consider the following optimization strategies:
-
Optimize Reagent Ratio: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.5 to 4-fold) of the less critical or more soluble component can drive the reaction to completion.[1][8][9]
-
Address Steric Hindrance: Incorporating a flexible linker, such as polyethylene (B3416737) glycol (PEG), between the reactive moiety (azide or cyclooctyne) and your molecule of interest can increase the distance and flexibility, minimizing steric hindrance.[1][2][7]
-
Improve Solubility: If solubility is an issue, consider adding a co-solvent like DMSO or DMF.[1] For reactions involving proteins, ensure the final concentration of the organic solvent is low enough (typically <10-15%) to avoid denaturation.[7][9]
-
Adjust Reaction Conditions: Experiment with different buffers (e.g., PBS, HEPES) and pH levels (typically pH 7-9).[1][7] While many reactions work well at room temperature, increasing the temperature (e.g., to 37°C) can sometimes improve efficiency.[7][9] Reaction times can also be extended (from a few hours to overnight) to increase product formation.[7][8][9]
Side Reactions and Reagent Choice
Q4: Are there any known side reactions I should be aware of?
Yes, strained cyclooctynes can participate in side reactions. A notable example is the reaction of some cyclooctynes, like DBCO, with thiol groups present in cysteine residues of proteins.[1][10] This can lead to off-target labeling. Additionally, some highly reactive cyclooctynes may self-react or oligomerize upon storage or under certain experimental conditions.[1][11] It is also crucial to avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for the cyclooctyne.[1][7]
Q5: How do I choose the right cyclooctyne reagent for my experiment?
The choice of cyclooctyne involves a trade-off between reactivity and stability.[1] Highly strained cyclooctynes, such as DIFO and DBCO derivatives, exhibit very fast reaction kinetics but may be less stable.[2][12][13][14] Conversely, more stable cyclooctynes like BCN may have slower reaction rates.[1] Consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment, when selecting a reagent.
Experimental Protocols & Data
General Protocol for a Copper-Free Click Chemistry Reaction
This protocol provides a general workflow for a SPAAC reaction. Optimization may be required based on the specific reactants.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule and the cyclooctyne-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).
-
If solubility is low, prepare a concentrated stock solution of the less soluble reagent in an organic co-solvent like DMSO or DMF.[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and cyclooctyne solutions.
-
If using a co-solvent, add it to the reaction mixture, ensuring the final concentration does not exceed levels that could compromise the integrity of your biomolecules (e.g., <10% DMSO for many proteins).[9]
-
The final concentration of reactants typically ranges from 50 µM to 500 µM.[1]
-
-
Incubation:
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Molar Ratio (Cyclooctyne:Azide) | 1.5:1 to 4:1 | Using a slight excess of one reagent can improve yield.[1][8][9] |
| pH | 7.0 - 9.0 | Optimal pH can vary depending on the specific reactants.[7] |
| Temperature | 4°C to 37°C | Higher temperatures can increase reaction rates but may affect biomolecule stability.[7][9] |
| Reaction Time | 2 - 24 hours | Longer incubation times can lead to higher yields.[7][8][9] |
| Co-solvent (e.g., DMSO) | < 15% | Higher concentrations may cause protein precipitation.[7] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle for Clarity: Difluorocyclooctyne-CH2-benzoic acid vs. DBCO in Live Cell Imaging
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of reagents for live cell imaging is paramount. The ability to visualize cellular processes in real-time without perturbing their natural state is a cornerstone of modern biological research. In the realm of copper-free click chemistry, two prominent players have emerged for the labeling of azide-modified biomolecules: Difluorocyclooctyne-CH2-benzoic acid (a DIFO analogue) and Dibenzocyclooctyne (DBCO). This guide provides an objective comparison of their performance in live cell imaging, supported by available experimental data, to aid in the selection of the optimal tool for your research needs.
At the heart of their utility lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible reaction that allows for the covalent labeling of azide-tagged molecules with cyclooctyne-bearing probes. The choice between DIFO and DBCO derivatives can significantly impact the efficiency, sensitivity, and clarity of live cell imaging experiments.
Quantitative Performance Metrics: A Comparative Overview
The efficacy of a bioorthogonal reagent in live cell imaging is determined by several key factors, including its reaction kinetics, stability in the cellular environment, cell permeability, and the level of background fluorescence it generates. Below is a summary of available quantitative data for DIFO and DBCO derivatives.
| Performance Metric | Difluorocyclooctyne (DIFO) Derivatives | Dibenzocyclooctyne (DBCO) | Key Considerations |
| Reaction Rate Constant (k₂) with Benzyl Azide (B81097) | 7.6 x 10⁻² M⁻¹·s⁻¹ (for a DIFO derivative) | ~0.6 - 1.0 M⁻¹·s⁻¹[1] | DBCO generally exhibits faster reaction kinetics, which can be advantageous for rapid labeling or when dealing with low concentrations of target molecules.[1] |
| Signal-to-Background Ratio | ~10 (for DIFO3 derivative) | Up to 35 (for TMDIBO, a DBCO derivative) | Higher signal-to-background ratios lead to clearer images with less noise. Specific derivatives can significantly influence this parameter. |
| Labeling Efficiency | Labeling with DIFO-biotin was 20-fold greater than with a nonfluorinated cyclooctyne (B158145). | Known for high labeling efficiency in various applications. | The overall labeling efficiency is a combination of reaction rate and the ability of the probe to access the target. |
| Stability | Generally stable in aqueous solutions and in the presence of biological nucleophiles. | Stable under a range of physiological conditions. | Both classes of reagents are designed for stability in the complex cellular milieu. |
| Cell Permeability | The benzoic acid moiety may influence cell permeability. | Generally cell-permeable, though specific derivatives can vary. | Physicochemical properties such as polarity and size play a crucial role in crossing the cell membrane. |
| Cytotoxicity | DIFO-based probes have shown no cellular toxicity in some studies. | Generally considered non-toxic for live cell applications. | As with any exogenous reagent, it is crucial to assess cytotoxicity for the specific cell line and experimental conditions. |
Experimental Insights: Methodologies for Live Cell Imaging
The successful application of both this compound and DBCO in live cell imaging hinges on a well-defined experimental protocol. The general workflow involves two key steps: metabolic labeling of the target biomolecules with an azide-containing precursor, followed by the introduction of the cyclooctyne-conjugated fluorescent probe.
General Experimental Workflow for Live Cell Imaging
Caption: A generalized experimental workflow for live cell imaging using SPAAC.
Detailed Experimental Protocol: A Representative Example
1. Metabolic Labeling of Cellular Glycans:
-
Cell Seeding: Plate cells of interest onto a glass-bottom imaging dish at an appropriate density to achieve sub-confluency at the time of imaging.
-
Precursor Incubation: Introduce an azide-modified metabolic precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for glycan labeling, into the cell culture medium. The final concentration and incubation time will depend on the cell type and the specific biomolecule being targeted and should be optimized empirically. A typical starting point is 25-50 µM Ac4ManNAz for 24-48 hours.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any unincorporated azide precursor.
2. Labeling with Cyclooctyne-Fluorophore Conjugate:
-
Probe Preparation: Prepare a working solution of the this compound or DBCO-conjugated fluorophore in a suitable buffer or serum-free medium. The optimal concentration should be determined through titration, but a starting range of 1-10 µM is common.
-
Incubation: Add the probe solution to the cells and incubate for a specific period to allow the SPAAC reaction to proceed. Incubation times can range from 30 minutes to several hours, depending on the reaction kinetics of the chosen cyclooctyne and the abundance of the target molecule.
-
Washing: Remove the probe solution and wash the cells three to four times with pre-warmed buffer or medium to minimize background fluorescence from unbound probe.
-
Imaging: Add fresh imaging medium (preferably phenol (B47542) red-free to reduce background) to the cells and proceed with live cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Chemical Structures and Reaction Mechanism
The underlying principle for both reagents is the strain-promoted azide-alkyne cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne ring allows the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.
Caption: SPAAC reaction of DIFO and DBCO with an azide.
The key structural difference lies in the core of the cyclooctyne. DBCO features two fused benzene (B151609) rings, which contribute significantly to the ring strain and influence its reactivity and hydrophobicity. This compound, on the other hand, incorporates fluorine atoms at the propargylic position, which also enhances reactivity through electronic effects. The presence of the CH2-benzoic acid linker provides a handle for conjugation to other molecules and may impact its solubility and cell permeability.
Conclusion: Making an Informed Choice
Both this compound and DBCO are powerful tools for live cell imaging via copper-free click chemistry. The choice between them will ultimately depend on the specific requirements of the experiment.
-
For applications demanding the fastest possible reaction kinetics , DBCO derivatives are generally the preferred choice.[1] This is particularly important when labeling low-abundance targets or when aiming for rapid, time-resolved imaging.
-
This compound and other DIFO analogues offer a viable alternative with good reactivity and have been shown to provide excellent labeling efficiency. The benzoic acid moiety may offer advantages in terms of solubility and provides a convenient point of attachment for custom fluorophores or other functional groups.
For optimal results, it is recommended that researchers empirically test both classes of reagents in their specific experimental system to determine which provides the best balance of reactivity, signal-to-noise, and minimal perturbation to the cellular processes under investigation. As the field of bioorthogonal chemistry continues to evolve, the development of new and improved cyclooctyne reagents will undoubtedly provide even more powerful tools for illuminating the inner workings of the living cell.
References
A Comparative Guide to the Reaction Kinetics of DIFO Reagents and Other Cyclooctynes
For researchers, scientists, and drug development professionals engaged in bioconjugation, cellular imaging, and the construction of complex biomolecules, the choice of bioorthogonal reaction chemistry is critical. The strain-promoted alkyne-azide cycloaddition (SPAAC) stands out as a powerful tool due to its biocompatibility, proceeding efficiently without the need for cytotoxic copper catalysts. Central to this reaction is the cyclooctyne (B158145), and its reactivity dictates the speed and efficiency of the conjugation. This guide provides an objective comparison of the reaction kinetics of difluorinated cyclooctyne (DIFO) reagents with other commonly used cyclooctynes, supported by experimental data.
The reactivity of cyclooctynes in SPAAC is primarily influenced by two key factors: ring strain and electronic effects. Increased ring strain leads to a lower activation energy for the cycloaddition reaction, resulting in faster kinetics. Additionally, the introduction of electron-withdrawing groups, such as the fluorine atoms in DIFO, can lower the energy of the alkyne's lowest unoccupied molecular orbital (LUMO), further accelerating the reaction with the azide's highest occupied molecular orbital (HOMO).
Quantitative Comparison of Reaction Kinetics
The performance of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide (B81097), most commonly benzyl (B1604629) azide. The following table summarizes the reported reaction rates for DIFO and other widely used cyclooctynes. It is important to note that reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Experimental Conditions |
| DIFO | Benzyl Azide | ~0.3 - 0.7 | Similar to DIBO |
| DBCO (ADIBO) | Benzyl Azide | ~0.6 - 1.0 | Not specified |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Not specified |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Not specified |
From the data, it is evident that DIFO reagents exhibit reaction kinetics comparable to DIBO and are significantly faster than BCN. DBCO derivatives generally show the highest reaction rates among this group. The enhanced reactivity of DIFO is attributed to the presence of the geminal fluorine atoms adjacent to the triple bond, which destabilize the ground state of the alkyne and lower the activation energy of the cycloaddition.[1]
Logical Relationship of Cyclooctyne Reactivity
The following diagram illustrates the general trend in reactivity for the discussed cyclooctynes in SPAAC reactions.
Experimental Protocol: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction using proton nuclear magnetic resonance (¹H NMR) spectroscopy under pseudo-first-order conditions.
Materials:
-
Cyclooctyne reagent (e.g., DIFO derivative)
-
Azide reactant (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone, mesitylene, or 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne of interest at a known concentration (e.g., 10 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard at the same concentration in the same solvent.
-
Prepare a stock solution of the azide reactant at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions (at least a 10-fold excess).
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the cyclooctyne stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the cyclooctyne by comparing the integration of a characteristic cyclooctyne peak with a peak from the internal standard.
-
-
Initiation of the Reaction:
-
Add a precise volume of the azide stock solution to the NMR tube, cap it, and mix thoroughly by inversion.
-
Immediately place the NMR tube into the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate. For faster reactions, more frequent measurements are necessary.
-
-
Data Analysis:
-
For each spectrum, determine the concentration of the cyclooctyne by integrating a characteristic peak and comparing it to the integration of the internal standard peak.
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.
-
Perform a linear regression on the data points. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').
-
-
Calculation of the Second-Order Rate Constant (k₂):
-
The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide reactant in excess: k₂ = k' / [Azide]₀
-
Experimental Workflow
The following diagram outlines the workflow for determining the reaction kinetics of a SPAAC reaction.
References
A Comparative Guide to the Cytotoxicity of Copper-Free Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, copper-free click chemistry has emerged as an indispensable tool for labeling and modifying biomolecules in living systems. The primary advantage of these techniques over traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the elimination of cytotoxic copper catalysts, leading to improved biocompatibility.[1][2][3] This guide provides an objective comparison of the cytotoxicity profiles of three commonly used classes of copper-free click chemistry reagents: dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonynes (BCN), and trans-cyclooctenes (TCO). This comparison is supported by available experimental data and detailed methodologies for assessing cytotoxicity.
Performance Overview of Copper-Free Click Chemistry Reagents
Copper-free click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA), offer rapid and specific conjugation under physiological conditions.[4][5] While generally considered to have low toxicity, the choice of reagent can be critical for sensitive applications.
-
DBCO (Dibenzocyclooctyne) Reagents: Widely used in SPAAC reactions, DBCO derivatives are known for their high reactivity with azides.[2][3] Studies suggest that DBCO and its derivatives have minimal impact on cell viability at concentrations typically used for labeling experiments.[6]
-
BCN (Bicyclo[6.1.0]nonyne) Reagents: Also utilized in SPAAC, BCN is another popular choice. While its reaction kinetics are generally slower than DBCO, BCN's smaller size and lower lipophilicity can be advantageous in certain biological contexts.[7]
-
TCO (trans-cyclooctene) Reagents: TCOs are employed in the extremely fast iEDDA reaction with tetrazines.[8] Similar to DBCO, TCO-containing molecules have been shown to have little effect on cell viability at effective concentrations.[6]
Quantitative Cytotoxicity Data
Direct head-to-head comparisons of the cytotoxicity of DBCO, BCN, and TCO in their unconjugated forms are limited in publicly available literature. Most studies assess the cytotoxicity of these reagents as part of a larger bioconjugate. However, some data provides insights into their relative safety profiles.
| Reagent Class | Compound Tested | Cell Line(s) | Concentration with Minimal Effect on Viability | Cytotoxicity Metric | Reference |
| DBCO | Tz-DBCO | A549, NIH3T3 | Up to 100 µM | Cell Viability (PrestoBlue™ assay) | [6] |
| TCO | TCO-DBCO | A549, NIH3T3 | Up to 100 µM | Cell Viability (PrestoBlue™ assay) | [6] |
| TCO | TCO-Doxorubicin | A549, HeLa | IC50: 4.76 µM (A549), 2.93 µM (HeLa) | IC50 (CCK-8 assay) | [9] |
Note: The IC50 values for TCO-Doxorubicin reflect the cytotoxicity of the entire conjugate, with the doxorubicin (B1662922) payload being the primary driver of toxicity. The high IC50 values of the conjugate compared to free doxorubicin suggest that the TCO moiety itself does not significantly contribute to the cytotoxicity.
Experimental Protocols
To aid researchers in performing their own comparative cytotoxicity studies, detailed protocols for two standard assays, the MTT and LDH assays, are provided below.
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to compare the potential cytotoxic effects of different copper-free click chemistry reagents on a chosen cell line (e.g., HeLa, HEK293).[2]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DBCO, BCN, and TCO reagent stock solutions (in a biocompatible solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Reagent Treatment: Prepare serial dilutions of the DBCO, BCN, and TCO reagents in complete medium. Remove the old medium from the cells and add 100 µL of the various reagent concentrations. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest reagent concentration).
-
Incubation: Incubate the plates for a period relevant to the intended application of the reagents (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the reagent concentration to determine the IC50 value for each reagent.
Protocol 2: Comparative Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DBCO, BCN, and TCO reagent stock solutions
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plates for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each reagent concentration according to the kit's instructions, using the spontaneous and maximum LDH release controls.
Signaling Pathways and Visualizations
While specific studies detailing the impact of DBCO, BCN, and TCO on cell death signaling pathways are not yet prevalent, it is understood that high concentrations of any foreign molecule can induce cellular stress, potentially leading to apoptosis or necrosis. A study involving a DBCO-conjugated therapeutic agent noted that the observed cell killing was associated with the induction of early and late phases of apoptosis.[10]
Experimental Workflow for Cytotoxicity Assessment
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Free ‘Click’ Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Labeling Specificity of Difluorocyclooctyne-CH2-benzoic Acid and its Alternatives
For researchers in drug development and the broader scientific community, the precise and specific labeling of biomolecules is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, offers a powerful toolkit for this purpose. Among the various reagents available, Difluorocyclooctyne-CH2-benzoic acid (a derivative of DIFO) has gained prominence. This guide provides an objective comparison of DIFO-CH2-benzoic acid with two other widely used cyclooctynes, Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), with a focus on validating their labeling specificity.
Performance Comparison of Cyclooctyne-Based Labeling Reagents
The choice of a cyclooctyne (B158145) reagent for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) involves a trade-off between reaction kinetics and stability. While highly reactive reagents can provide a strong signal quickly, they may also be more prone to off-target reactions. The following table summarizes key characteristics of DIFO, DBCO, and BCN derivatives.
| Feature | Difluorocyclooctyne (DIFO) Derivatives | Dibenzocyclooctyne (DBCO) Derivatives | Bicyclo[6.1.0]nonyne (BCN) Derivatives |
| Structure | Compact, fluorinated cyclooctyne | Bulky, contains two fused benzene (B151609) rings | Smallest of the three, non-aromatic |
| Reactivity with Azides | High, due to electron-withdrawing fluorine atoms.[1] | Generally high due to significant ring strain.[2] | Moderate, offering a balance between reactivity and stability.[3] |
| Stability | Can be less stable than BCN.[4] | Less stable in the presence of thiols (e.g., glutathione) compared to BCN.[2] | More stable in the presence of thiols compared to DBCO.[3] |
| Lipophilicity | Moderate | High | Low |
| Reported Labeling Efficiency | DIFO-biotin labeling was 20-fold greater than a non-fluorinated cyclooctyne.[4][5] | Widely used for efficient labeling in vitro and in vivo.[6] | Offers a good balance of reactivity and stability for various applications.[3] |
| Potential for Off-Target Labeling | While highly reactive, comprehensive quantitative data on off-target labeling compared to DBCO and BCN is limited. | Can react with cysteine residues, a potential source of off-target labeling.[4] | Generally considered to have low non-specific binding due to its stability and lower lipophilicity.[3] |
Signaling Pathway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental reaction enabling these labeling technologies is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition of a strained cyclooctyne with an azide (B81097) to form a stable triazole linkage, without the need for a cytotoxic copper catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
A Head-to-Head Comparison of DIFO and BCN for In Vivo Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Cyclooctynes for In Vivo Applications
The advent of bioorthogonal chemistry has provided researchers with powerful tools to study biological processes in their native environment. Among the most prominent reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for in vivo applications. This guide provides a head-to-head comparison of two common cyclooctyne (B158145) reagents, difluorinated cyclooctyne (DIFO) and bicyclo[6.1.0]nonyne (BCN), to aid in the selection of the optimal reagent for your in vivo research needs.
Executive Summary
Both DIFO and BCN are effective reagents for in vivo SPAAC reactions, each with distinct advantages and disadvantages. DIFO offers superior reaction kinetics, enabling rapid labeling. However, its hydrophobicity can lead to challenges with bioavailability and potential non-specific binding in vivo. BCN, while exhibiting slower reaction kinetics, offers a favorable balance of reactivity and stability, with reduced lipophilicity compared to other cyclooctynes. A critical consideration for in vivo applications is the potential for off-target reactions with endogenous nucleophiles, particularly thiols. Evidence suggests that DIFO may be less prone to reactions with non-peptidyl thiols than BCN, a significant advantage for maintaining bioorthogonality.
Data Presentation: Quantitative Comparison
| Parameter | DIFO (Difluorinated Cyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | Key Considerations for In Vivo Applications |
| Reaction Kinetics (Second-Order Rate Constant with Azides) | ~7.6 x 10⁻² M⁻¹s⁻¹ (with benzyl (B1604629) azide)[1]; Relative rate ~75 (compared to other cyclooctynes)[2] | ~0.1 - 0.2 M⁻¹s⁻¹ (azide not specified) | DIFO exhibits significantly faster reaction kinetics, which is advantageous for rapid labeling before probe clearance. |
| In Vivo Labeling Efficiency | Highly efficient for labeling serum and tissue-resident glycoproteins in mice, even at low doses.[2] | Demonstrates a good balance of reactivity and stability for in vivo applications. | DIFO's high reactivity can translate to efficient labeling in vivo, but its hydrophobicity can also lead to reduced bioavailability due to sequestration by serum albumin.[3] |
| Off-Target Reactivity (Thiols) | Less prone to thiol-yne addition with nonpeptidyl thiols compared to BCN.[4] However, can react with reactive protein sulfhydryls.[4] | Known to react with thiols, such as glutathione (B108866) (GSH).[5] | The lower reactivity of DIFO with non-protein thiols is a significant advantage for in vivo applications where free thiols are abundant. For intracellular applications with either reagent, blocking of free thiols may be necessary. |
| Stability | Stable in aqueous solutions and in the presence of 2-mercaptoethanol.[1] | Generally stable, but can be unstable in the presence of reducing agents like TCEP and under acidic conditions.[5] | Both reagents demonstrate reasonable stability for in vivo experiments, but specific conditions of the biological environment should be considered. |
| Hydrophilicity | More hydrophobic, which can lead to poor water solubility and non-specific binding.[2][3] | Less lipophilic than other cyclooctynes like DBCO, which can improve bioavailability. | The higher hydrophilicity of BCN is generally advantageous for in vivo applications, potentially leading to better pharmacokinetics. |
Signaling Pathways and Experimental Workflows
To visualize the chemical reactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway
Caption: The bioorthogonal SPAAC reaction between an azide and a strained cyclooctyne.
General In Vivo Experimental Workflow
References
- 1. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of DIFO Conjugates in Biological Media
For Researchers, Scientists, and Drug Development Professionals
The selection of a bioorthogonal linker is a critical decision in the development of bioconjugates for therapeutic and diagnostic applications. Among the strained alkynes used in copper-free click chemistry (SPAAC), difluorinated cyclooctyne (B158145) (DIFO) is known for its rapid reaction kinetics. However, the inherent reactivity of DIFO raises important questions about its stability in complex biological environments. This guide provides an objective comparison of the stability of DIFO conjugates with other common cyclooctyne alternatives, supported by available experimental data, to inform the selection of the most appropriate linker for your research needs.
A significant challenge in the application of highly reactive bioorthogonal reagents is their potential for off-target reactions. The high degree of ring strain in DIFO, which drives its rapid cycloaddition with azides, also renders it susceptible to reactions with endogenous nucleophiles, particularly thiols found in proteins and small molecules like glutathione (B108866) (GSH), which is abundant in the cytosol and blood plasma. This off-target reactivity can lead to reduced efficacy and potential toxicity of the bioconjugate.
Comparative Stability of Cyclooctyne Linkers
The stability of cyclooctyne-azide conjugates is often challenged by the presence of endogenous thiols. The following table summarizes the available data on the stability of different cyclooctyne linkers in the presence of glutathione (GSH), a key biological thiol.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DIFO-Azide (SPAAC) | DIFO + Azide | Data not available | Highly reactive, with known susceptibility to off-target reactions with thiols.[1] |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance. |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. |
Experimental Protocol: Assessing Bioconjugate Stability in Human Plasma
This protocol outlines a general method for assessing the stability of a bioconjugate in human plasma using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Bioconjugate of interest (e.g., DIFO-protein conjugate)
-
Human plasma (commercially available, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Protein precipitation agent (e.g., 10% trichloroacetic acid (TCA) in water, or cold ACN)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase HPLC column (e.g., C4 or C18)
2. Experimental Procedure:
-
Incubation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Spike the bioconjugate into pre-warmed human plasma to a final concentration of 10-100 µM. A parallel incubation in PBS can serve as a control.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time Points:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The T=0 sample should be processed immediately after adding the conjugate to the plasma.
-
-
Protein Precipitation:
-
To each aliquot, add 2-3 volumes of a cold protein precipitation agent (e.g., ACN).
-
Vortex the samples vigorously for 30 seconds.
-
Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by HPLC:
-
Carefully collect the supernatant containing the bioconjugate and any degradation products.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the components using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).
-
Monitor the elution of the intact bioconjugate by detecting its characteristic absorbance or fluorescence.
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½).
-
Visualizing the Workflow and Stability Relationships
To better understand the processes involved in assessing bioconjugate stability, the following diagrams illustrate the experimental workflow and the stability trade-offs between different cyclooctyne linkers.
Experimental workflow for assessing bioconjugate serum stability.
Relationship between reactivity and stability for cyclooctyne linkers.
References
A Researcher's Guide to Quantitative Analysis of DIFO Labeling Efficiency by Flow Cytometry
In the fields of cell biology, immunology, and drug development, the precise and efficient labeling of cellular targets is paramount for accurate analysis. Difluorinated cyclooctyne (B158145) (DIFO) reagents have emerged as a powerful tool for bioorthogonal labeling, enabling the attachment of fluorescent probes to biomolecules in living systems without interfering with native biochemical processes. This guide provides a comprehensive comparison of DIFO labeling with alternative methods, supported by experimental protocols and data analysis strategies for quantitative assessment using flow cytometry.
The Principle of DIFO Labeling: A Copper-Free Click Chemistry Approach
DIFO labeling relies on a bioorthogonal reaction known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the covalent ligation of a DIFO-functionalized probe with an azide-modified target molecule. The inherent ring strain of the difluorinated cyclooctyne allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH, eliminating the need for a cytotoxic copper catalyst that is required in the conventional Cu(I)-catalyzed 'click' chemistry (CuAAC).[1][2] This makes DIFO reagents particularly well-suited for labeling live cells.
The azide (B81097) functional group can be introduced into target biomolecules, such as proteins or glycans, through metabolic labeling or enzymatic incorporation.[1] Once the azide "handle" is in place, a DIFO-conjugated fluorophore can be added, which will specifically react with the azide, resulting in a stable triazole linkage and a fluorescently labeled target.
Figure 1: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison of Labeling Methods
The choice of a labeling strategy depends on various factors, including the nature of the target, the experimental system, and the requirement for signal amplification. Below is a comparison of DIFO-based SPAAC with other common labeling techniques for flow cytometry.
| Feature | DIFO (SPAAC) | Direct Antibody Conjugation | Indirect Antibody Conjugation | CuAAC "Click" Chemistry |
| Principle | Bioorthogonal cycloaddition | Primary antibody directly conjugated to a fluorophore | Unlabeled primary antibody detected by a fluorophore-conjugated secondary antibody | Copper-catalyzed cycloaddition |
| Biocompatibility | High (Copper-free)[2] | High | High | Lower (potential copper cytotoxicity)[1] |
| Reaction Speed | Fast[2] | N/A (binding) | N/A (binding) | Very Fast[1] |
| Labeling Efficiency | High | Moderate to High | High (Signal Amplification)[3] | High |
| Specificity | High[1] | High | High | High |
| Non-Specific Binding | Potential for some background labeling with strained cyclooctynes[1] | Low | Moderate (potential for secondary antibody cross-reactivity) | Low |
| Workflow Complexity | Moderate (requires azide incorporation) | Low (single step) | Moderate (two steps) | Moderate (requires azide incorporation and catalyst) |
| Flexibility | High (fluorophore can be easily varied) | Low (fixed fluorophore per antibody) | High (fluorophore on secondary can be varied)[3] | High (fluorophore can be easily varied) |
Experimental Workflow for Quantifying DIFO Labeling Efficiency
The following workflow outlines the key steps to label cells using a DIFO reagent and subsequently quantify the labeling efficiency by flow cytometry.
Figure 2: Experimental workflow for DIFO labeling and flow cytometry analysis.
Experimental Protocols
Protocol 1: DIFO Labeling of Azide-Modified Cells
This protocol describes the general steps for labeling cells that have been metabolically or enzymatically modified to express azide groups on their surface.
Materials:
-
Azide-modified cells in suspension (e.g., in PBS with 1% BSA)
-
DIFO-conjugated fluorophore (e.g., DIFO-488)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Cell viability dye (optional, e.g., DAPI, Propidium Iodide)[4]
Procedure:
-
Cell Preparation: Start with a single-cell suspension of azide-modified cells. Adjust the cell concentration to 1-5 x 10^6 cells/mL in cold PBS containing 1% BSA.
-
Reagent Preparation: Prepare the DIFO-fluorophore solution according to the manufacturer's instructions. The optimal concentration should be determined by titration.[5] A typical starting concentration might be in the range of 10-50 µM.
-
Labeling Reaction: Add the DIFO-fluorophore solution to the cell suspension. Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may vary depending on the specific DIFO reagent and cell type.
-
Washing: After incubation, wash the cells twice with cold PBS containing 1% BSA to remove any unbound DIFO reagent. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
Viability Staining (Optional): If desired, resuspend the cells in an appropriate buffer and add a viability dye to exclude dead cells from the analysis.[4] Dead cells can non-specifically bind fluorescent reagents, leading to false positives.
-
Final Resuspension: Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA and 2 mM EDTA) at a concentration of approximately 1 x 10^6 cells/mL.
-
Flow Cytometry Analysis: Proceed immediately to data acquisition on a flow cytometer.
Protocol 2: Flow Cytometry Data Analysis for Labeling Efficiency
Objective: To quantify the percentage of successfully labeled cells and their mean fluorescence intensity (MFI).
Procedure:
-
Gating Strategy:
-
Quantification of Positive Cells:
-
Using the live, single-cell population, create a histogram for the fluorescence channel corresponding to the DIFO-conjugated fluorophore.
-
Use an unlabeled (azide-modified but not DIFO-treated) control sample to set the gate for the negative population. This gate will define the background fluorescence.
-
Apply this gate to the DIFO-labeled sample to determine the percentage of positive cells. This percentage represents the labeling efficiency.
-
-
Mean Fluorescence Intensity (MFI):
-
Within the positive gate, calculate the Mean Fluorescence Intensity (MFI). The MFI provides a measure of the average number of fluorophores per cell and can be used to compare the labeling intensity under different conditions (e.g., different DIFO concentrations or incubation times).
-
-
Staining Index (SI):
-
For a more robust comparison of brightness, especially between different fluorophores, the Staining Index can be calculated.[8] The formula is: SI = (MFI_positive - MFI_negative) / (2 * SD_negative)
-
Where MFI_positive is the MFI of the labeled population, MFI_negative is the MFI of the unlabeled population, and SD_negative is the standard deviation of the negative population.[8]
-
Conclusion
The quantitative analysis of DIFO labeling efficiency by flow cytometry is a robust method for assessing the success of bioorthogonal conjugation in cellular systems. The copper-free nature of SPAAC makes DIFO reagents highly suitable for live-cell applications, offering high efficiency and specificity.[2] By following standardized experimental protocols and employing a rigorous gating strategy in flow cytometry data analysis, researchers can obtain reliable and reproducible quantification of labeling efficiency. This enables the optimization of labeling conditions and provides a clear comparison to alternative methods, ultimately leading to more accurate and insightful experimental outcomes in cellular analysis and drug development.
References
- 1. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newsletter: Matching Secondary Antibodies for Indirect Flow Cytometry - FluoroFinder [fluorofinder.com]
- 4. Supplementary Reagents for Flow Cytometry | FluoroFinder [fluorofinder.com]
- 5. mdpi.com [mdpi.com]
- 6. Data analysis in flow cytometry | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 5 Essential Calculations For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
A Comparative Guide to the Cross-Reactivity of Difluorocyclooctyne-CH2-Benzoic Acid and its Alternatives in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioorthogonal chemistry, the selective labeling of biomolecules in their native environment is paramount. The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool for this purpose, with a variety of cyclooctyne-based reagents available. Among these, Difluorocyclooctyne-CH2-benzoic acid (DIFO-CH2-COOH) and its analogs are frequently employed. However, the potential for off-target reactions, or cross-reactivity, with endogenous biomolecules is a critical consideration that can impact experimental outcomes and cellular health. This guide provides an objective comparison of the cross-reactivity profiles of DIFO reagents and common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Understanding Cyclooctyne (B158145) Cross-Reactivity
The high ring strain that drives the rapid reaction of cyclooctynes with azides can also render them susceptible to nucleophilic attack from other biological functional groups. The most significant of these off-target reactions is the thiol-yne reaction with cysteine residues in proteins. This can lead to nonspecific protein labeling, confounding results and potentially inducing cytotoxicity. Therefore, an ideal bioorthogonal reagent exhibits a high reaction rate with its target azide (B81097) (k_on) and a negligible reaction rate with off-target nucleophiles like thiols (k_off).
Quantitative Comparison of On-Target and Off-Target Reactivity
The following table summarizes the second-order rate constants for the on-target SPAAC reaction with benzyl (B1604629) azide and the off-target thiol-yne reaction with a model thiol for DIFO, BCN, and DBCO. A higher k_on/k_off ratio indicates greater specificity.
| Reagent | On-Target (SPAAC with Benzyl Azide) k₂ (M⁻¹s⁻¹) | Off-Target (Thiol-yne with Cysteine) k₂ (M⁻¹s⁻¹) | k_on / k_off Ratio |
| DIFO | ~0.3 - 0.7 | Less prone to thiol-yne addition than DIBO and BCN (specific rate not found in a direct comparison) | High (qualitative) |
| BCN | ~0.06 - 0.1[1] | ~1 x 10⁻⁴ | ~600 - 1000 |
| DBCO | ~0.6 - 1.0[1] | ~6 x 10⁻³ - 1 x 10⁻² | ~60 - 167 |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature. The data presented is compiled from multiple sources and should be considered as a guide.[1]
From the available data, DIFO reagents are reported to be less susceptible to thiol-yne additions compared to other cyclooctynes like DIBO and BCN. While a direct quantitative comparison of the thiol-yne reaction rate for DIFO was not found, the qualitative evidence suggests a high degree of specificity. BCN, while having a slower on-target reaction rate compared to DBCO, exhibits a significantly lower off-target reactivity with thiols, resulting in a favorable on/off ratio. DBCO, being the fastest reactor with azides, also shows the highest reactivity towards thiols among the compared cyclooctynes.
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant for SPAAC Reaction
This protocol describes the determination of the second-order rate constant for the reaction between a cyclooctyne and an azide using UV-Vis spectrophotometry, particularly suitable for chromophoric cyclooctynes like DBCO.
Materials:
-
Cyclooctyne reagent (e.g., DBCO derivative)
-
Azide of interest (e.g., benzyl azide)
-
Appropriate buffer (e.g., PBS, HEPES)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the cyclooctyne and azide in the chosen buffer.
-
Determine the molar extinction coefficient of the cyclooctyne at a wavelength where it has a distinct absorbance.
-
Set up a reaction in a quartz cuvette with a known concentration of the cyclooctyne and a significant excess (at least 10-fold) of the azide to ensure pseudo-first-order kinetics.
-
Monitor the decrease in absorbance of the cyclooctyne over time at the chosen wavelength.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[1]
Protocol 2: Competitive Assay for Assessing Thiol Cross-Reactivity
This protocol allows for the assessment of the relative reactivity of a cyclooctyne towards an azide and a thiol.
Materials:
-
Cyclooctyne reagent
-
Azide-containing molecule (e.g., benzyl azide)
-
Thiol-containing molecule (e.g., glutathione, GSH)
-
Buffer (e.g., PBS, pH 7.4)
-
LC-MS or NMR for analysis
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and thiol in the buffer.
-
Set up a competition reaction containing the cyclooctyne and equimolar or varying ratios of the azide and thiol.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
At various time points, quench aliquots of the reaction mixture.
-
Analyze the reaction mixture by LC-MS or ¹H NMR to quantify the formation of the azide-alkyne cycloaddition product and the thiol-yne addition product.[2]
-
By comparing the relative amounts of the two products over time, the selectivity of the cyclooctyne can be determined.
Protocol 3: Assessing Cyclooctyne Stability in Cell Lysate
This protocol evaluates the stability of a cyclooctyne in a complex biological environment.[3]
Materials:
-
Cyclooctyne probe of interest
-
Cell lysate from the desired cell line
-
Phosphate-buffered saline (PBS)
-
Azide-functionalized fluorescent reporter
-
Method for analysis (e.g., mass spectrometry, fluorescence imaging)
Procedure:
-
Prepare a stock solution of the cyclooctyne probe.
-
Incubate the cyclooctyne probe in the cell lysate and in PBS (as a control) at 37°C.
-
At different time points, take aliquots from both the lysate and PBS incubations.
-
To each aliquot, add the azide-functionalized fluorescent reporter to react with the remaining active cyclooctyne.
-
Analyze the samples to quantify the amount of fluorescently labeled cyclooctyne. A decrease in signal in the lysate sample compared to the PBS control indicates degradation or reaction of the cyclooctyne with lysate components.[3]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the factors influencing cyclooctyne reactivity, the following diagrams are provided.
Caption: Workflow for assessing on-target and off-target reactivity of cyclooctynes.
Caption: Factors influencing the reactivity and specificity of cyclooctynes.
Conclusion
The choice of a cyclooctyne reagent for bioorthogonal labeling requires a careful balance between reaction kinetics and specificity. While DBCO offers the fastest on-target reaction rates, its higher propensity for thiol-yne side reactions may be a concern in thiol-rich environments. BCN provides a more specific alternative, albeit with slower kinetics. DIFO reagents represent a promising class of cyclooctynes with high SPAAC reactivity and reportedly lower cross-reactivity with thiols, making them a strong candidate for applications demanding high specificity. Researchers should carefully consider the specific biological context and experimental goals when selecting a cyclooctyne to ensure reliable and accurate results. The provided protocols offer a framework for empirically determining the optimal reagent for your specific needs.
References
A Comparative Guide to the In Vitro and In Vivo Stability of DFO, DFO, and DFOcyclo
This guide provides a detailed comparison of the stability of three chelating agents, Desferrioxamine (DFO), DFO, and DFOcyclo, commonly used in 89Zr-immuno-PET imaging. The data presented is based on preclinical studies and aims to inform researchers, scientists, and drug development professionals on the relative performance of these chelators.
Introduction
The chelator Desferrioxamine (DFO) is widely used for labeling antibodies with Zirconium-89 (89Zr) for immuno-positron emission tomography (immuno-PET). However, the limited in vivo stability of the 89Zr-DFO complex can lead to the release of 89Zr and its subsequent accumulation in mineral bone.[1][2] To address this limitation, derivatives such as DFO* and DFOcyclo* have been developed. This guide compares the in vitro and in vivo stability of these three chelators, both as standalone molecules and when conjugated to the antibody trastuzumab.
In Vitro Stability
The in vitro stability of the 89Zr-labeled chelators was assessed in human plasma and in the presence of competing agents like EDTA and excess DFO.
Key Findings:
-
All three 89Zr-labeled chelators (DFO, DFO, and DFOcyclo) demonstrated high stability in human plasma for up to 7 days.[1][2]
-
In the presence of EDTA, a strong competing chelator, 89Zr-DFO* and 89Zr-DFOcyclo* showed significantly higher stability than 89Zr-DFO.[1][3] After 7 days, the integrity of 89Zr-DFO decreased to 53%, while 89Zr-DFO* and 89Zr-DFOcyclo* complexes remained over 98% intact.[3]
-
When conjugated to trastuzumab and challenged with excess DFO, the 89Zr-DFOcyclo-trastuzumab conjugate was found to be significantly more stable than the corresponding DFO and DFO conjugates.[1][2] The integrity of 89Zr-DFO-trastuzumab decreased to 50% in 4 hours, whereas 89Zr-DFOcyclo-trastuzumab took 48 hours to reach 50% integrity.[3][4]
Table 1: In Vitro Stability of 89Zr-Labeled Chelators and Conjugates
| Chelator/Conjugate | Condition | Time Point | Integrity (%) |
| [89Zr]Zr-DFO | Human Plasma | 7 days | Stable |
| [89Zr]Zr-DFO | Human Plasma | 7 days | Stable |
| [89Zr]Zr-DFOcyclo | Human Plasma | 7 days | Stable |
| [89Zr]Zr-DFO | Excess EDTA | 7 days | 53% |
| [89Zr]Zr-DFO | Excess EDTA | 7 days | >98% |
| [89Zr]Zr-DFOcyclo | Excess EDTA | 7 days | >98% |
| [89Zr]Zr-DFO-trastuzumab | Excess DFO | 4 hours | 50% |
| [89Zr]Zr-DFOcyclo-trastuzumab | Excess DFO | 48 hours | 50% |
In Vivo Stability
The in vivo stability was evaluated in tumor-bearing mice by measuring the biodistribution of the 89Zr-labeled trastuzumab conjugates, with a particular focus on bone uptake as an indicator of 89Zr release.
Key Findings:
-
Mice injected with [89Zr]Zr-DFOcyclo-trastuzumab and [89Zr]Zr-DFO-trastuzumab showed significantly lower bone uptake (femur and knee) at 168 hours post-injection compared to mice that received [89Zr]Zr-DFO-trastuzumab.[1][2]
-
There were no significant differences in blood levels, tumor uptake, or uptake in other organs among the three conjugates at the 168-hour time point.[1][2]
Table 2: In Vivo Bone Uptake of 89Zr-Labeled Trastuzumab Conjugates at 168h Post-Injection
| Conjugate | Femur (%ID/g ± SD) | Knee (%ID/g ± SD) |
| [89Zr]Zr-DFO-trastuzumab | 4.5 ± 0.6 | 7.8 ± 0.6 |
| [89Zr]Zr-DFO-trastuzumab | 2.0 ± 0.3 | 2.68 ± 0.4 |
| [89Zr]Zr-DFOcyclo-trastuzumab | 1.5 ± 0.3 | 2.1 ± 0.4 |
Data presented as mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation (SD).
Experimental Protocols
The stability of the 89Zr-labeled chelators and their trastuzumab conjugates was assessed in human plasma and phosphate-buffered saline (PBS) at pH 7.4.[5] For the challenge experiments, the labeled compounds were incubated in the presence of a 1000-fold molar excess of EDTA or DFO.[6] The integrity of the labeled compounds was analyzed at various time points using instant thin-layer chromatography (iTLC).
Caption: Workflow for the in vitro stability assessment.
Female BALB/c nude mice bearing HER2-positive SKOV-3 xenografts were used for the in vivo studies.[4] The mice were injected intravenously with the 89Zr-labeled trastuzumab conjugates. At 7 days post-injection, PET/CT imaging was performed, followed by quantitative ex vivo tissue analysis to determine the biodistribution of the radiotracer.[1][2]
References
- 1. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for <sup>89</sup>Zr-immunoPET - ProQuest [proquest.com]
- 4. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additional information on “Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Bioorthogonality of Second-Generation DIFO Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. Among the arsenal (B13267) of tools available, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful technique for its ability to proceed within living systems without the need for a toxic copper catalyst. Second-generation difluorinated cyclooctyne (B158145) (DIFO) reagents have garnered significant attention due to their favorable reaction kinetics and simplified synthesis compared to their predecessors.[1] This guide provides an objective comparison of second-generation DIFO reagents with other common bioorthogonal alternatives, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tool for their specific applications.
Performance Comparison of Bioorthogonal Reagents
The selection of a bioorthogonal reagent is a critical decision that hinges on a balance of reaction kinetics, stability, and biocompatibility. While rapid kinetics are often desirable for capturing dynamic processes, off-target reactivity and cellular toxicity can compromise experimental outcomes. The following tables summarize key performance metrics for second-generation DIFO reagents and commonly used alternatives.
Table 1: Reaction Kinetics of SPAAC Reagents
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), which indicates the speed at which the reacting partners form a product. Higher k₂ values are indicative of faster reactions.
| Reagent Class | Specific Reagent | Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Second-Generation DIFO | DIFO (Second-Gen) | Benzyl Azide (B81097) | ~0.076 |
| Dibenzocyclooctynes | DBCO (DIBAC) | Benzyl Azide | 0.24 - 0.31 |
| DIBO | Benzyl Azide | ~0.057 | |
| Bicyclo[6.1.0]nonynes | BCN | Benzyl Azide | 0.07 - 0.14 |
| Other Cyclooctynes | OCT (Cyclooctyne) | Benzyl Azide | ~0.0012 |
| MOFO (Monofluorinated) | Benzyl Azide | Not specified, but rate is enhanced over OCT | |
| BARAC | Benzyl Azide | ~0.96 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Table 2: Biocompatibility and Stability
True bioorthogonality requires minimal interference with native biological processes. This includes low cytotoxicity and high stability under physiological conditions, with minimal off-target reactivity. The primary off-target reaction for cyclooctynes is the thiol-yne addition with cysteine residues.[2][3]
| Reagent | Relative Cytotoxicity | Key Stability/Off-Target Reactivity Considerations |
| Second-Generation DIFO | Generally low, but requires empirical validation. | Susceptible to thiol-yne side reactions with free cysteines.[2] |
| DBCO/DIBO | Generally low, but requires empirical validation. | Also susceptible to thiol-yne addition.[2][3] |
| BCN | Favorable biocompatibility reported.[4] | Smaller size and lower lipophilicity may be advantageous in some contexts.[4] Susceptible to thiol-yne reactions.[2][3] |
| Staudinger Ligation Reagents | Generally low. | Slower reaction kinetics; phosphine (B1218219) reagents can be oxidized.[5] |
| Tetrazine Ligation Reagents | Generally low, but requires empirical validation. | Fastest known bioorthogonal reaction; potential for side reactions depending on the specific tetrazine and dienophile. |
Key Experimental Protocols
To ensure robust and reproducible results, the following detailed methodologies are provided for the key experiments cited in this guide.
Protocol 1: Determination of SPAAC Reaction Kinetics by UV-Visible Spectrophotometry
This method is suitable for cyclooctynes with a distinct chromophore, such as DBCO, and monitors the decrease in absorbance as the cyclooctyne is consumed.
Materials:
-
Cyclooctyne reagent (e.g., DIFO-conjugate, DBCO)
-
Azide reactant (e.g., Benzyl azide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare stock solutions of the cyclooctyne and azide in a suitable solvent (e.g., DMSO, acetonitrile). The azide should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of the cyclooctyne.
-
Reaction Initiation: In a quartz cuvette, dilute the cyclooctyne stock solution to the desired final concentration in the reaction buffer. Add the azide stock solution to initiate the reaction and immediately begin recording absorbance readings over time.
-
Data Acquisition: Collect absorbance data at regular intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
-
Protocol 2: Evaluation of Off-Target Thiol-Yne Reactivity
This protocol assesses the reactivity of cyclooctyne reagents with free thiols, a common source of off-target labeling.
Materials:
-
Cyclooctyne reagent conjugated to a reporter (e.g., biotin, fluorophore)
-
Model protein with a free cysteine (e.g., reduced HspB6) or cell lysate
-
Iodoacetamide (IAM) as a blocking agent
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP or appropriate antibody for detection
Procedure:
-
Sample Preparation:
-
Azide-Positive Control: A protein or cell lysate sample containing an azide-labeled target.
-
Azide-Negative/Thiol-Positive Sample: A protein or cell lysate sample without azide labels but with free thiols.
-
Blocked Control: The Azide-Negative/Thiol-Positive sample pre-incubated with IAM to block free thiols.
-
-
Labeling Reaction: Incubate each sample with the cyclooctyne-reporter conjugate under physiological conditions (e.g., 37°C for 1 hour).
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with streptavidin-HRP (for biotinylated reagents) or a specific antibody.
-
-
Interpretation:
-
A strong signal in the Azide-Positive control confirms the expected SPAAC reaction.
-
A signal in the Azide-Negative/Thiol-Positive sample indicates off-target reactivity with thiols.
-
The absence or significant reduction of a signal in the Blocked Control confirms that the off-target reactivity was indeed due to thiol-yne addition.[2][3]
-
Protocol 3: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the bioorthogonal reagent.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Bioorthogonal reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the bioorthogonal reagent. Include an untreated control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the media and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizing Workflows and Relationships
To better understand the experimental processes and the factors influencing the choice of a bioorthogonal reagent, the following diagrams are provided.
References
- 1. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Difluorocyclooctyne-CH2-benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Difluorocyclooctyne-CH2-benzoic acid, a valuable reagent in click chemistry for imaging glycans on live cells, is crucial for maintaining a safe laboratory environment and ensuring environmental protection.[1] This guide provides detailed procedures for its disposal, drawing from safety data sheets (SDS) of structurally related compounds to establish best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Key Hazards of Structurally Similar Compounds:
Based on the safety data sheets for benzoic acid and its fluorinated analogs, the primary hazards to be aware of include:
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Aquatic Toxicity: Harmful to aquatic life.[2]
Quantitative Data Summary from Safety Data Sheets
The following table summarizes key safety and disposal information from the SDS of benzoic acid and a related fluorinated benzoic acid compound. This data provides a foundation for the recommended disposal procedures for this compound.
| Hazard Information | Benzoic Acid | 2-Chloro-4,5-difluoro benzoic acid |
| Signal Word | Danger | Danger |
| Primary Health Hazards | Skin irritation, Serious eye damage, Organ damage (lungs) through prolonged inhalation[2] | Harmful if swallowed, Harmful in contact with skin, May cause allergic skin reaction, Causes serious eye damage |
| Environmental Hazards | Harmful to aquatic life[2] | No substances known to be hazardous to the environment, but likely mobile in water systems |
| Disposal Statement | Dispose of contents/container to an approved waste disposal plant[2] | Dispose of contents/container to an approved waste disposal plant |
Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of this compound waste:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the waste in its original or a clearly labeled, compatible container. The container must be in good condition and securely sealed.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinseate as hazardous waste and dispose of it along with the chemical waste.
-
After proper decontamination, the container can be disposed of as regular lab glass or plastic, in accordance with your institution's guidelines.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Experimental Workflow for Disposal
References
Personal protective equipment for handling Difluorocyclooctyne-CH2-benzoic acid
Hazard Identification and Personal Protective Equipment
Based on the Safety Data Sheets (SDS) of related compounds such as benzoic acid and its fluorinated derivatives, Difluorocyclooctyne-CH2-benzoic acid should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[2][3] The cyclooctyne (B158145) moiety, due to its ring strain, is a reactive component.[4] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Material/Standard | Purpose |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles.[5] A face shield should be used when there is a risk of splashing.[6] | ANSI Z87.1 certified[7] | To protect eyes from splashes and fine particles. |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are a common standard for handling a variety of organic solvents and solids.[6][7] | To prevent skin contact with the chemical. |
| Body Protection | A lab coat that buttons to the collar, has long sleeves, and extends to the knees.[7] For handling larger quantities or in situations with a higher risk of fire, a flame-resistant (e.g., Nomex®) lab coat is recommended.[5][6] | Nylon, polyester, or flame-resistant materials.[5][7] | To protect skin and personal clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[8] If dust or aerosols may be generated, a respirator may be necessary. | NIOSH-approved respirator | To prevent inhalation of dust or vapors. |
| Foot Protection | Closed-toed shoes.[7] | --- | To protect feet from spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound will minimize risks in the laboratory.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered.[5] Have all necessary equipment and reagents readily available.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Dispensing : Carefully weigh and dispense the required amount of the compound within the fume hood to minimize exposure to dust or vapors.[5]
-
Reaction Setup : If used in a reaction, ensure the setup is secure and properly ventilated.
-
Post-Handling : After handling, thoroughly wash hands and any potentially contaminated surfaces.[5]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by the lab coat and eye protection.
Storage
Cyclooctyne derivatives are often stored under an inert gas at low temperatures and away from light to maintain their stability.[8]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Disposal
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Designated, sealed waste container. | "Hazardous Waste" with the full chemical name. | Dispose of contents/container to an approved waste disposal plant.[3] |
| Contaminated PPE | Separate, sealed bag or container. | "Contaminated PPE" | Dispose of in accordance with institutional guidelines for hazardous waste. |
| Liquid Waste (if in solution) | Appropriate, sealed solvent waste container. | "Hazardous Waste" with the full chemical name and solvent. | Follow institutional guidelines for chemical waste disposal. |
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety measures throughout the experimental workflow when using this compound.
This structured approach ensures that safety is an integral part of the entire experimental process, from preparation to cleanup, thereby building a strong foundation of laboratory safety and trust in handling reactive chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
